molecular formula C7H15ClN2O B1458224 2-Methylpiperidine-2-carboxamide hydrochloride CAS No. 1461713-92-7

2-Methylpiperidine-2-carboxamide hydrochloride

Cat. No.: B1458224
CAS No.: 1461713-92-7
M. Wt: 178.66 g/mol
InChI Key: RUAUYYAJDFIEEK-UHFFFAOYSA-N
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Description

2-Methylpiperidine-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C7H15ClN2O and its molecular weight is 178.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylpiperidine-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylpiperidine-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methylpiperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-7(6(8)10)4-2-3-5-9-7;/h9H,2-5H2,1H3,(H2,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAUYYAJDFIEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461713-92-7
Record name 2-Piperidinecarboxamide, 2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461713-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

2-Methylpiperidine-2-carboxamide hydrochloride CAS 1461713-92-7

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methylpiperidine-2-carboxamide Hydrochloride (CAS 1461713-92-7) and its Structural Class

Preamble: Navigating Data Scarcity

This technical guide addresses 2-Methylpiperidine-2-carboxamide hydrochloride (CAS 1461713-92-7). It is critical to inform the research community that, as of the date of this publication, specific, publicly accessible data for this exact compound is exceptionally scarce. This scarcity suggests its status as a novel or highly specialized chemical entity not yet widely characterized in peer-reviewed literature.

Therefore, this guide adopts a scientifically rigorous, experience-driven approach. While directly reporting on CAS 1461713-92-7 is not possible, we will provide an in-depth technical framework based on its core structure. By synthesizing data from closely related analogs and foundational chemical principles, this document serves as an essential resource for researchers, scientists, and drug development professionals working with or seeking to synthesize and characterize this molecule. We will focus on the synthesis, properties, and potential applications of the 2-methylpiperidine-2-carboxamide scaffold, providing actionable protocols and expert insights.

Chemical Identity and Predicted Physicochemical Properties

The core structure is a piperidine ring substituted at the 2-position with both a methyl group and a carboxamide group, forming a quaternary carbon center. This structural feature is significant, as it imparts conformational rigidity and may enhance metabolic stability by blocking alpha-proton abstraction. The hydrochloride salt form is designed to improve aqueous solubility and handling of the otherwise basic piperidine nitrogen.

Below is the chemical structure of the target compound.

Caption: Structure of 2-Methylpiperidine-2-carboxamide hydrochloride.

Table 1: Physicochemical Data of the Core Precursor and Inferred Properties

Data for the direct precursor, 2-Methylpiperidine-2-carboxylic acid hydrochloride, provides a solid baseline for predicting the properties of the target carboxamide.

PropertyValue (for Precursor/Inferred for Target)Data Source / Rationale
Compound Name 2-Methylpiperidine-2-carboxamide hydrochloride-
CAS Number 1461713-92-7-
Molecular Formula C₇H₁₅ClN₂OCalculated
Molecular Weight 178.66 g/mol Calculated
Precursor Compound 2-Methylpiperidine-2-carboxylic acid hydrochloride[1][2]
Precursor CAS 1094072-12-4[1]
Precursor Formula C₇H₁₃NO₂·HCl[1][2]
Precursor Purity ≥97%[1]
Physical Form Solid (Predicted)[1] Based on precursor and typical hydrochloride salts.
Solubility Soluble in water, methanol (Predicted)Inferred from hydrochloride salt form.
Storage Temperature Room Temperature[1] Based on precursor stability.

Proposed Synthesis and Experimental Protocol

The most logical and field-proven approach to synthesize the target compound is through the amidation of its corresponding carboxylic acid precursor, 2-Methylpiperidine-2-carboxylic acid hydrochloride (CAS 1094072-12-4). This transformation requires activating the carboxylic acid to facilitate nucleophilic attack by ammonia.

G start 2-Methylpiperidine-2-carboxylic acid HCl (CAS 1094072-12-4) step1 1. Dissolve in Anhydrous DMF 2. Add Coupling Agent (e.g., HATU) 3. Add Base (e.g., DIPEA) start->step1 Reagents step2 Carboxylic Acid Activation (Formation of Active Ester) step1->step2 Mechanism step3 Introduce Ammonia Source (e.g., Ammonium Chloride + Base or Ammonia Solution) step2->step3 Key Step step4 Nucleophilic Acyl Substitution (Amide Bond Formation) step3->step4 Reaction step5 Aqueous Workup & Extraction (e.g., EtOAc/Water) step4->step5 Isolation step6 Purification (Column Chromatography or Recrystallization) step5->step6 Refinement end 2-Methylpiperidine-2-carboxamide (Free Base) step6->end Intermediate final_salt HCl Salt Formation (e.g., HCl in Dioxane) end->final_salt Final Step product 2-Methylpiperidine-2-carboxamide HCl (CAS 1461713-92-7) final_salt->product Final Product

Caption: Proposed synthetic workflow for the target compound.

Detailed Step-by-Step Protocol: Amide Coupling

This protocol is a self-validating system; progress should be monitored at each stage by Thin Layer Chromatography (TLC) to ensure reaction completion before proceeding.

  • Reagent Preparation:

    • To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add 2-Methylpiperidine-2-carboxylic acid hydrochloride (1.0 eq).

    • Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF, ~0.1 M concentration).

    • Causality: Anhydrous conditions are crucial to prevent hydrolysis of the activated ester intermediate. DMF is an excellent polar aprotic solvent for peptide coupling reactions.

  • Carboxylic Acid Activation:

    • To the stirred solution, add a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq).

    • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.2 eq), dropwise at 0°C. The second equivalent of base is required to neutralize the hydrochloride salt of the starting material.

    • Stir the mixture at 0°C for 20 minutes.

    • Causality: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable). DIPEA acts as a proton scavenger without interfering with the reaction.

  • Amidation:

    • In a separate flask, prepare a solution of the ammonia source. A common method is to use ammonium chloride (NH₄Cl) (1.5 eq) with an additional equivalent of DIPEA (1.5 eq) in DMF.

    • Add the ammonia solution to the activated carboxylic acid mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Workup and Extraction:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid and HATU byproducts), water, and finally, saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free-base product.

    • Causality: This aqueous workup is a standard procedure to remove the polar solvent (DMF) and water-soluble reagents/byproducts, providing a cleaner crude product for purification.

  • Purification and Salt Formation:

    • Purify the crude 2-Methylpiperidine-2-carboxamide (free base) via silica gel column chromatography.

    • Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Add a solution of HCl in a non-aqueous solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise until precipitation is complete.

    • Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final 2-Methylpiperidine-2-carboxamide hydrochloride.

Analytical Characterization Strategy

To confirm the identity and purity of the synthesized compound, a standard suite of analytical techniques should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the C2-methyl group, diastereotopic protons for the piperidine ring methylene groups (appearing as complex multiplets), and two broad singlets for the -NH₂ protons and the piperidinium N-H proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the quaternary carbon at the C2 position, the methyl carbon, the piperidine ring carbons, and a characteristic signal for the amide carbonyl carbon (~170-180 ppm).

  • FTIR (Fourier-Transform Infrared Spectroscopy): Look for characteristic absorption bands: a strong C=O stretch for the amide (~1650-1680 cm⁻¹), N-H stretching vibrations for the primary amide (~3200-3400 cm⁻¹), and a broad N-H stretch for the hydrochloride salt.

  • HRMS (High-Resolution Mass Spectrometry): This is essential to confirm the exact mass of the molecular ion ([M+H]⁺ for the free base), which validates the elemental composition.

Potential Applications and Research Context

The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals.[3] Piperidine carboxamide derivatives, in particular, have demonstrated a wide range of biological activities.

G core Piperidine Carboxamide Scaffold alk ALK Inhibitors (Oncology) core->alk Structural Basis For anesthetics Local Anesthetics (e.g., Ropivacaine) core->anesthetics Core of cns CNS Agents (Anti-Alzheimer) core->cns Used In antimicrobial Antimicrobial Agents core->antimicrobial Foundation For

Caption: Known applications of the piperidine carboxamide scaffold.

  • Oncology: Piperidine carboxamide derivatives have been systematically investigated as potent Anaplastic Lymphoma Kinase (ALK) inhibitors for cancer therapy.[4] The relationship between their chemical structure and efficacy has been explored using 3D-QSAR modeling.[4]

  • Anesthetics: This structural class is central to local anesthetics like ropivacaine and levobupivacaine, which are N-alkyl-piperidine-2-carboxamides.[5] Research in this area focuses on how modifications, such as fluorination, affect pharmacologically relevant properties like basicity, lipophilicity, and metabolic stability.[5]

  • Neuroscience: N-substituted piperidine analogs are being explored as potential agents for treating Alzheimer's disease.[6] The rigid piperidine scaffold is valuable for modulating the conformation of drug candidates to enhance selectivity and metabolic properties.[7]

  • Antimicrobial Agents: Fused and substituted piperidine-carboxamides have been shown to have activity against various pathogens.[8][9]

The unique quaternary center in 2-Methylpiperidine-2-carboxamide hydrochloride could offer advantages by sterically hindering enzymatic degradation, potentially leading to an improved pharmacokinetic profile compared to analogs with a proton at the 2-position.

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 1461713-92-7 is unavailable, data from the immediate precursor (2-Methylpiperidine-2-carboxylic acid hydrochloride, CAS 1094072-12-4) provides essential guidance.[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Measures:

    • Handle in a well-ventilated area or fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

Conclusion

2-Methylpiperidine-2-carboxamide hydrochloride is a compound of significant interest due to its place within a pharmacologically vital class of molecules. While direct experimental data remains elusive, this guide provides a robust framework for its synthesis, characterization, and potential application based on established chemical principles and data from its closest analogs. The proposed synthetic route is practical and leverages well-understood amidation chemistry. The unique structural feature of a quaternary carbon at the C2 position suggests that this compound could be a valuable building block for developing novel therapeutics with enhanced stability. Further research is warranted to synthesize and characterize this molecule to fully elucidate its properties and potential.

References

  • Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Available at: [Link]

  • Negatu, D., et al. (2023). Pharmacological properties of natural piperidine derivatives. ResearchGate. Available at: [Link]

  • Balakumar, C., et al. (2023). Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids. ResearchGate. Available at: [Link]

  • Bryan, M.C., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. Available at: [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Zafar, S., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-Methylpiperidine-2-Carboxylic Acid Hydrochloride. Available at: [Link]

  • Sivasubramanian, A., & N, S. (2012). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Google Patents. (1978). US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
  • PubChem. (n.d.). 2-Methylpiperidine hydrochloride. Available at: [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

  • PubChemLite. (n.d.). 2-methylpiperidine-2-carboxylic acid hydrochloride (C7H13NO2). Available at: [Link]

Sources

2-Methyl-2-piperidinecarboxamide HCl chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and applications of 2-Methyl-2-piperidinecarboxamide HCl , a specialized


-methyl amino acid derivative used as a chiral building block in drug discovery and peptidomimetic research.

Executive Summary

2-Methyl-2-piperidinecarboxamide Hydrochloride (CAS: 1461713-92-7) is a gem-disubstituted heterocyclic building block.[1] Structurally, it consists of a piperidine ring with both a methyl group and a primary carboxamide group attached to the C2 position (the


-carbon). This creates a quaternary chiral center, imparting significant conformational rigidity.

This compound is distinct from its regioisomers, such as N-methyl-2-piperidinecarboxamide (amide nitrogen substituted) or 1-methyl-2-piperidinecarboxamide (ring nitrogen substituted, a precursor to local anesthetics like mepivacaine). Its primary utility lies in medicinal chemistry as a conformational constraint in peptide design and as a scaffold for novel enzyme inhibitors.

Chemical Structure & Properties[2][3][4][5][6][7][8][9]

Structural Analysis

The defining feature of this molecule is the


-methyl effect . The substitution of the 

-hydrogen of pipecolamide with a methyl group restricts the rotation of the

(phi) and

(psi) torsion angles in peptide backbones. This steric bulk locks the piperidine ring into a specific chair conformation, often favoring the placement of the bulky amide group in an equatorial position to minimize 1,3-diaxial interactions, although the specific preference depends on N-substitution and protonation state.
PropertyData
IUPAC Name 2-Methylpiperidine-2-carboxamide hydrochloride
Common Name

-Methylpipecolamide HCl
CAS Number (HCl) 1461713-92-7
CAS Number (Free Base) 1461869-30-6
Molecular Formula C

H

N

O

HCl
Molecular Weight 178.66 g/mol
SMILES CC1(CCCCN1)C(N)=O.Cl
Chirality Contains one stereocenter at C2.[2] Available as racemate or enantiopure (R/S).
Solubility Highly soluble in water, methanol; sparingly soluble in non-polar solvents.
Spectroscopic Signature (Predicted)
  • 
    H NMR (D
    
    
    
    O):
    Distinct singlet for the
    
    
    -methyl group (~1.5 ppm). The piperidine ring protons appear as multiplets between 1.4–3.4 ppm. The amide protons are typically exchangeable and may not be visible in D
    
    
    O.
  • 
    C NMR:  Quaternary carbon signal at C2 (~60–65 ppm), Carbonyl carbon (~175 ppm), Methyl carbon (~20–25 ppm).
    
Structural Visualization

The following diagram illustrates the connectivity and the quaternary center at C2.

G cluster_0 Stereoelectronic Effects C2 C2 (Quaternary) Amide CONH2 C2->Amide Axial/Eq Methyl CH3 C2->Methyl Geminal N1 N1 (Ring) N1->C2 HCl HCl N1->HCl Ionic Ring Piperidine Backbone Ring->C2 Ring->N1

Figure 1: Connectivity of 2-Methyl-2-piperidinecarboxamide HCl highlighting the quaternary C2 center.

Synthesis & Manufacturing

The synthesis of


-methyl amino acid derivatives typically requires overcoming the steric hindrance at the 

-carbon. Two primary routes are employed:[1][3]
Route A: Self-Regeneration of Stereocenters (SRS)

This method, pioneered by Seebach, is preferred for generating enantiopure material.

  • Starting Material: Pipecolic acid (2-piperidinecarboxylic acid).[4][5]

  • Acetal Formation: Reaction with pivalaldehyde to form a bicyclic oxazolidinone.

  • Alkylation: Deprotonation with a strong base (LDA) followed by electrophilic attack by methyl iodide (MeI). The bicyclic framework directs the incoming methyl group to the specific face, ensuring high stereocontrol.

  • Hydrolysis: Acidic hydrolysis opens the ring to yield 2-methyl-2-piperidinecarboxylic acid.

  • Amidation: Conversion of the acid to the amide via an acid chloride or mixed anhydride intermediate, followed by treatment with ammonia.

Route B: Bucherer-Bergs Reaction (Racemic)

For industrial scale-up where chirality can be resolved later.

  • Ketone Precursor: 5-chloro-2-pentanone or similar acyclic precursors are cyclized, or starting from a substituted piperidone. Note: Direct Bucherer-Bergs on 2-piperidone does not yield the 2-substituted product.

  • Alternative Precursor: 2-Acetylpyridine is hydrogenated to 2-acetylpiperidine? No, that yields substitution on the side chain.

  • Correct Precursor: 6-aminohexan-2-one . Cyclization via Strecker synthesis (cyanide + ammonia) yields the

    
    -aminonitrile, which is hydrolyzed to the amide.
    
Protocol: Amidation of 2-Methyl-2-piperidinecarboxylic Acid

Since the acid (CAS 72518-41-3) is commercially available, the conversion to the amide is the critical downstream step.

Step-by-Step Methodology:

  • Activation: Dissolve 2-methyl-2-piperidinecarboxylic acid (1.0 eq) in DCM. Add Thionyl Chloride (SOCl

    
    , 1.5 eq) dropwise at 0°C. Reflux for 2 hours to form the acid chloride.
    
  • Amidation: Cool the mixture to 0°C. Bubble anhydrous ammonia gas (NH

    
    ) through the solution or add concentrated aqueous ammonium hydroxide (28%) under vigorous stirring.
    
  • Work-up: Evaporate solvent. Dissolve residue in ethanol.

  • Salt Formation: Add 1.25 M HCl in ethanol. Precipitate the hydrochloride salt with diethyl ether.

  • Purification: Recrystallize from MeOH/Et

    
    O.
    

Synthesis Start 2-Methyl-2-piperidinecarboxylic Acid (CAS 72518-41-3) Step1 Activation (SOCl2 or HATU) Start->Step1 Reagent Addition Intermediate Activated Ester / Acid Chloride Step1->Intermediate Reflux/Stir Step2 Amidation (NH3 / NH4OH) Intermediate->Step2 Nucleophilic Acyl Substitution Product 2-Methyl-2-piperidinecarboxamide (Free Base) Step2->Product Workup Step3 Salt Formation (HCl/EtOH) Product->Step3 Acidification Final 2-Methyl-2-piperidinecarboxamide HCl (Target) Step3->Final Crystallization

Figure 2: Synthetic workflow for the conversion of the carboxylic acid precursor to the target amide.

Applications in Drug Development[2][3]

Conformational Constraint (Peptidomimetics)

The gem-dimethyl effect (Thorpe-Ingold effect) is a classic strategy in medicinal chemistry. By introducing a methyl group at the


-position of the piperidine ring:
  • Restricted Flexibility: The ring is locked into a specific conformation, reducing the entropy penalty upon binding to a biological target (e.g., a receptor or enzyme).

  • Proteolytic Stability: The quaternary center prevents recognition and cleavage by standard proteases, significantly extending the in vivo half-life of peptide-based drugs.

Local Anesthetic Analogs

While mepivacaine and bupivacaine are N-alkylated pipecolyl xylidides, the 2-methyl derivative offers a scaffold to explore "reverse" steric effects. Modifying the C2 position directly alters the lipophilicity and the pKa of the adjacent amine, potentially tuning the onset and duration of anesthetic action.

Asymmetric Catalysis

Chiral 2-methyl-2-piperidinecarboxamide derivatives serve as organocatalysts. The secondary amine (ring NH) and the primary amide (side chain) can act as bifunctional catalysts for aldol reactions and Michael additions, activating both the nucleophile and electrophile via hydrogen bonding.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of dust.

References

  • CAS Common Chemistry. 2-Methylpiperidine-2-carboxamide.[2] CAS Registry Number: 1461869-30-6.[1] Link

  • BLD Pharm. 2-Methylpiperidine-2-carboxamide hydrochloride Product Page. (Accessed 2024). Link

  • Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 1996.
  • ChemScene. N-Methyl-(S)-2-piperidinecarboxamide hcl (Contrast). Link

  • PubChem. Pipecolic acid derivatives. National Library of Medicine. Link

Sources

An In-depth Technical Guide to 2-Carbamoyl-2-methylpiperidine Hydrochloride and its Chemical Landscape

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Novel in Piperidine Chemistry

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved pharmaceuticals.[1][2] Its prevalence underscores the importance of understanding the synthesis, properties, and potential applications of its diverse derivatives. This guide focuses on a specific, yet not widely documented, derivative: 2-carbamoyl-2-methylpiperidine hydrochloride . While direct literature on this exact molecule is sparse, this document, written from the perspective of a Senior Application Scientist, will provide a comprehensive technical overview by extrapolating from well-established principles of organic synthesis and the known characteristics of closely related analogs. We will delve into a proposed synthetic pathway, explore the anticipated chemical and physical properties, and discuss potential applications in drug discovery, thereby equipping researchers with the foundational knowledge to synthesize and investigate this novel compound.

Chemical Identity and Nomenclature: Establishing a Clear Framework

To ensure clarity and precision, it is crucial to define the target molecule and its related nomenclature. The compound , 2-carbamoyl-2-methylpiperidine hydrochloride, is systematically named 2-methyl-2-piperidinecarboxamide hydrochloride .

The core structure consists of a piperidine ring, which is a six-membered saturated heterocycle containing one nitrogen atom. At the 2-position of this ring, there are two substituents: a methyl group (-CH₃) and a carbamoyl group (-C(=O)NH₂). The hydrochloride salt form indicates that the basic nitrogen of the piperidine ring is protonated and associated with a chloride ion.

For the purpose of this guide, we will primarily use the systematic name, 2-methyl-2-piperidinecarboxamide hydrochloride , to maintain alignment with IUPAC conventions.

Table 1: Chemical Identifiers and Predicted Properties

IdentifierValueSource/Method
Systematic Name 2-methyl-2-piperidinecarboxamide hydrochlorideIUPAC Nomenclature
Synonym 2-carbamoyl-2-methylpiperidine hydrochlorideCommon Nomenclature
Molecular Formula C₇H₁₅ClN₂OCalculated
Molecular Weight 178.66 g/mol Calculated
Predicted pKa ~8-9 (for the piperidinium ion)Extrapolation from similar structures
Predicted LogP < 1.0Extrapolation from similar structures
Predicted Solubility High in water and polar protic solventsBased on hydrochloride salt form

Proposed Synthetic Pathway: A Logic-Driven Approach

The absence of a commercially available source or published synthesis for 2-methyl-2-piperidinecarboxamide hydrochloride necessitates a de novo synthetic strategy. The following proposed pathway is grounded in reliable and well-documented organic transformations.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule begins by disconnecting the amide bond, leading back to 2-methyl-2-piperidinecarboxylic acid as the key intermediate. This intermediate can then be conceptually derived from a protected 2-piperidinecarboxylic acid through α-methylation.

G target 2-methyl-2-piperidinecarboxamide HCl intermediate1 2-methyl-2-piperidinecarboxamide target->intermediate1 Deprotonation intermediate2 2-methyl-2-piperidinecarboxylic acid intermediate1->intermediate2 Amidation intermediate3 N-protected 2-methyl-2-piperidinecarboxylic acid intermediate2->intermediate3 Deprotection precursor N-protected 2-piperidinecarboxylic acid intermediate3->precursor α-Methylation

Caption: Retrosynthetic analysis of 2-methyl-2-piperidinecarboxamide hydrochloride.

Step-by-Step Experimental Protocol

The following is a detailed, step-by-step protocol for the proposed synthesis.

Step 1: N-Protection of 2-Piperidinecarboxylic Acid

  • Rationale: The piperidine nitrogen is a nucleophile and must be protected to prevent side reactions during the subsequent α-methylation step. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under basic conditions and ease of removal under acidic conditions.

  • Protocol:

    • Dissolve 2-piperidinecarboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

    • Add sodium hydroxide (2.5 eq) and stir until the starting material is fully dissolved.

    • Cool the solution to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-2-piperidinecarboxylic acid.

Step 2: α-Methylation of N-Boc-2-piperidinecarboxylic Acid

  • Rationale: A strong base is required to deprotonate the α-carbon, forming a nucleophilic enolate that can then be methylated. Lithium diisopropylamide (LDA) is a suitable non-nucleophilic strong base for this purpose.

  • Protocol:

    • Dissolve N-Boc-2-piperidinecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

    • Cool the solution to -78 °C.

    • Slowly add LDA (2.2 eq) and stir for 1 hour at -78 °C.

    • Add methyl iodide (1.5 eq) and continue stirring at -78 °C for 2-3 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain N-Boc-2-methyl-2-piperidinecarboxylic acid.

Step 3: Amidation of N-Boc-2-methyl-2-piperidinecarboxylic Acid

  • Rationale: The carboxylic acid needs to be activated for nucleophilic attack by ammonia. A common and effective method is to use a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent such as Hydroxybenzotriazole (HOBt).

  • Protocol:

    • Dissolve N-Boc-2-methyl-2-piperidinecarboxylic acid (1.0 eq) in dichloromethane (DCM).

    • Add EDC (1.2 eq) and HOBt (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Bubble ammonia gas through the solution or add a solution of ammonia in methanol.

    • Stir for 12-18 hours at room temperature.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-Boc-2-methyl-2-piperidinecarboxamide.

Step 4: Deprotection and Salt Formation

  • Rationale: The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved in a single step using a strong acid.

  • Protocol:

    • Dissolve N-Boc-2-methyl-2-piperidinecarboxamide in a minimal amount of methanol.

    • Add an excess of hydrochloric acid in diethyl ether or dioxane.

    • Stir at room temperature for 2-4 hours.

    • The product, 2-methyl-2-piperidinecarboxamide hydrochloride, should precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

G cluster_0 Synthesis Workflow start 2-Piperidinecarboxylic Acid step1 N-Protection (Boc₂O, NaOH) start->step1 step2 α-Methylation (LDA, CH₃I) step1->step2 step3 Amidation (EDC, HOBt, NH₃) step2->step3 step4 Deprotection & Salt Formation (HCl) step3->step4 end 2-methyl-2-piperidinecarboxamide HCl step4->end

Caption: Proposed synthetic workflow for 2-methyl-2-piperidinecarboxamide hydrochloride.

Potential Applications in Drug Discovery and Development

While the specific biological activity of 2-methyl-2-piperidinecarboxamide hydrochloride is uncharacterized, the structural motif of a 2-substituted piperidine carboxamide is present in several biologically active molecules. For instance, local anesthetics like ropivacaine feature an N-substituted 2-piperidinecarboxamide core.[3] The introduction of a methyl group at the 2-position could have several implications for medicinal chemistry:

  • Conformational Rigidity: The gem-dimethyl group at the 2-position could introduce conformational constraints, potentially leading to a more defined interaction with a biological target.

  • Metabolic Stability: The presence of a quaternary carbon at the 2-position may block metabolic oxidation at this site, potentially increasing the compound's half-life.

  • Chirality: The 2-position is a chiral center, meaning that the compound can exist as a racemic mixture or as individual enantiomers, which may exhibit different pharmacological profiles.

Given these structural features, 2-methyl-2-piperidinecarboxamide hydrochloride could serve as a valuable scaffold for the development of novel therapeutics, particularly in areas where piperidine-based compounds have shown promise, such as neuroscience and oncology.

Analytical Characterization

Once synthesized, a thorough analytical characterization is essential to confirm the identity and purity of 2-methyl-2-piperidinecarboxamide hydrochloride. The following techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the presence of the methyl and carbamoyl groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for the amide C=O and N-H bonds, as well as the N-H stretch of the piperidinium ion.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, confirming the empirical formula.

Conclusion

This technical guide provides a comprehensive, albeit prospective, overview of 2-carbamoyl-2-methylpiperidine hydrochloride. By leveraging established principles of organic chemistry, we have outlined a robust synthetic pathway and predicted the key physicochemical properties of this novel compound. The structural relationship to known bioactive molecules suggests that 2-methyl-2-piperidinecarboxamide hydrochloride could be a promising starting point for new avenues of research in drug discovery and development. The methodologies and insights presented herein are intended to empower researchers to synthesize and explore the potential of this and other novel piperidine derivatives.

References

Sources

alpha-methyl pipecolic acid amide derivatives

The Quaternary Constraint: Engineering -Methyl Pipecolic Acid Amide Derivatives

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary


-Methyl pipecolic acid (2-methyl-2-piperidinecarboxylic acid)

-methyl derivative

This guide addresses the three critical challenges in working with this scaffold:

  • The Synthetic Bottleneck: Enantioselective construction of the quaternary center.

  • The Coupling Barrier: Overcoming extreme steric hindrance during amide bond formation.

  • The Conformational Lock: Exploiting the "Magic Methyl" effect to freeze bioactive conformations and block proteolysis.

Part 1: The Structural Imperative

The "Magic Methyl" Effect at C2

In drug design, the introduction of a methyl group at the


bi-cyclic rigidification
  • Proteolytic Stability: The absence of an

    
    -proton renders the amide bond nearly impervious to standard proteases and acylases, significantly extending plasma half-life (
    
    
    ).
  • Conformational Orthogonality: The

    
    -methyl group forces the amide bond into specific rotameric populations (often favoring trans in solution, but accessible cis in binding pockets), locking the 
    
    
    and
    
    
    torsion angles into a narrow region of the Ramachandran plot.
Distinction from N-Methyl Derivatives

It is vital to distinguish this scaffold from N-methyl pipecolic acid (the core of Mepivacaine/Bupivacaine).

  • N-Methyl: Modulates lipophilicity and pKa; retains the

    
    -proton; metabolically labile.
    
  • 
    -Methyl:  Modulates backbone geometry; removes the 
    
    
    -proton; metabolically stable.

Part 2: Synthetic Methodologies

The Seebach Self-Regeneration of Stereocenters (SRS)

Direct alkylation of pipecolic acid leads to racemization. The only robust, scalable method for generating enantiopure

Seebach SRS protocol
Diagram 1: The Seebach SRS Pathway

SeebachSRSStartL-Pipecolic AcidStep1Bicyclic Aminal(Oxazolidinone)Start->Step1PivalaldehydeDean-StarkStep2Lithium EnolateGenerationStep1->Step2LDA, -78°CTHFStep3ElectrophilicMethylationStep2->Step3MeI(Stereoselective)Endalpha-MethylPipecolic AcidStep3->EndAcid Hydrolysis(HCl)

Caption: The Seebach SRS pathway utilizes a bicyclic oxazolidinone intermediate to shield one face of the enolate, ensuring retention of chirality during methylation.

Part 3: Overcoming Steric Hindrance in Amide Coupling

The Coupling Challenge

The quaternary center at C2 creates a "steric wall." Standard coupling reagents (EDC/NHS, HBTU) often fail, resulting in low yields (<20%) or extensive epimerization due to slow kinetics allowing oxazolone formation.

The Solution: Acid Fluorides and HATU

For

Recommended Reagents:

  • HATU / HOAt: The 7-azabenzotriazole moiety participates in neighboring group effects that accelerate coupling faster than HBTU.

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate): Converts the carboxylic acid to an Acid Fluoride in situ. Acid fluorides are less sensitive to steric hindrance than active esters.

Diagram 2: Coupling Decision Tree

CouplingLogicStartTarget: alpha-Methyl Pip AmideCheckIs the Amine Hindered?Start->CheckEasyPrimary Amine(e.g., Glycine, Aniline)Check->EasyNoHardSecondary/Bulky Amine(e.g., N-Me-Val, Ortho-subst. Aniline)Check->HardYesMethod1Use HATU + DIPEASolvent: DMFTime: 2-4hEasy->Method1Method2Acid Fluoride RouteReagent: TFFH or Cyanuric FluorideSolvent: DCM/PyridineHard->Method2

Caption: Decision matrix for coupling

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of (S)- -Methyl Pipecolic Acid (Seebach Route)

Note: This protocol assumes starting from L-Pipecolic acid.

  • Aminal Formation:

    • Suspend L-pipecolic acid (10 mmol) in pentane (50 mL).

    • Add pivalaldehyde (1.2 eq) and a catalytic amount of TsOH.

    • Reflux with a Dean-Stark trap until water evolution ceases (approx. 24h).

    • Result: The cis-fused bicyclic oxazolidinone.

  • Enolization & Methylation:

    • Dissolve the oxazolidinone (5 mmol) in anhydrous THF under Argon. Cool to -78°C.

    • Add LDA (1.1 eq) dropwise. Stir for 30 min to form the enolate.

    • Add Methyl Iodide (MeI) (1.5 eq) slowly.

    • Allow to warm to -20°C over 4 hours. The bulky pivaloyl group directs the methyl group to the opposite face (retention of configuration relative to the starting amino acid).

  • Hydrolysis:

    • Quench with saturated NH4Cl. Extract with ether.

    • Reflux the methylated intermediate in 6N HCl for 12 hours to cleave the aminal.

    • Purify via ion-exchange chromatography (Dowex 50W).

Protocol B: Difficult Amide Coupling (The TFFH Method)

Use this when coupling

  • Activation:

    • Dissolve N-protected

      
      -methyl pipecolic acid (1.0 eq) in dry DCM under 
      
      
      .
    • Add TFFH (1.1 eq) and DIPEA (3.0 eq).

    • Stir at 0°C for 30 minutes. This generates the Acid Fluoride species in situ.

  • Coupling:

    • Add the amine component (1.2 eq).

    • Allow to warm to room temperature and stir for 12–24 hours.

    • Monitoring: Check HPLC. If conversion is <50% after 12h, add HOAt (0.5 eq) as a catalyst.

  • Workup:

    • Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine.

    • Critical Step: Acid fluorides are stable enough to survive mild aqueous workup but reactive enough to couple.

Part 5: Comparative Data: Stability & Potency

Table 1: Stability Profiles of Pipecolic Acid Derivatives

Derivative TypeStructure

(Human Plasma)
Conformational Freedom
Native L-Pip Secondary Amine~20 minHigh (Chair flip accessible)
N-Methyl Pip Tertiary Amine~45 minMed (Restricted rotation)

-Methyl Pip
Quaternary C> 24 hours Locked (Rigid Chair)

Table 2: Coupling Reagent Efficiency (Yield % for


-Me-Pip + Aniline)
ReagentYield (2h)Yield (24h)Racemization Risk
EDC / HOBt< 5%15%High
HBTU10%35%Medium
HATU 65%88%Low
TFFH (Acid F) 80% 95% Very Low

References

  • Seebach, D., et al. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition.

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Acyl Fluorides and Their Application in Peptide Synthesis. Journal of the American Chemical Society.

  • Beausoleil, E., & Lubell, W. D. (1996). Steric Effects on the Amide Bond: Synthesis and Conformational Analysis of N-Acetyl-5-tert-butylproline N'-Methylamides. Journal of the American Chemical Society.

  • Albericio, F., et al. (2018). Peptide Synthesis: Coupling Reagents for Sterically Hindered Amino Acids. Chemical Reviews.

Beyond Nature's Alphabet: A Technical Guide to Non-Natural Amino Acid Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 20 canonical amino acids, the fundamental building blocks of proteins, offer a remarkable but finite chemical diversity. For medicinal chemists, this limitation often translates into therapeutic peptides and proteins with suboptimal pharmacological properties, such as poor metabolic stability, low bioavailability, and limited target affinity. The strategic incorporation of non-natural amino acids (nnAAs) has emerged as a transformative approach to overcome these hurdles, unlocking a vast and versatile chemical space for drug discovery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, synthetic methodologies, and therapeutic applications of nnAA scaffolds. We will delve into the causality behind experimental choices, provide detailed protocols for key synthetic and incorporation workflows, and present case studies of clinically successful drugs, thereby offering a field-proven perspective on harnessing the power of an expanded genetic alphabet.

Introduction: Expanding the Chemical Toolkit of Life

Peptide-based therapeutics hold immense promise due to their high specificity and potency. However, their clinical translation is often hampered by inherent liabilities, primarily their susceptibility to proteolytic degradation and poor cell permeability.[1] Non-natural amino acids, with their diverse side chains and backbone modifications, provide a powerful arsenal to systematically address these challenges.[2][3] By moving beyond nature's 20 building blocks, we can engineer peptides and proteins with enhanced stability, constrained conformations for improved receptor binding, and novel functionalities for targeted drug delivery and imaging.[4][5]

The introduction of nnAAs allows for the fine-tuning of a molecule's physicochemical properties, including lipophilicity, acidity, and basicity, which can significantly impact its pharmacokinetic and pharmacodynamic profile.[6] This guide will explore the foundational scaffolds of nnAAs that are reshaping modern medicinal chemistry, from simple modifications to complex, conformationally constrained systems.

Foundational Scaffolds: Key Classes of Non-Natural Amino Acids

The vast landscape of nnAAs can be broadly categorized based on their structural modifications. Understanding these classifications is crucial for selecting the appropriate scaffold to achieve a desired therapeutic outcome.

α-Alkyl Amino Acids: Enhancing Proteolytic Stability

One of the simplest yet most effective modifications is the introduction of an alkyl group, most commonly a methyl group, at the α-carbon. This substitution sterically hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation.

Key Advantages:

  • Increased Proteolytic Stability: The α-methyl group acts as a shield against enzymatic cleavage.

  • Conformational Constraint: The steric bulk restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation and enhance binding affinity.

β-Amino Acids: Building Blocks for Novel Secondary Structures

β-amino acids, which have the amino group attached to the β-carbon, introduce an additional carbon into the peptide backbone. This seemingly small change has profound implications for the peptide's secondary structure, leading to the formation of unique and stable helical and sheet-like structures not observed in α-peptides.[][8]

Key Advantages:

  • Exceptional Proteolytic Resistance: The altered backbone is not recognized by most proteases.[]

  • Formation of Novel Secondary Structures: β-peptides can fold into stable helices (e.g., 14-helices) and sheets, providing rigid scaffolds for mimicking protein-protein interactions.[]

  • Diverse Biological Activities: Peptides containing β-amino acids have shown promise as antimicrobial agents, enzyme inhibitors, and receptor antagonists.[9][10]

Fluorinated Amino Acids: Fine-Tuning Physicochemical Properties

The introduction of fluorine, a small and highly electronegative atom, can dramatically alter the properties of an amino acid and the resulting peptide.[11][12] Fluorination can enhance hydrophobicity, modulate pKa values of nearby functional groups, and introduce a unique spectroscopic handle for NMR studies.[6][13]

Key Advantages:

  • Enhanced Stability and Folding: Fluorination can stabilize protein folds and increase resistance to metabolic degradation.[11][12]

  • Modulation of Binding Affinity: The unique electronic properties of fluorine can lead to stronger interactions with biological targets.[13]

  • Applications in Imaging: The use of 18F-labeled amino acids has become a powerful tool in positron emission tomography (PET) for medical imaging.[14]

Constrained Amino Acids and Stapled Peptides: Locking in Bioactive Conformations

A major challenge in peptide drug design is overcoming the entropic penalty associated with a flexible peptide binding to its target.[15] Constrained amino acids and peptide stapling techniques address this by introducing covalent bridges between amino acid side chains, locking the peptide into a specific, often α-helical, conformation.[16][17]

Key Advantages:

  • Enhanced Target Affinity: By pre-organizing the peptide in its bioactive conformation, the entropic cost of binding is reduced.[15]

  • Increased Proteolytic Stability: The macrocyclic structure protects the peptide from degradation.[16]

  • Improved Cell Permeability: The stabilized α-helical structure can facilitate passage across cell membranes.[17]

Synthesis and Incorporation of Non-Natural Amino Acids

The successful application of nnAAs hinges on robust and efficient methods for both their synthesis and their incorporation into peptide and protein scaffolds.

Chemical Synthesis of Non-Natural Amino Acids

A diverse array of chemical methods has been developed for the synthesis of nnAAs, offering flexibility in creating novel structures.[8][13]

Common Synthetic Strategies:

  • Asymmetric Synthesis: Chiral catalysts and auxiliaries are employed to control the stereochemistry at the α-carbon, which is crucial for biological activity.[18][19]

  • Alkylation of Glycine and Alanine Derivatives: Enolates of glycine and alanine Schiff bases can be alkylated to introduce a variety of side chains.[18]

  • Strecker Synthesis: A classic method involving the reaction of an aldehyde, ammonia, and cyanide, followed by hydrolysis. Modern variations often employ asymmetric catalysts to control stereochemistry.[13]

Workflow for Asymmetric Synthesis of an α-Alkyl Amino Acid:

cluster_synthesis Asymmetric Synthesis Workflow start Chiral Glycine Enolate Equivalent alkylation Diastereoselective Alkylation start->alkylation Base reagent Alkyl Halide (R-X) reagent->alkylation intermediate Alkylated Intermediate alkylation->intermediate deprotection Hydrolysis & Deprotection intermediate->deprotection Acid product Enantiopure α-Alkyl Amino Acid deprotection->product

Caption: Asymmetric synthesis of α-alkyl amino acids.

Enzymatic and Chemoenzymatic Synthesis

Biocatalysis offers an environmentally friendly and highly stereoselective alternative to traditional chemical synthesis.[17][20] Enzymes such as transaminases, lyases, and oxidases can be engineered to produce a wide range of nnAAs with high efficiency and purity.[17][21] Chemoenzymatic approaches combine the strengths of both chemical and enzymatic methods to access complex nnAA structures.[20][22]

Example Protocol: Chemoenzymatic Synthesis of a Branched Cyclic Amino Acid [22]

  • Enzymatic Transamination: A 2,n-diketoacid is converted to the corresponding α-imino acid using a PLP-dependent transaminase and an amine donor (e.g., L-leucine).

  • Intramolecular Condensation: The α-amino group spontaneously condenses with the distal carbonyl group to form a cyclic imine intermediate.

  • Chemical Reduction: The cyclic imine is stereoselectively reduced using a chemical reducing agent (e.g., PtO₂) to yield the final branched cyclic amino acid.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the workhorse for assembling peptides containing nnAAs.[23][24] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[25][26]

General SPPS Cycle for nnAA Incorporation:

cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle Deprotection 1. Nα-Deprotection (e.g., Piperidine for Fmoc) Washing1 2. Washing Deprotection->Washing1 Coupling 3. Coupling of Fmoc-nnAA-OH (e.g., HCTU/DIPEA) Washing1->Coupling Washing2 4. Washing Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Repeat->Deprotection

Caption: The iterative cycle of Solid-Phase Peptide Synthesis.

Protocol Highlight: On-Resin Synthesis of a Hydrocarbon-Stapled Peptide [3][27][28]

  • Peptide Assembly: The linear peptide is synthesized on a solid support using standard Fmoc-SPPS, incorporating two olefin-bearing nnAAs (e.g., (S)-2-(4'-pentenyl)alanine) at the desired positions (e.g., i and i+4 or i+7).

  • Ring-Closing Metathesis (RCM): The resin-bound peptide is treated with a Grubbs catalyst (e.g., Grubbs' first-generation catalyst) in an appropriate solvent (e.g., dichloroethane) to facilitate the formation of the hydrocarbon staple.

  • Cleavage and Deprotection: The stapled peptide is cleaved from the resin and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude stapled peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Incorporation into Proteins: Genetic Code Expansion

For the site-specific incorporation of nnAAs into larger proteins, genetic code expansion has become a powerful tool.[29][30] This technique relies on the use of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair that do not cross-react with the host cell's translational machinery.[1][4][29] The orthogonal tRNA is engineered to recognize a nonsense codon (e.g., the amber stop codon, UAG) that has been introduced into the gene of interest at the desired site for nnAA incorporation.[4]

Workflow for Genetic Code Expansion:

cluster_gce Genetic Code Expansion Workflow Start Host Cell (e.g., E. coli) Plasmids Introduce Plasmids: 1. Orthogonal aaRS/tRNA 2. Target Gene with UAG codon Start->Plasmids Culture Culture in media containing nnAA Plasmids->Culture Expression Induce Protein Expression Culture->Expression Translation Ribosome encounters UAG codon Expression->Translation Incorporation Orthogonal tRNA delivers nnAA Translation->Incorporation Protein Full-length Protein with nnAA Incorporation->Protein

Caption: Genetic code expansion for nnAA incorporation.

Applications in Medicinal Chemistry: Case Studies and Impact

The application of nnAAs has led to significant advances in drug discovery, with several nnAA-containing drugs now on the market.[30][31][32]

Table 1: Selected FDA-Approved Drugs Containing Non-Natural Amino Acid Scaffolds

Drug NameNon-Natural Amino AcidTherapeutic ApplicationRationale for nnAA Incorporation
Sitagliptin β-amino acid derivativeType 2 diabetesThe β-amino acid scaffold provides a stable and potent inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.
Bortezomib Boronic acid-containing amino acidMultiple myelomaThe boronic acid moiety is crucial for the reversible inhibition of the 26S proteasome.
Baclofen γ-amino acid (GABA) derivativeSpasticityActs as a GABAB receptor agonist.
Setmelanotide Cyclic peptide with nnAAsObesity due to specific genetic deficienciesThe cyclic structure and nnAAs enhance stability and receptor binding affinity.[33]
Difelikefalin Peptide with D-amino acidsPruritus in chronic kidney diseaseThe D-amino acids increase resistance to proteolytic degradation.[34]

Case Study: Antibody-Drug Conjugates (ADCs) with Site-Specific nnAA Incorporation

Traditional ADCs are often heterogeneous mixtures due to the random conjugation of cytotoxic drugs to lysine or cysteine residues on the antibody.[11][35] The incorporation of nnAAs with bioorthogonal functional groups (e.g., an azide or a ketone) allows for the precise, site-specific attachment of drugs, resulting in homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[][11][35] This leads to improved pharmacokinetics, efficacy, and safety profiles.[35]

Conclusion and Future Perspectives

Non-natural amino acid scaffolds have fundamentally expanded the possibilities in medicinal chemistry. By providing the tools to rationally design molecules with enhanced stability, constrained conformations, and novel functionalities, nnAAs have enabled the development of a new generation of therapeutics that can address previously "undruggable" targets. The continued development of novel nnAA structures, more efficient synthetic and incorporation methodologies, and a deeper understanding of their structural and biological consequences will undoubtedly fuel further innovation in drug discovery for years to come. The synergy between chemical synthesis, biocatalysis, and genetic engineering will continue to push the boundaries of what is possible, truly allowing us to write new chapters in the language of life.

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  • Chen, F., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. International Journal of Molecular Sciences, 25(10), 5304. Available at: [Link]

  • Preprints.org. (2023). Advances in Biosynthesis of Non-canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Retrieved from [Link]

  • Grygorenko, O. O. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(16), 5229. Available at: [Link]

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An In-Depth Technical Guide to the Hydrogen Bond Donor Properties of 2-Methylpiperidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Hydrogen bonding is a critical determinant of molecular recognition at biological targets and significantly influences the pharmacokinetic properties of drug candidates.[1][2][3] This technical guide provides a comprehensive analysis of the hydrogen bond (H-bond) donor properties of 2-methylpiperidine-2-carboxamide, a scaffold of interest in medicinal chemistry. We will explore the structural features governing its H-bond donor capacity, detail experimental methodologies for its characterization, and discuss the application of computational chemistry in predicting and understanding these interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of H-bond donor characterization in the context of rational drug design.

Introduction: The Pivotal Role of Hydrogen Bond Donors in Drug Design

Hydrogen bonds are fundamental non-covalent interactions that govern the three-dimensional structure of biomolecules and the binding of ligands to their protein targets.[2][3] While both H-bond donors and acceptors are crucial, H-bond donors are often considered more problematic in drug design, as an excess can lead to poor solubility, permeability, and bioavailability.[1][4][5] Therefore, a nuanced understanding and precise characterization of a molecule's H-bond donor capacity are paramount for successful drug development.

The 2-methylpiperidine-2-carboxamide scaffold presents an interesting case study. The piperidine ring offers a rigid backbone, while the primary amide group provides two potential H-bond donors: the amide N-H and one of the protons on the nitrogen. The methyl group at the 2-position introduces steric hindrance that can modulate the accessibility and strength of these H-bonds. This guide will use this molecule as a framework to discuss the principles and techniques for evaluating H-bond donor properties.

Structural Analysis of 2-Methylpiperidine-2-carboxamide

The H-bond donor properties of 2-methylpiperidine-2-carboxamide are intrinsically linked to its three-dimensional structure and electronic properties.

  • The Amide Group: The primary amide is the principal H-bond donating moiety. The two N-H protons can engage in hydrogen bonds with suitable acceptor atoms like oxygen or nitrogen.

  • The Piperidine Ring: The chair conformation of the piperidine ring influences the orientation of the carboxamide group. The axial or equatorial position of the carboxamide will affect the steric accessibility of the N-H protons.

  • The 2-Methyl Group: This substituent introduces steric bulk in proximity to the amide group. This can restrict the rotational freedom of the C-C bond connecting the carboxamide to the ring and influence the preferred conformation for H-bonding.

Experimental Characterization of H-Bond Donor Properties

A combination of experimental techniques is employed to characterize the H-bond donor strength and geometry of a molecule like 2-methylpiperidine-2-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing hydrogen bonding in solution.[6][7] Several NMR experiments can provide insights into the H-bond donor properties of our target molecule.

This experiment involves monitoring the chemical shift of the amide protons of 2-methylpiperidine-2-carboxamide upon the addition of a known H-bond acceptor (e.g., dimethyl sulfoxide-d6). A downfield shift of the amide proton signal indicates the formation of a hydrogen bond.[8] The magnitude of the shift can be correlated with the strength of the interaction.

Experimental Protocol: NMR Chemical Shift Titration

  • Sample Preparation: Prepare a stock solution of 2-methylpiperidine-2-carboxamide in a non-hydrogen bonding solvent (e.g., CDCl3). Prepare a series of NMR tubes with a constant concentration of the compound and increasing concentrations of the H-bond acceptor.

  • Data Acquisition: Acquire 1H NMR spectra for each sample.

  • Data Analysis: Plot the change in the chemical shift (Δδ) of the amide protons as a function of the acceptor concentration. The data can be fitted to a binding isotherm to determine the association constant (Ka), which is a quantitative measure of the H-bond strength.

The chemical shifts of protons involved in hydrogen bonds are sensitive to temperature changes. Protons that are strong H-bond donors will exhibit a smaller change in chemical shift with increasing temperature compared to solvent-exposed protons.[6]

Experimental Protocol: Temperature Coefficient Measurement

  • Sample Preparation: Prepare a solution of 2-methylpiperidine-2-carboxamide in a suitable deuterated solvent.

  • Data Acquisition: Acquire a series of 1H NMR spectra at different temperatures (e.g., from 298 K to 328 K in 5 K increments).

  • Data Analysis: Plot the chemical shift of the amide protons against temperature. The slope of the line gives the temperature coefficient (dδ/dT). A smaller (less negative) temperature coefficient is indicative of a stronger intramolecular or intermolecular hydrogen bond.

Table 1: Hypothetical NMR Data for 2-Methylpiperidine-2-carboxamide

ParameterAmide Proton 1Amide Proton 2
Chemical Shift (δ) in CDCl3 6.8 ppm7.5 ppm
Δδ upon addition of DMSO-d6 1.2 ppm1.8 ppm
Temperature Coefficient (ppb/K) -4.5-2.1
X-ray Crystallography

Single-crystal X-ray crystallography provides definitive information about the solid-state conformation and intermolecular interactions, including hydrogen bonds.[9] By determining the crystal structure of 2-methylpiperidine-2-carboxamide, one can directly observe the geometry (bond lengths and angles) of the hydrogen bonds it forms in the crystalline state.[10][11]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of 2-methylpiperidine-2-carboxamide suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the crystal. Solve the structure to determine the atomic positions and refine the model to obtain accurate bond lengths, angles, and thermal parameters.

Diagram 1: Experimental Workflow for H-Bond Donor Characterization

G cluster_exp Experimental Characterization cluster_nmr NMR Techniques cluster_comp Computational Analysis NMR NMR Spectroscopy Titration Chemical Shift Titration NMR->Titration Temp Temperature Coefficient NMR->Temp Xray X-ray Crystallography Geometry Geometry Xray->Geometry H-Bond Geometry (Distances, Angles) Ka Ka Titration->Ka Association Constant (Ka) ddelta_dT ddelta_dT Temp->ddelta_dT Temperature Coefficient (dδ/dT) DFT DFT Calculations ESP ESP DFT->ESP Electrostatic Potential MD Molecular Dynamics Dynamics Dynamics MD->Dynamics H-Bond Dynamics & Stability

Caption: Workflow for experimental and computational characterization of H-bond donors.

Computational Modeling of H-Bond Donor Properties

Computational chemistry provides valuable insights that complement experimental data and aid in the rational design of molecules with optimized H-bond properties.[12]

Density Functional Theory (DFT) Calculations

DFT calculations can be used to model the electronic structure of 2-methylpiperidine-2-carboxamide and predict its H-bond donor strength.[13]

  • Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. Regions of positive potential (blue) around the amide protons indicate their propensity to act as H-bond donors.

  • Hydrogen Bond Energy Calculations: By modeling the interaction of 2-methylpiperidine-2-carboxamide with a probe molecule (e.g., water or acetone), the strength of the hydrogen bond can be calculated.

Computational Protocol: DFT Analysis

  • Geometry Optimization: Optimize the geometry of 2-methylpiperidine-2-carboxamide using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

  • MEP Calculation: Calculate the molecular electrostatic potential on the optimized geometry.

  • Interaction Energy Calculation: Create a complex of 2-methylpiperidine-2-carboxamide with an H-bond acceptor and calculate the interaction energy, correcting for basis set superposition error (BSSE).

Diagram 2: Logical Relationship of H-Bond Donor Analysis

G Structure Molecular Structure (2-Methylpiperidine-2-carboxamide) HBD_Strength H-Bond Donor Strength Structure->HBD_Strength influences HBD_Geometry H-Bond Geometry Structure->HBD_Geometry determines Biological_Activity Biological Activity & ADME HBD_Strength->Biological_Activity impacts HBD_Geometry->Biological_Activity impacts

Caption: Interplay between structure, H-bond properties, and biological outcomes.

Synthesis and Analogue Development

The synthesis of 2-methylpiperidine-2-carboxamide and its derivatives is crucial for systematically exploring the structure-property relationships of H-bond donation. A general synthetic route could involve the amidation of a suitable 2-methylpiperidine-2-carboxylic acid precursor. The synthesis of related piperidine derivatives has been reported in the literature.[14][15][16]

Conclusion

The hydrogen bond donor properties of 2-methylpiperidine-2-carboxamide are a key determinant of its potential as a drug scaffold. A multi-faceted approach combining experimental techniques like NMR spectroscopy and X-ray crystallography with computational methods such as DFT provides a comprehensive understanding of these properties. The insights gained from such studies are invaluable for medicinal chemists in the design and optimization of drug candidates with improved efficacy and pharmacokinetic profiles.

References

  • Hydrogen bond donors in drug design - ChemRxiv. (n.d.).
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  • Hydrogen-Bond Donors in Drug Design. (2022). Journal of Medicinal Chemistry, 65(5).
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  • NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability. (n.d.).
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  • Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. (2017). ACS Publications.
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  • Molecular structure, hydrogen bonding and spectroscopic properties of the complex of piperidine-4-carboxylic acid with chloroacetic acid. (n.d.). ResearchGate.
  • Synthesis X-Ray Crystallography and Antimicrobial Activity of Protected and Deprotected Amides. (n.d.). ResearchGate.
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  • Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. (2018). PMC.
  • X-ray crystallography. (n.d.). Wikipedia.
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  • Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds. (n.d.).
  • Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide. (n.d.). Google Patents.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Publishing.
  • Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. (n.d.). MDPI.
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A Scientist's Guide to Sourcing Chiral Building Blocks: The Case of (R)- and (S)-2-Methylpiperidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate world of drug discovery and development, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), frequently interact with the body's chiral environment with profound specificity. One enantiomer may elicit a desired therapeutic effect, while its counterpart could be inactive, less potent, or even responsible for adverse effects. This guide provides a deep dive into the practical considerations surrounding a specific chiral building block: 2-methylpiperidine-2-carboxamide hydrochloride, exploring the scientific rationale and logistical pathways to obtaining its distinct (R)- and (S)-enantiomers. As your Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical application, offering insights grounded in established protocols and real-world sourcing strategies.

The Principle of Stereoselectivity in Pharmacology

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] When substituted, as in 2-methylpiperidine-2-carboxamide, a chiral center is introduced at the C2 position. This single stereocenter dictates the molecule's three-dimensional shape, which is critical for its binding affinity and orientation within a biological target, such as an enzyme's active site or a G-protein coupled receptor. The U.S. Food and Drug Administration (FDA) has long recognized the importance of stereochemistry, encouraging the development of single-enantiomer drugs to improve safety and efficacy profiles. Therefore, access to enantiomerically pure (R)- and (S)-2-methylpiperidine-2-carboxamide hydrochloride is not merely an academic exercise but a prerequisite for rigorous preclinical and clinical investigation.

Foundational Synthesis: Accessing the Racemic Precursor

Before the enantiomers can be isolated, a robust synthesis of the racemic compound—a 50:50 mixture of the (R)- and (S)-forms—is typically the most cost-effective starting point. A classic and powerful method for creating α-substituted amino acid derivatives like our target is the Strecker synthesis.

Experimental Protocol: Racemic Strecker Synthesis

This multi-step, one-pot reaction builds the core structure efficiently.

Causality and Strategic Choices: The Strecker synthesis is chosen for its convergence, building the carbon skeleton and introducing the key amine and nitrile functionalities in a single sequence. The final hydrolysis step is carefully controlled; harsh conditions could lead to the formation of the corresponding carboxylic acid instead of the desired carboxamide. The formation of the hydrochloride salt at the end serves a dual purpose: it facilitates purification through crystallization and provides a stable, water-soluble solid that is convenient for handling and downstream applications.

Protocol:

  • Imine Formation: To a solution of 2-methyl-Δ1-piperideine (the cyclic imine precursor) in a suitable solvent like methanol, add ammonium chloride.

  • Nucleophilic Attack: Add potassium cyanide (KCN) to the mixture. The cyanide ion attacks the iminium carbon to form the α-aminonitrile, 2-cyano-2-methylpiperidine. This reaction is typically stirred at room temperature for several hours.

  • Controlled Hydrolysis: The crude α-aminonitrile is isolated and subjected to controlled acidic hydrolysis. This is achieved by treating it with concentrated hydrochloric acid, often in an ice bath to manage the exothermic reaction, followed by gentle heating. This process converts the nitrile group (-CN) to a carboxamide group (-CONH₂) and forms the hydrochloride salt of the piperidine nitrogen.

  • Isolation: The final product, racemic (R/S)-2-methylpiperidine-2-carboxamide hydrochloride, is typically isolated by crystallization upon cooling or by solvent evaporation and subsequent recrystallization.

Caption: Workflow of the Racemic Strecker Synthesis.

Chiral Resolution: The Path to Enantiomeric Purity

With the racemate in hand, the crucial task is to separate the two enantiomers. The most established and scalable method for this is diastereomeric salt resolution .[3][4]

The Principle of Diastereomeric Crystallization

This technique leverages a fundamental principle of stereochemistry: while enantiomers have identical physical properties (melting point, solubility), diastereomers do not. By reacting the racemic amine with a single enantiomer of a chiral acid (a "resolving agent"), two diastereomeric salts are formed.

(R)-Amine + (S)-Acid → (R,S)-Salt (S)-Amine + (S)-Acid → (S,S)-Salt

These two salts, having different physical properties, can be separated by fractional crystallization.

Experimental Protocol: Chiral Resolution Workflow

Trustworthiness Through Validation: This protocol is inherently self-validating. The success of each step is confirmed by the next, culminating in a definitive analytical measurement. The optical rotation provides a bulk confirmation of chiral enrichment, while chiral HPLC gives a precise quantitative value of enantiomeric excess (ee), ensuring the final product meets the required specifications.

Protocol:

  • Selection of Resolving Agent: Choose an appropriate chiral acid. Common, commercially available options include (+)-Tartaric acid, (-)-Dibenzoyltartaric acid (DBTA), or (+)-Camphorsulfonic acid. The choice is often empirical and may require screening small-scale trials to find the agent and solvent system that provides the best crystal formation and separation.

  • Diastereomeric Salt Formation: Dissolve the racemic 2-methylpiperidine-2-carboxamide free base in a suitable solvent (e.g., ethanol or methanol). Add 0.5 equivalents of the chosen chiral resolving agent. One diastereomeric salt will be less soluble and will begin to precipitate.

  • Fractional Crystallization: Slowly cool the solution to maximize the crystallization of the less soluble diastereomeric salt. Isolate the crystals by filtration. The "mother liquor" is now enriched in the other diastereomer.

  • Purification: Recrystallize the isolated salt from a fresh solvent to improve its diastereomeric purity. This step can be repeated until a constant optical rotation is achieved.

  • Liberation of the Enantiomer: Treat the purified diastereomeric salt with a base (e.g., aqueous NaOH or NaHCO₃) to neutralize the resolving agent. Extract the enantiomerically pure free base into an organic solvent (e.g., dichloromethane).

  • Final Salt Formation: Bubble dry HCl gas through the organic solution or add a solution of HCl in isopropanol to precipitate the final desired product, for example, (R)-2-methylpiperidine-2-carboxamide hydrochloride.

  • Analysis: Confirm the enantiomeric excess (ee) of the final product using chiral HPLC or SFC (Supercritical Fluid Chromatography).

G Racemate Racemic Amine ((R)- and (S)-) SaltFormation Diastereomeric Salt Formation ((R,+) and (S,+)) Racemate->SaltFormation ResolvingAgent Chiral Resolving Agent (e.g., (+)-DBTA) ResolvingAgent->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Solid Less Soluble Salt Crystals (e.g., (R,+)) Crystallization->Solid Liquid Mother Liquor (Enriched in (S,+)) Crystallization->Liquid Basification_R Basification (NaOH) Solid->Basification_R Basification_S Basification (NaOH) Liquid->Basification_S FreeBase_R (R)-Amine Free Base Basification_R->FreeBase_R FreeBase_S (S)-Amine Free Base Basification_S->FreeBase_S HCl_R HCl Addition FreeBase_R->HCl_R HCl_S HCl Addition FreeBase_S->HCl_S Product_R (R)-Amine HCl HCl_R->Product_R Product_S (S)-Amine HCl HCl_S->Product_S Analysis_R Chiral HPLC (>99% ee) Product_R->Analysis_R Analysis_S Chiral HPLC (>99% ee) Product_S->Analysis_S

Caption: Logical workflow for chiral resolution and purity validation.

Commercial Availability and Sourcing Strategy

For many labs, especially in early-stage research, the time and resources required for in-house synthesis and resolution are prohibitive. In these cases, direct procurement from a chemical supplier is the preferred route. The availability, cost, and purity of these enantiomers can vary significantly.

Comparative Supplier Analysis

The following table provides an illustrative overview of what a researcher might find when sourcing these compounds. Note: This data is representative and researchers must obtain current quotes and certificates of analysis from vendors.

Supplier TypeEnantiomerPurity (ee)Standard QuantityEstimated Price/gramTypical Lead Time
Large Catalogue Supplier (R)- or (S)->98%100mg, 250mg, 1g$150 - $2503-5 Business Days
Specialty Building Block Provider (R)- or (S)->99%1g, 5g, 10g$120 - $200In Stock to 2 Weeks
Custom Synthesis CMO (R)- or (S)->99.5% (GMP optional)100g to multi-KgQuote Required6-10 Weeks

Expert Insight: When evaluating suppliers, the Certificate of Analysis (CoA) is non-negotiable. It must specify the enantiomeric excess and the analytical method used for its determination (e.g., chiral HPLC with column specifications). For development projects moving towards clinical trials, sourcing from a supplier with a strong regulatory track record and the ability to scale up under Good Manufacturing Practices (GMP) is a critical consideration.

References

  • Charette, A. B., Grenon, M., Lemire, A., Pourashraf, M., & Martel, J. (2001). Practical and Highly Regio- and Stereoselective Synthesis of 2-Substituted Dihydropyridines and Piperidines: Application to the Synthesis of (−)-Coniine. Journal of the American Chemical Society. Available at: [Link]

  • Laschat, S., & Dickner, T. (2000). Stereoselective Synthesis of Piperidines. Synthesis. Available at: [Link]

  • Mitchinson, A., & Nadin, A. (2000). A review of the synthesis of 2,6-disubstituted piperidines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • U.S. Food and Drug Administration. (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Available at: [Link]

  • Wikipedia contributors. (2023). Strecker amino-acid synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia contributors. (2023). Chiral resolution. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • DeBerardinis, A. M., & Wuest, W. M. (2012). The importance of stereochemistry in drug design. Journal of Chemical Education. Available at: [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Available at: [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

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Methodological & Application

Synthesis of 2-Methylpiperidine-2-carboxamide: A Detailed Guide from Picolinic Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Abstract

This comprehensive application note provides a detailed, three-step synthetic protocol for the preparation of 2-methylpiperidine-2-carboxamide, a valuable saturated heterocyclic amide for pharmaceutical and agrochemical research. While the direct conversion from picolinic acid is synthetically challenging, this guide outlines a robust and more feasible pathway commencing with the oxidation of 2-methylpyridine (α-picoline) to 2-methylpicolinic acid. Subsequent amidation via an acid chloride intermediate, followed by catalytic hydrogenation of the pyridine ring, affords the target compound. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety information.

Introduction

Piperidine and its derivatives are cornerstone structural motifs in a multitude of FDA-approved drugs and biologically active compounds, prized for their ability to confer desirable pharmacokinetic properties.[1] The target molecule, 2-methylpiperidine-2-carboxamide, incorporates a chiral center and a primary amide, making it an attractive building block for novel therapeutic agents.

The direct methylation of picolinic acid at the 2-position is not a straightforward transformation. Therefore, a more practical and efficient synthetic strategy begins with a readily available and economical starting material, 2-methylpyridine (α-picoline). This application note details a reliable three-step synthesis:

  • Oxidation: Conversion of 2-methylpyridine to 2-methylpicolinic acid using potassium permanganate.[2][3]

  • Amidation: Formation of 2-methylpicolinamide via an in-situ generated acid chloride using thionyl chloride, followed by amination.[4][5]

  • Hydrogenation: Reduction of the aromatic pyridine ring of 2-methylpicolinamide to the desired 2-methylpiperidine-2-carboxamide using a platinum-based catalyst under hydrogen pressure.[6][7]

Each step is presented with a detailed protocol, an explanation of the underlying chemical principles, and the necessary safety precautions to ensure a successful and safe laboratory execution.

Overall Synthetic Workflow

The synthetic pathway from 2-methylpyridine to 2-methylpiperidine-2-carboxamide is illustrated below.

Synthesis_Workflow Start 2-Methylpyridine (α-Picoline) Intermediate1 2-Methylpicolinic Acid Start->Intermediate1 1. KMnO4, H2O 2. HCl Intermediate2 2-Methylpicolinamide Intermediate1->Intermediate2 1. SOCl2 2. NH4OH Product 2-Methylpiperidine-2-carboxamide Intermediate2->Product H2, PtO2 Acetic Acid

Figure 1: Three-step synthesis of 2-methylpiperidine-2-carboxamide.

Part 1: Synthesis of 2-Methylpicolinic Acid

Principle and Mechanistic Insight

The methyl group of 2-methylpyridine is oxidized to a carboxylic acid using a strong oxidizing agent, potassium permanganate (KMnO₄). The reaction proceeds in an aqueous solution, and upon completion, the manganese dioxide byproduct is removed by filtration. The desired 2-methylpicolinic acid is then isolated from the filtrate by acidification. This is a classic and robust method for the oxidation of alkyl side chains on aromatic rings.[2]

Experimental Protocol

Materials:

  • 2-Methylpyridine (α-picoline)

  • Potassium permanganate (KMnO₄)

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol (95%)

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle or steam bath

  • Large Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • To a 5 L three-necked flask equipped with a mechanical stirrer and reflux condenser, add 2.5 L of deionized water and 50 g of 2-methylpyridine.

  • With stirring, add 90 g of potassium permanganate to the mixture. Heat the flask on a steam bath. The purple color of the permanganate will gradually disappear as it is consumed (approximately 1 hour).

  • Once the purple color is gone, add a second 90 g portion of potassium permanganate, followed by an additional 500 mL of water. Continue heating until the permanganate color is discharged (approximately 2-3 hours).

  • Allow the reaction mixture to cool slightly, then filter the hot solution through a large Buchner funnel to remove the brown manganese dioxide precipitate. Wash the filter cake thoroughly with 1 L of hot water to ensure complete recovery of the product.

  • Combine the filtrates and concentrate the solution to a volume of 150-200 mL using a rotary evaporator.

  • Filter the concentrated solution if any further precipitate has formed. Acidify the clear filtrate to Congo red with concentrated hydrochloric acid.

  • Evaporate the acidified solution to dryness under reduced pressure.

  • To the solid residue, add 250 mL of 95% ethanol and reflux for one hour. Filter the hot solution. Repeat the extraction of the residue with another 150 mL of 95% ethanol.

  • Combine the ethanolic extracts and chill the solution to approximately 10°C in an ice bath. Saturate the solution with dry hydrogen chloride gas. The product, 2-methylpicolinic acid hydrochloride, will crystallize.

  • Collect the crystals by filtration and air-dry.

ParameterValue
Starting Material 2-Methylpyridine
Key Reagent Potassium permanganate
Solvent Water
Typical Yield 70-80%
Purity >95% (as hydrochloride salt)

Table 1: Summary of the oxidation of 2-methylpyridine.

Part 2: Synthesis of 2-Methylpicolinamide

Principle and Mechanistic Insight

This step involves the conversion of the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂). This intermediate is not isolated but is reacted in situ with ammonia to form the primary amide, 2-methylpicolinamide. The byproducts of the acid chloride formation, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and are removed, driving the reaction to completion.[4]

Amidation_Mechanism cluster_0 Acid Chloride Formation cluster_1 Amide Formation R-COOH R-COOH Intermediate_A R-CO-O-S(O)Cl R-COOH->Intermediate_A + SOCl2 R-COCl R-COCl Intermediate_A->R-COCl - SO2, - HCl Intermediate_B R-C(O-)(Cl)NH3+ R-COCl->Intermediate_B + NH3 R-CONH2 R-CONH2 Intermediate_B->R-CONH2 - HCl

Sources

Application Notes and Protocols for Peptide Coupling of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The formation of amide bonds involving sterically hindered amines represents a persistent challenge in peptide synthesis and medicinal chemistry. Low reactivity of the amine component often leads to slow reaction rates, low yields, and an increased risk of epimerization. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of robust peptide coupling protocols tailored for sterically hindered substrates. We will explore the mechanistic rationale behind various coupling strategies, present detailed step-by-step protocols for leading reagents, and offer field-proven insights to optimize these challenging synthetic transformations.

The Challenge of Steric Hindrance in Peptide Synthesis

Steric hindrance in the amine component dramatically reduces its nucleophilicity, thereby impeding the crucial nucleophilic attack on the activated carboxylic acid intermediate. This kinetic barrier can be attributed to non-bonded interactions that destabilize the transition state of the amide bond-forming reaction. Common examples of sterically hindered amines include secondary amines, N-methylated amino acids, and α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib).[1] Standard coupling protocols often prove inadequate for these substrates, necessitating the use of highly reactive coupling reagents and optimized reaction conditions.

Strategic Approaches to Coupling Sterically Hindered Amines

Overcoming the challenge of steric hindrance requires a multi-faceted approach that focuses on enhancing the electrophilicity of the carboxylic acid component and creating favorable reaction kinetics. Key strategies include:

  • Utilization of High-Activity Coupling Reagents: Onium salt-based reagents (uronium/aminium and phosphonium) and phosphonic acid anhydrides are particularly effective due to their ability to generate highly reactive acylating intermediates.

  • Optimization of Reaction Conditions: Careful selection of solvents, bases, and temperature can significantly influence the outcome of the coupling reaction.

  • Microwave-Assisted Synthesis: The application of microwave energy can accelerate reaction rates and improve yields for difficult couplings.[1][2]

Uronium/Aminium Salt-Based Coupling Reagents

Uronium and aminium salts are among the most powerful coupling reagents for sterically hindered systems. Their efficacy stems from the formation of highly reactive active esters.

HATU: The Gold Standard for Hindered Couplings

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a premier coupling reagent renowned for its ability to mediate challenging amide bond formations with minimal racemization.[3][4][5]

Mechanism of Action: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU reacts with a carboxylic acid to form a highly reactive OAt-active ester.[3][4] The 7-azabenzotriazole (HOAt) moiety is crucial, as the pyridine nitrogen is believed to provide anchimeric assistance, accelerating the coupling reaction.[3][5]

HATU_Mechanism Carboxylic Acid Carboxylic Acid OAt-Active Ester OAt-Active Ester Carboxylic Acid->OAt-Active Ester HATU, DIPEA HATU HATU HATU->OAt-Active Ester DIPEA DIPEA DIPEA->OAt-Active Ester Peptide Bond Peptide Bond OAt-Active Ester->Peptide Bond Sterically Hindered Amine Sterically Hindered Amine Sterically Hindered Amine

Caption: Mechanism of HATU-mediated peptide coupling.

Protocol 1: HATU-Mediated Coupling of a Sterically Hindered Amine

  • Preparation: In a clean, dry reaction vessel, dissolve the N-protected amino acid (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Add HATU (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.4 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the sterically hindered amine (1.0 equivalent) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC). For extremely hindered couplings, heating to 40-50 °C may be beneficial.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

COMU: A Safer and Highly Efficient Alternative

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium-type coupling reagent that offers comparable reactivity to HATU with improved safety, as it does not contain the potentially explosive benzotriazole moiety.[6][7]

Protocol 2: COMU-Mediated Coupling for Hindered Systems

  • Preparation: Dissolve the N-protected amino acid (1.1 equivalents) and the sterically hindered amine (1.0 equivalent) in anhydrous DMF.

  • Addition of Reagents: Add COMU (1.1 equivalents) and DIPEA (2.2 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-12 hours. Monitor the reaction progress.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

ReagentEquivalents (vs. Amine)Base (Equivalents)SolventTypical Reaction Time
HATU 1.2DIPEA (2.4)DMF2-24 h
COMU 1.1DIPEA (2.2)DMF1-12 h

Table 1: Comparison of typical reaction conditions for HATU and COMU.

Propylphosphonic Anhydride (T3P®)

T3P® is a versatile and environmentally friendly coupling reagent that has gained prominence for its high efficiency, broad functional group tolerance, and the formation of water-soluble byproducts, which simplifies purification.[8][9][10][11] It is particularly effective for coupling racemization-prone and sterically hindered substrates.[9][11]

Mechanism of Action: T3P® activates the carboxylic acid to form a mixed phosphonic anhydride, which is a highly reactive acylating agent.

T3P_Mechanism Carboxylic Acid Carboxylic Acid Mixed Phosphonic Anhydride Mixed Phosphonic Anhydride Carboxylic Acid->Mixed Phosphonic Anhydride T3P, Base T3P T3P T3P->Mixed Phosphonic Anhydride Base Base Base->Mixed Phosphonic Anhydride Peptide Bond Peptide Bond Mixed Phosphonic Anhydride->Peptide Bond Sterically Hindered Amine Sterically Hindered Amine Sterically Hindered Amine

Caption: Mechanism of T3P®-mediated peptide coupling.

Protocol 3: T3P®-Mediated Amide Bond Formation

  • Preparation: Dissolve the N-protected amino acid (1.1 equivalents) and the sterically hindered amine (1.0 equivalent) in a suitable aprotic solvent (e.g., ethyl acetate, THF, or DCM).

  • Base Addition: Add a suitable base, such as pyridine or DIPEA (3.0 equivalents).

  • T3P® Addition: Slowly add a 50% solution of T3P® in ethyl acetate (1.5 equivalents) to the reaction mixture, maintaining the temperature at 0-25 °C.

  • Reaction: Stir the reaction at room temperature for 1-6 hours. Monitor the reaction progress.

  • Work-up: Quench the reaction with water. Extract the product with an organic solvent. Wash the organic layer with aqueous acid and base as needed.

  • Purification: Dry the organic layer and concentrate under reduced pressure. Purify the crude product by chromatography.

Acid Chlorides: A Classic and Potent Approach

For exceptionally challenging couplings where even modern reagents may fail, the use of acid chlorides offers a highly reactive acylating species.[12] This method requires careful handling due to the moisture sensitivity and reactivity of acid chlorides.[13][14][15]

Protocol 4: Amide Formation via an Acid Chloride

  • Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 equivalents) dropwise, followed by a catalytic amount of DMF. Stir the reaction at room temperature for 1-2 hours until gas evolution ceases. Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the sterically hindered amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or DIPEA (1.5 equivalents) in anhydrous DCM. Slowly add the amine solution to the acid chloride solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours.

  • Work-up and Purification: Quench the reaction with water and follow the general work-up and purification procedures described in Protocol 1.

The Role of Solvents and Bases

The choice of solvent and base is critical for the success of sterically hindered couplings.

  • Solvents: Polar aprotic solvents like DMF, N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are generally preferred as they effectively solvate the reactants and intermediates.[16][17] For T3P®-mediated couplings, less polar solvents like ethyl acetate and THF can also be highly effective.[10]

  • Bases: Non-nucleophilic bases are essential to prevent unwanted side reactions. DIPEA is a common choice for onium salt-based couplings. For T3P® couplings, pyridine has been shown to be effective in minimizing epimerization.[11] The stoichiometry of the base is also important; typically, an excess is used to neutralize any acidic byproducts and drive the reaction to completion.

Microwave-Assisted Peptide Synthesis (MA-PS)

Microwave irradiation has emerged as a powerful tool to accelerate difficult peptide couplings.[1][2][18][19][20] The rapid and uniform heating provided by microwaves can overcome the activation energy barrier of sterically demanding reactions, leading to significantly reduced reaction times and improved yields.[2][18] Most standard coupling protocols can be adapted for microwave synthesis, often with dramatically shortened reaction times.

Conclusion

The successful coupling of sterically hindered amines is a challenging yet achievable goal in modern organic and peptide synthesis. By selecting highly reactive coupling reagents such as HATU, COMU, or T3P®, and by carefully optimizing reaction conditions including solvent, base, and temperature, researchers can efficiently construct these difficult amide bonds. The use of acid chlorides provides a powerful, albeit more demanding, alternative for the most recalcitrant substrates. Furthermore, the integration of microwave technology offers a significant opportunity to enhance reaction efficiency and accelerate the synthesis of complex molecules containing sterically hindered moieties.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Wagh, S. B., et al. (2015). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. [Link]

  • Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents. [Link]

  • Vasamsetti, B. K., et al. (2010). T3P® (propylphosphonic anhydride) mediated conversion of carboxylic acids into acid azides and one-pot... CORE. [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • Reddit. (2024). HATU coupling - what's the best order?[Link]

  • Le-Dévédec, F., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. [Link]

  • Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies. [Link]

  • Organic Chemistry. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]

  • Isaksson, J., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Curia. (2024). Understanding T3P® from start to finish. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Palasek, S. A., et al. (2007). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). PubMed. [Link]

  • Gore, R. P., et al. (2011). A review on various ways for acid chloride preparations and its applications. Der Pharma Chemica. [Link]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. [Link]

  • Rapp, E., & Goldammer, C. (1995). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. [Link]

  • Isaksson, J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Erdélyi, M., & Gogoll, A. (2002). Rapid microwave-assisted solid phase peptide synthesis. ResearchGate. [Link]

  • Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]

  • ACS Figshare. (2019). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Sharma, A., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • Lund University Publications. (2022). Greening peptide chemistry by using NBP as solvent for SPPS. [Link]

  • Royal Society of Chemistry. (2015). Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. [Link]

Sources

Application Notes and Protocols: The Use of 2-Methylpiperidine-Derived Carboxamides as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to Stereocontrol

In the landscape of pharmaceutical and natural product synthesis, the precise control of stereochemistry is not merely an academic challenge but a fundamental requirement for biological efficacy and safety. Chiral auxiliaries, stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, represent a robust and reliable strategy for achieving this control.[1] First pioneered by luminaries such as E.J. Corey and Barry Trost, this methodology has become a cornerstone of asymmetric synthesis.[1]

While classic auxiliaries like Evans' oxazolidinones and Meyers' oxazolines are well-established, the search for novel, efficient, and recyclable auxiliaries continues. The piperidine scaffold, a privileged N-heterocycle prevalent in numerous alkaloids and pharmaceuticals, offers a compelling structural framework for the design of new chiral controllers.[2][3] Carboxamides derived from chiral 2-methylpiperidine, in particular, leverage the ring's conformationally rigid chair-like structure and the steric influence of the C2-alkyl substituent to create a highly ordered and predictable reactive environment.

This guide provides a comprehensive overview of the synthesis and application of 2-methylpiperidine-2-carboxamide and its analogues as chiral auxiliaries. We will delve into the mechanistic basis for their stereodirecting power, provide detailed, field-tested protocols for their use in key carbon-carbon bond-forming reactions—including enolate alkylations, aldol additions, and Michael reactions—and outline methods for the crucial final step: the cleavage and recovery of the auxiliary.

Synthesis and Preparation of the Chiral Auxiliary

The efficacy of an auxiliary-based method begins with the practical and scalable preparation of the auxiliary itself. The most common route involves the optical resolution of commercially available racemic 2-methylpiperidine, followed by coupling to the desired substrate.

Protocol: Resolution of (±)-2-Methylpiperidine

The resolution is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as mandelic acid, followed by fractional crystallization.

Materials:

  • (±)-2-Methylpiperidine

  • (S)-(+)-Mandelic acid

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve (S)-(+)-mandelic acid (1.0 equiv) in a minimal amount of warm methanol.

  • In a separate flask, dissolve (±)-2-methylpiperidine (1.0 equiv) in methanol.

  • Slowly add the piperidine solution to the mandelic acid solution with stirring. A precipitate should form.

  • Gently heat the mixture until all solids dissolve, then allow it to cool slowly to room temperature, and finally cool to 0-4 °C for several hours to maximize crystallization.

  • Collect the crystalline salt by vacuum filtration and wash with a small amount of cold diethyl ether. This salt is the (S)-2-methylpiperidine-(S)-mandelate diastereomer.

  • To recover the free amine, suspend the salt in water and add 10% aqueous NaOH until the pH is >12.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield enantiomerically enriched (S)-2-methylpiperidine.

  • Assess enantiomeric purity via chiral HPLC or by derivatization with a chiral agent.

Protocol: Acylation to Form the Active Substrate

Once resolved, the chiral amine is coupled with a carboxylic acid substrate to form the carboxamide, which will be used in subsequent asymmetric reactions.

Materials:

  • (S)-2-Methylpiperidine (or its R-enantiomer)

  • Carboxylic acid of interest (e.g., propanoic acid)

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (Et₃N)[4]

  • Anhydrous conditions (Argon or Nitrogen atmosphere)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C and add oxalyl chloride (1.2 equiv) dropwise. A catalytic amount of DMF can be added to facilitate the reaction.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases. The formation of the acyl chloride is now complete.

  • In a separate flask, dissolve (S)-2-methylpiperidine (1.1 equiv) and pyridine (1.5 equiv) in anhydrous DCM.

  • Cool the amine solution to 0 °C and slowly add the freshly prepared acyl chloride solution via cannula.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the resulting N-acylpiperidine by silica gel chromatography.

G cluster_0 Synthesis Workflow cluster_1 Acylation racemic (±)-2-Methylpiperidine resolution Diastereomeric Salt Formation & Crystallization racemic->resolution mandelic (S)-Mandelic Acid mandelic->resolution s_salt (S,S) Salt resolution->s_salt Crystals r_salt (R,S) Salt (in filtrate) resolution->r_salt Mother Liquor basification Basification (NaOH) & Extraction s_salt->basification s_piperidine Enantiopure (S)-2-Methylpiperidine basification->s_piperidine s_piperidine_c Enantiopure (S)-2-Methylpiperidine coupling Amide Coupling (Pyridine) s_piperidine_c->coupling rcooh Substrate R-COOH acyl_chloride Acyl Chloride Formation (SOCl₂) rcooh->acyl_chloride r_cocl R-COCl acyl_chloride->r_cocl r_cocl->coupling final_aux Final Substrate-Auxiliary Conjugate coupling->final_aux

Caption: Workflow for the preparation of the chiral auxiliary conjugate.

Mechanism of Stereocontrol: A Conformationally Locked Transition State

The remarkable stereodirecting ability of the 2-methylpiperidine auxiliary stems from its capacity to form a rigid, chelated metal enolate. Upon deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the lithium cation coordinates to both the enolate oxygen and the carboxamide carbonyl oxygen.[1] This coordination locks the molecule into a well-defined conformation.

The key to facial selectivity is the C2-methyl group. In the preferred chair conformation of the piperidine ring, this methyl group resides in a pseudo-axial or pseudo-equatorial position that effectively shields one face of the planar enolate. Consequently, an incoming electrophile (E⁺) is forced to approach from the less sterically encumbered opposite face, leading to the highly diastereoselective formation of a new stereocenter.

G start Chiral Product-Auxiliary Conjugate hydrolysis Hydrolysis (LiOH / H₂O₂) start->hydrolysis reduction Reduction (LiAlH₄) start->reduction partial_red Partial Reduction (DIBAL-H) start->partial_red acid Chiral Carboxylic Acid hydrolysis->acid aux_recovered Recovered (S)-2-Methylpiperidine hydrolysis->aux_recovered alcohol Chiral Primary Alcohol reduction->alcohol reduction->aux_recovered aldehyde Chiral Aldehyde partial_red->aldehyde partial_red->aux_recovered

Sources

Advanced Protocol: Amide Bond Formation with 2,2-Disubstituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge: Steric Deactivation

2,2-Disubstituted piperidines (e.g., 2,2-dimethylpiperidine) represent a class of "difficult" secondary amines. The geminal disubstitution at the


-position creates a significant steric wall, shielding the nitrogen lone pair.
  • Nucleophilicity: Drastically reduced compared to piperidine.

  • Kinetics: Standard bimolecular substitution rates are retarded by orders of magnitude.

  • Conformation: The ring is often locked in a chair conformation where the nitrogen lone pair is sterically inaccessible to bulky activated esters.

Common Failures:

  • Standard Reagents: EDC/HOBt or HBTU often result in <10% conversion or stalled reactions after 24 hours.

  • Epimerization: Prolonged reaction times with weak activation can lead to racemization of the carboxylic acid component (if chiral).

The Solution: Activation Hierarchy

To overcome this barrier, one must move beyond standard active esters (OBt/OAt) to high-energy intermediates. The hierarchy of activation for this specific application is:

  • Tier 1 (Moderate Hindrance): COMU or HATU with elevated temperature/microwave.

  • Tier 2 (Severe Hindrance - Recommended): Acid Chlorides generated via Ghosez’s Reagent .[1][2][3] This is the "Gold Standard" for 2,2-disubstituted piperidines as it generates a highly electrophilic species under neutral conditions.

Part 2: Decision Matrix & Workflow

The following decision tree outlines the logical selection of conditions based on the complexity of your carboxylic acid partner.

AmideCoupling Start Start: 2,2-Disubstituted Piperidine + Carboxylic Acid CheckAcid Is the Carboxylic Acid Sterically Hindered or Acid-Sensitive? Start->CheckAcid MethodA Method A: High-Power Active Ester (COMU/Oxyma or HATU/HOAt) CheckAcid->MethodA No (Simple Acid) MethodB Method B: Neutral Acid Chloride (Ghosez's Reagent) CheckAcid->MethodB Yes (Hindered/Sensitive) CheckYield Check Conversion (LCMS/NMR) after 4h MethodA->CheckYield Success Proceed to Workup MethodB->Success CheckYield->MethodB <50% Conv. (Switch Method) CheckYield->Success >90% Conv. Microwave Method C: Microwave Irradiation (100°C, 30 min) CheckYield->Microwave 50-80% Conv. (Force Conditions) Fail Low Conversion (<50%) Microwave->Success

Figure 1: Strategic decision tree for selecting the optimal coupling protocol.

Part 3: Detailed Experimental Protocols

Method A: High-Power Active Ester (COMU/Oxyma)

Best For: Initial screening, automated synthesis, and moderately hindered acids. Mechanism: COMU generates a highly reactive Oxyma ester in situ. It is safer (non-explosive) and more soluble than HATU.

Reagents:

  • Coupling Reagent: COMU (1.2 – 1.5 equiv)

  • Additive: Oxyma Pure (1.2 – 1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine) (2.0 – 3.0 equiv)

  • Solvent: DMF or NMP (Anhydrous)

Protocol:

  • Pre-activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 – 0.2 M concentration).

  • Add COMU (1.2 equiv) and Oxyma Pure (1.2 equiv).

  • Add DIPEA (2.0 equiv) dropwise. Note: The solution should turn yellow/orange.

  • Stir for 2–5 minutes at Room Temperature (RT) to form the active ester.

  • Coupling: Add the 2,2-disubstituted piperidine (1.2 equiv).

  • Reaction: Stir at RT for 2–16 hours .

    • Optimization: If conversion is slow after 4 hours, heat to 50°C .

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄.

Method B: The "Ghosez Protocol" (Neutral Acid Chloride)

Best For: 2,2-Disubstituted Piperidines (Standard recommendation), extremely hindered acids, and cases where Method A fails. Why: It converts the acid to an acid chloride without using acidic thionyl chloride, preventing acid-catalyzed side reactions. The acid chloride is small enough to access the hindered amine.

Reagents:

  • Reagent: Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 – 1.5 equiv)

  • Base: DIPEA or Triethylamine (2.0 – 3.0 equiv)

  • Solvent: Dry DCM (Dichloromethane) or CHCl₃

Protocol:

  • Acid Chloride Formation:

    • Dissolve the Carboxylic Acid (1.0 equiv) in dry DCM (0.1 M) under Nitrogen/Argon.

    • Add Ghosez's Reagent (1.2 equiv) dropwise at RT (or 0°C if acid is very fragile).

    • Stir at RT for 1–2 hours .

    • Monitoring: Aliquot a small sample, quench with MeOH, and check LCMS for the Methyl Ester to confirm full conversion of Acid -> Acid Chloride.

  • Coupling:

    • In a separate vial, dissolve the 2,2-disubstituted piperidine (1.1 – 1.5 equiv) and DIPEA (2.0 equiv) in dry DCM.

    • Add the amine solution slowly to the acid chloride mixture at 0°C or RT.

  • Reaction:

    • Stir at RT for 2–12 hours .

    • Note: This reaction is usually fast (minutes to hours) because the acid chloride is highly electrophilic.

  • Workup:

    • Quench with saturated NaHCO₃. Extract with DCM.[3][4]

    • Purification: Standard flash chromatography.

Method C: Microwave-Assisted Synthesis

Best For: High-throughput libraries or extremely stubborn substrates using Method A reagents.

Protocol:

  • Prepare the reaction mixture as described in Method A (COMU/DIPEA) in a microwave vial.

  • Irradiation: Heat to 100°C for 15–30 minutes (fixed temperature mode).

  • Caution: Ensure the amine is stable at these temperatures. 2,2-disubstituted piperidines are generally thermally stable.

Part 4: Data Summary & Comparison

FeatureMethod A: COMU/OxymaMethod B: Ghosez ReagentMethod C: Microwave
Mechanism Active Ester (Oxyma)Acid ChlorideThermal Acceleration
Steric Tolerance Moderate to HighVery High High
Reaction Time 4 – 24 hours1 – 4 hours15 – 30 mins
Risk of Epimerization Low (with Collidine)Moderate (if base is too strong)Moderate (due to heat)
Scalability ExcellentGood (requires moisture control)Limited (batch size)
Cost ModerateHigh (Reagent cost)Moderate

Part 5: Troubleshooting Guide

1. Low Conversion (<20%):

  • Diagnosis: The active ester (Method A) is too bulky to attack the hindered amine.

  • Fix: Switch immediately to Method B (Ghosez) . The chloride atom is significantly smaller than the Oxyma/OBt leaving group, allowing approach to the hindered center.

2. Epimerization of Chiral Acids:

  • Diagnosis: Loss of enantiomeric excess (ee) observed.

  • Fix:

    • Use Collidine (TMP) instead of DIPEA as the base. Collidine is non-nucleophilic and reduces the risk of proton abstraction from the

      
      -carbon.
      
    • Lower the temperature to 0°C during the addition step.[4][5][6][7]

3. Poor Solubility:

  • Diagnosis: Reagents precipitate in DCM.

  • Fix: For Method A, use NMP (N-Methyl-2-pyrrolidone). For Method B, Ghosez's reagent is compatible with CHCl₃ or DCE (Dichloroethane), which can be heated if necessary.

References

  • El-Faham, A., & Albericio, F. (2011).[4] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[4] Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1979).[8] 1-Chloro-N,N,2-trimethylpropenylamine: A Powerful Reagent for the Conversion of Acids to Acid Chlorides under Neutral Conditions.[2][9] Angewandte Chemie International Edition, 8(6). Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[10] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Link

  • Carpino, L. A., et al. (2010). The 1-Hydroxy-7-azabenzotriazole-Based Phosphonium Coupling Reagent PyAOP. Organic Process Research & Development. (Validation of Phosphonium salts for hindered amines). Link

Sources

Application Notes and Protocols: Catalytic Hydrogenation of 2-Methyl-2-cyanopiperidine to 2-Aminomethyl-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Aminomethyl-2-methylpiperidine in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. Within this privileged class of heterocycles, 2-aminomethyl-2-methylpiperidine emerges as a particularly valuable building block. The presence of a primary amine tethered to a quaternary center on the piperidine ring offers a unique three-dimensional architecture. This structural motif is of significant interest to medicinal chemists for creating novel chemical entities with precisely controlled spatial arrangements, which can lead to enhanced target affinity and selectivity. The synthesis of this key intermediate, however, presents a notable chemical challenge, primarily centered on the selective reduction of the sterically hindered nitrile group of 2-methyl-2-cyanopiperidine.

This comprehensive guide provides an in-depth exploration of the catalytic hydrogenation conditions required to efficiently and selectively convert 2-methyl-2-cyanopiperidine to the desired 2-aminomethyl-2-methylpiperidine. We will delve into the mechanistic underpinnings of this transformation, offer a comparative analysis of various catalytic systems, and present detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Catalyst Selection and Mechanistic Considerations

The catalytic hydrogenation of nitriles to primary amines is a well-established transformation, yet its efficiency and selectivity are highly dependent on the substrate's structure and the chosen reaction conditions.[1] The reduction proceeds through an intermediate imine, which is then further hydrogenated to the primary amine.[2] However, this intermediate imine can also react with the newly formed primary amine, leading to the formation of undesired secondary and tertiary amine byproducts.[1]

dot graph HydrogenationMechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Nitrile [label="2-Methyl-2-cyanopiperidine"]; Imine [label="Intermediate Imine"]; PrimaryAmine [label="2-Aminomethyl-2-methylpiperidine (Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SecondaryAmine [label="Secondary Amine (Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Nitrile -> Imine [label="+ H₂"]; Imine -> PrimaryAmine [label="+ H₂"]; Imine -> SecondaryAmine [label="+ Primary Amine\n- NH₃"]; } Caption: General reaction pathway for nitrile hydrogenation.

For a sterically hindered substrate like 2-methyl-2-cyanopiperidine, the choice of catalyst is paramount. The catalyst must possess sufficient activity to overcome the steric hindrance around the nitrile group while minimizing the formation of byproducts. The most commonly employed catalysts for this transformation are Raney® Nickel and Raney® Cobalt, with platinum and palladium-based catalysts also showing utility under specific conditions.[1][3]

Raney® Nickel and Cobalt: The Workhorses for Nitrile Hydrogenation

Raney-type catalysts, particularly Raney® Nickel and Raney® Cobalt, are highly effective for the hydrogenation of nitriles due to their high surface area and intrinsic catalytic activity.[3][4] Raney® Cobalt, in particular, often exhibits superior selectivity for the formation of primary amines compared to Raney® Nickel.[5][6] The presence of ammonia or a basic medium is crucial when using these catalysts to suppress the formation of secondary amines.[6] Ammonia is believed to inhibit the condensation reaction between the intermediate imine and the primary amine product.

Noble Metal Catalysts: Alternatives for Specific Applications

While Raney catalysts are often the first choice, noble metal catalysts such as palladium on carbon (Pd/C), platinum dioxide (PtO₂), and rhodium-based catalysts can also be employed.[7] These catalysts may offer advantages in terms of catalyst handling and may be less prone to leaching. However, they can sometimes lead to a higher proportion of secondary amine byproducts if the reaction conditions are not carefully optimized.[8] For instance, a patent for the synthesis of the related compound 2-aminomethylpiperidine from 2-cyanopyridine highlights the use of a cobalt-containing catalyst at elevated temperature and pressure, underscoring the utility of cobalt in related transformations.[9]

Experimental Protocols

The following protocols provide detailed methodologies for the catalytic hydrogenation of 2-methyl-2-cyanopiperidine. It is imperative that all high-pressure reactions are conducted in appropriate high-pressure reactors (autoclaves) by trained personnel, adhering to all safety precautions.

Protocol 1: High-Pressure Hydrogenation using Raney® Cobalt

This protocol is recommended for achieving high selectivity towards the primary amine.

Materials:

  • 2-methyl-2-cyanopiperidine

  • Raney® Cobalt (slurry in water)

  • Methanol or Ethanol

  • Ammonia solution (e.g., 7N in methanol) or liquid ammonia

  • Hydrogen gas (high purity)

  • High-pressure autoclave equipped with a stirrer, temperature controller, and pressure gauge

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the commercial Raney® Cobalt slurry (e.g., 5 g) with deionized water three times by decantation. Then, wash with the reaction solvent (e.g., methanol, 3 x 20 mL) to remove water. The catalyst should be kept wet with the solvent at all times to prevent ignition.

  • Reaction Setup: To the autoclave vessel, add the washed Raney® Cobalt catalyst.

  • Add a solution of 2-methyl-2-cyanopiperidine (e.g., 10 g, 1 equivalent) in methanol (100 mL).

  • Add the ammonia solution (e.g., 10-20 mL of 7N solution in methanol). Alternatively, the reactor can be charged with liquid ammonia under cooled conditions. The presence of ammonia is critical for selectivity.[6]

  • Reaction Execution:

    • Seal the autoclave according to the manufacturer's instructions.

    • Purge the reactor with nitrogen gas three times, followed by three purges with hydrogen gas.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 80-100 bar).

    • Begin stirring and heat the reaction mixture to the target temperature (e.g., 100-120 °C).

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Purge the reactor with nitrogen gas.

    • Carefully open the autoclave and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the catalyst pad with methanol. Caution: The Raney® Cobalt catalyst is pyrophoric and should not be allowed to dry in the air. Quench the catalyst residue carefully with water.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel using a gradient of dichloromethane and methanol containing a small amount of triethylamine.

Protocol 2: Hydrogenation using Raney® Nickel

This protocol is a common alternative to Raney® Cobalt.

Materials:

  • 2-methyl-2-cyanopiperidine

  • Raney® Nickel (slurry in water)

  • Ethanolic ammonia

  • Hydrogen gas (high purity)

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation: Prepare the Raney® Nickel catalyst as described for Raney® Cobalt in Protocol 1, using ethanol as the final wash solvent. A detailed procedure for preparing active Raney® Nickel from a nickel-aluminum alloy is also available in the literature.[10]

  • Reaction Setup: Charge the autoclave with the washed Raney® Nickel, a solution of 2-methyl-2-cyanopiperidine in ethanol, and ethanolic ammonia.

  • Reaction Execution:

    • Seal and purge the reactor as described in Protocol 1.

    • Pressurize with hydrogen to 50-80 bar and heat to 80-100 °C with vigorous stirring.

    • Monitor the reaction until hydrogen uptake ceases.

  • Work-up and Purification: Follow the work-up and purification procedure outlined in Protocol 1.

Protocol 3: Hydrogenation using Rhodium on Alumina

This protocol offers an alternative using a noble metal catalyst, which may be advantageous in certain laboratory settings.

Materials:

  • 2-methyl-2-cyanopiperidine

  • 5% Rhodium on Alumina (Rh/Al₂O₃)

  • Methanol

  • Ammonia solution (7N in methanol)

  • Hydrogen gas (high purity)

  • High-pressure autoclave

Procedure:

  • Reaction Setup: To the autoclave, add 5% Rh/Al₂O₃ (e.g., 5-10 wt% relative to the nitrile), a solution of 2-methyl-2-cyanopiperidine in methanol, and the methanolic ammonia solution.

  • Reaction Execution:

    • Seal and purge the reactor.

    • Pressurize with hydrogen to 60-90 bar and heat to 100-130 °C.

    • Stir until the reaction is complete.

  • Work-up and Purification:

    • After cooling and venting, filter the catalyst.

    • The filtrate can be concentrated and the product purified as described in the previous protocols.

Data Presentation: Comparative Hydrogenation Conditions

The following table summarizes typical reaction conditions for the hydrogenation of nitriles, which can be adapted for 2-methyl-2-cyanopiperidine. Note that optimal conditions for this specific sterically hindered substrate may require higher pressures and temperatures than for unhindered nitriles.

CatalystPressure (bar)Temperature (°C)SolventAdditiveTypical Selectivity for Primary Amine
Raney® Cobalt 80 - 150100 - 140Methanol, EthanolAmmoniaHigh
Raney® Nickel 50 - 10080 - 120Ethanol, MethanolAmmoniaGood to High
Rhodium/Alumina 60 - 100100 - 130MethanolAmmoniaModerate to Good
Pd/C 30 - 7060 - 100Methanol, Acetic AcidAcidVariable, often lower
PtO₂ 50 - 8025 - 80Acetic Acid, EthanolAcidVariable

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or no conversion - Inactive catalyst- Insufficient hydrogen pressure or temperature- Catalyst poisoning- Use freshly prepared or new catalyst.- Increase pressure and/or temperature within safe limits of the equipment.- Ensure starting materials and solvents are pure.
Formation of secondary/tertiary amines - Insufficient ammonia concentration- High reaction temperature or prolonged reaction time- Increase the concentration of ammonia.- Optimize temperature and monitor the reaction to avoid over-reduction.
Incomplete reaction - Steric hindrance of the substrate- Catalyst deactivation- Increase catalyst loading.- Switch to a more active catalyst (e.g., Raney® Cobalt).- Consider a two-stage hydrogenation process.
Difficult product isolation - Formation of emulsions during work-up- Product volatility- Use a different solvent for extraction.- Convert the amine to its hydrochloride salt for easier handling and purification.

Conclusion

The catalytic hydrogenation of 2-methyl-2-cyanopiperidine to 2-aminomethyl-2-methylpiperidine is a challenging yet achievable transformation that provides access to a valuable building block for drug discovery. The key to success lies in the careful selection of the catalyst and the optimization of reaction conditions to favor the formation of the desired primary amine while suppressing the formation of secondary and tertiary amine byproducts. Raney® Cobalt, in the presence of ammonia at elevated temperature and pressure, generally provides the most reliable and selective method. The protocols and data presented in this guide offer a solid foundation for researchers to develop robust and efficient synthetic routes to this important molecule.

References

  • US4375003A - Method for the hydrogenation of nitriles to primary amines.
  • Kukula, P., Studer, M., & Blaser, H.-U. (2004). Chemoselective Hydrogenation of α,β-Unsaturated Nitriles.
  • Törös, S., Heil, B., & Markó, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(2), 223-233.
  • Schneekönig, J., Tannert, B., Hornke, H., Beller, M., & Junge, K. (2019). Cobalt pincer complexes for catalytic reduction of nitriles to primary amines. Catalysis Science & Technology, 9(11), 2755-2761.
  • Li, W., et al. (2021). Continuous Hydrogenation of Nitriles to Primary Amines with High Selectivity in Flow by Using Raney Cobalt. Chemistry – An Asian Journal, 16(16), 2244-2250.
  • Friebe, M., et al. (2019).
  • Billica, H. R., & Adkins, H. (1949).
  • US5374728A - Process for the preparation of 2-aminomethylpiperidine.
  • Hartwig, J. F. (1928). Catalytic Reduction of Nitriles and Oximes. Journal of the American Chemical Society, 50(12), 3370-3374.
  • Beller, M., et al. (2013). Catalytic Reduction of Nitriles.
  • Utsunomiya, M., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO₂-Supported Palladium Catalyst under Continuous-Flow Conditions. Chemistry – A European Journal, 23(16), 3824-3829.
  • de Vries, J. G., & Elsevier, C. J. (Eds.). (2007).
  • Fogg, D. E., & dos Santos, E. N. (2004). Rhodium-Catalyzed Transannulation of 1,2,3-Triazoles with Nitriles. Journal of the American Chemical Society, 126(48), 15692-15693.
  • Yamashita, H., et al. (2022). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology, 12(6), 1836-1842.
  • Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Nitrile reduction. Retrieved from [Link]

  • Zhang, X., et al. (2021). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry, 45(38), 17784-17790.
  • Beller, M., et al. (2016). Selective hydrogenation of nitriles to primary amines catalyzed by a novel iron complex.
  • Ming, B., et al. (2022).
  • Jones, C. (2015). Reduction Reactions and Heterocyclic Chemistry. Queen Mary University of London.
  • Li, H., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
  • Takeda, H., et al. (2021). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society, 143(42), 17567-17575.
  • van der Schaaf, J. (2018). Hydrogenation of fatty nitriles to fatty amines using flow reactors. Eindhoven University of Technology.
  • Chen, Y., et al. (2023). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. Chemistry – An Asian Journal, e202300939.
  • Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods. Retrieved from [Link]

  • Milstein, D., et al. (2016). Selective hydrogenation of nitriles to primary amines catalyzed by a novel iron complex. Weizmann Institute of Science.
  • Beller, M., et al. (2016). Selective hydrogenation of nitriles to primary amines catalyzed by a novel iron complex.
  • White, J. D. (2004). Synthesis of Piperidines using Organometallic Chemistry. White Rose eTheses Online.
  • Liu, W., & Liu, J. (2024).
  • Otaka, A., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150.
  • Beller, M., et al. (2023). Direct synthesis of 2,3-dihydroperimidine derivatives via dehydrogenative C–N coupling using a recyclable Fe catalyst. Organic & Biomolecular Chemistry, 21(34), 6891-6895.
  • Deng, L., & Jacobsen, E. N. (2005). Highly enantioselective amination of alpha-substituted alpha-cyanoacetates with chiral catalysts accessible from both quinine and quinidine. Organic Letters, 7(2), 167-169.
  • Wang, H., et al. (2021). Boosting selective hydrogenation of α,β-unsaturated aldehydes through constructing independent Pt and Fe active sites on support. Chemical Engineering Journal, 420, 127633.
  • Martins, L. M. D. R. S., et al. (2022). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.
  • Chen, Y., et al. (2023). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. Chemistry – An Asian Journal, e202300939.

Sources

solvent selection for 2-Methylpiperidine-2-carboxamide HCl solubility

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-735

Topic: Strategic Solvent Selection for the Solubility Optimization of 2-Methylpiperidine-2-carboxamide HCl

Introduction: The Critical Role of Solvent Selection in Drug Development

The successful formulation of an Active Pharmaceutical Ingredient (API) is fundamentally dependent on its solubility characteristics. For hydrochloride (HCl) salts, such as 2-Methylpiperidine-2-carboxamide HCl, which are frequently developed to enhance the aqueous solubility and stability of basic parent molecules, a deep understanding of their interaction with various solvents is paramount.[1][2] The choice of solvent impacts every stage of development, from initial synthesis and purification to the final drug product's performance, including its bioavailability and therapeutic efficacy.[3] An inappropriate solvent can lead to poor yield, unstable crystalline forms (polymorphs), or inadequate solubility for formulation, creating significant downstream challenges.[3]

This application note provides a comprehensive, scientifically-grounded framework for selecting an optimal solvent system for 2-Methylpiperidine-2-carboxamide HCl. We will explore the causality behind experimental choices, integrate theoretical predictive models with empirical testing, and provide a detailed, self-validating protocol for solubility determination. The methodologies described herein are designed to equip researchers, scientists, and drug development professionals with a robust strategy to accelerate formulation development while ensuring scientific integrity.

Physicochemical Profile of 2-Methylpiperidine-2-carboxamide HCl

A thorough understanding of the API's intrinsic properties is the foundation of any logical solvent selection process. As "2-Methylpiperidine-2-carboxamide HCl" is a novel investigational compound, we will use known data from structurally similar piperidine-carboxamide analogs to establish a predictive baseline.[4][5][6]

Table 1: Estimated Physicochemical Properties of 2-Methylpiperidine-2-carboxamide HCl

PropertyEstimated Value/CharacteristicRationale & Significance
Molecular Formula C₇H₁₅ClN₂OBased on the core structure of methylpiperidine carboxamide and its HCl salt.
Molecular Weight ~178.66 g/mol Calculated from the molecular formula. This value is crucial for all concentration calculations.
Structure Piperidine ring with a methyl and a carboxamide group at the C2 position, formulated as a hydrochloride salt.The presence of a tertiary amine (piperidine nitrogen), and an amide group dictates its polarity, hydrogen bonding potential, and ionization behavior.
pKa (Piperidine N) ~9.0 - 10.5The piperidine nitrogen is basic. As an HCl salt, it will be protonated at physiological pH. Solubility will be highly pH-dependent.[7]
pKa (Amide N-H) ~17The amide proton is generally not acidic under physiological conditions and does not significantly contribute to ionization.
LogP (of free base) ~0.5 - 1.5Estimated based on similar structures. Indicates moderate lipophilicity. The LogD at a given pH will be the relevant parameter for partitioning behavior.
General Solubility Expected to be soluble in water and polar protic solvents (e.g., alcohols) due to its ionic HCl salt form and hydrogen bonding capabilities.[8]The hydrochloride form significantly enhances aqueous solubility compared to the free base.[2]

A Systematic Workflow for Solvent Selection

A haphazard "trial-and-error" approach to solvent screening is inefficient and lacks scientific rigor. A systematic workflow, integrating theoretical prediction with empirical verification, provides a more robust and resource-effective strategy. This process ensures that solvent choices are deliberate, justified, and aligned with both physicochemical principles and regulatory constraints.

SolventSelectionWorkflow cluster_0 Phase 1: Theoretical & Regulatory Screening cluster_1 Phase 2: Experimental Verification cluster_2 Phase 3: Final Selection & Optimization A Define Target Profile (e.g., for formulation, crystallization) C Pre-screen Solvents using Hansen Solubility Parameters (HSP) A->C B Characterize API (pKa, LogP, Structure) B->C D Filter by Regulatory Constraints (ICH Q3C Classes) C->D Good HSP Match E Perform Tier 1: Kinetic Solubility Assay (Small Scale, High Throughput) D->E Acceptable Solvents F Rank Solvents by Approximate Solubility E->F G Perform Tier 2: Thermodynamic Solubility Assay (Shake-Flask Method) F->G Promising Candidates H Construct Solubility Profile (mg/mL vs. Solvent) G->H I Select Top Candidate Solvents (& Binary Mixtures) H->I J Evaluate Downstream Impact (Stability, Crystallography, Processability) I->J K Final Solvent System Selection J->K

Figure 1: A systematic workflow for solvent selection. This diagram illustrates the logical progression from theoretical screening and regulatory compliance to empirical kinetic and thermodynamic solubility testing, culminating in a final, optimized solvent system.

Theoretical Screening: Hansen Solubility Parameters (HSP)

Expertise & Causality: Before committing resources to wet-lab experiments, a theoretical screening can effectively narrow the vast field of potential solvents. The Hansen Solubility Parameters (HSP) model is a powerful tool for this purpose.[9] It is based on the principle of "like dissolves like."[10] The total cohesion energy of a substance is divided into three components:

  • δd (Dispersion): Energy from weak intermolecular van der Waals forces.

  • δp (Polar): Energy from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

A solvent is more likely to dissolve a solute if their respective HSP values (δd, δp, δh) are similar.[11] The distance (Ra) between the HSP coordinates of the solute (API) and the solvent in "Hansen space" can be calculated, and if this distance is within the solute's interaction radius (R0), good solubility is predicted.[9][12]

While the experimental determination of a new API's HSP requires extensive testing, predictive software utilizing group contribution methods can provide a valuable starting point for an initial solvent list.

Regulatory Considerations: ICH Q3C Guidelines

Trustworthiness & Safety: It is imperative that any solvent considered for pharmaceutical development complies with regulatory guidelines for residual solvents. The International Council for Harmonisation (ICH) Q3C guidelines categorize solvents based on their toxicity.[13][14][15]

  • Class 1: Solvents to be avoided. Known or suspected human carcinogens.

  • Class 2: Solvents to be limited. Nongenotoxic animal carcinogens or agents with irreversible toxicity.[16]

  • Class 3: Solvents with low toxic potential. Permitted Daily Exposure (PDE) of 50 mg or more per day.[15]

Application: The initial solvent list generated from theoretical screening must be filtered to prioritize Class 3 solvents. While Class 2 solvents may be used if strongly justified, they impose a greater regulatory and manufacturing burden for removal and testing.[1]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the thermodynamic (or equilibrium) solubility of 2-Methylpiperidine-2-carboxamide HCl.[17] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid API, providing a definitive solubility value.[18]

Materials:

  • 2-Methylpiperidine-2-carboxamide HCl (solid powder)

  • Selected solvents (e.g., Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Methanol, etc., filtered through a 0.22 µm filter)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Orbital shaker or rotator set at a constant temperature (e.g., 25°C)

  • Centrifuge

  • HPLC system with UV detector

  • Calibrated pipettes and syringes

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

Procedure:

  • Preparation: Add an excess amount of 2-Methylpiperidine-2-carboxamide HCl (e.g., 10-20 mg) to a pre-weighed 2 mL glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the selected solvent to the vial.

  • Initial Mixing: Tightly cap the vial and vortex for 1-2 minutes to break up any clumps and facilitate initial wetting of the solid.

  • Equilibration: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Allow the samples to equilibrate for a minimum of 24 hours. A 48-hour period is often preferred to ensure equilibrium is fully reached.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid pellet.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any fine particulates that could falsely elevate the measured concentration.

  • Dilution: If necessary, dilute the filtrate with a suitable mobile phase to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the concentration of the dissolved API in the filtrate using a validated, stability-indicating HPLC-UV method.

Self-Validation & Trustworthiness:

  • Mass Balance: Visually confirm that excess solid remains in the vial after equilibration. The absence of solid indicates that the true solubility is higher than the concentration measured.

  • Time to Equilibrium: For a new compound, it is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, thereby validating that equilibrium has been achieved.[19]

  • pH Measurement: For aqueous and buffered solutions, measure the final pH of the saturated solution, as the solubility of an HCl salt can be highly pH-dependent.[20]

Data Presentation and Interpretation

Quantitative data should be organized clearly to facilitate comparison and decision-making.

Table 2: Example Solubility Data for 2-Methylpiperidine-2-carboxamide HCl at 25°C

SolventICH ClassDielectric Constant (ε)Polarity IndexSolubility (mg/mL)Solubility (mol/L)Observations
WaterN/A80.110.2TBDTBDClear solution
Methanol232.75.1TBDTBDClear solution
Ethanol324.64.3TBDTBDClear solution
Isopropanol (IPA)319.93.9TBDTBDSlight haze
Acetone320.75.1TBDTBDInsoluble
Ethyl Acetate36.04.4TBDTBDInsoluble
Acetonitrile237.55.8TBDTBDPartially soluble
Dichloromethane (DCM)29.13.1TBDTBDInsoluble
Toluene22.42.4TBDTBDInsoluble

(TBD = To Be Determined experimentally)

Interpretation: The results should be analyzed in the context of the solvent's properties. For an HCl salt, high solubility is expected in polar, protic solvents (like water and alcohols) that can solvate the chloride anion and the protonated piperidine cation, and also act as hydrogen bond donors/acceptors for the carboxamide group. The low solubility in non-polar solvents like Toluene is expected. The data allows for a ranking of solvents to select candidates for formulation, crystallization, or purification processes.

Conclusion

The selection of an appropriate solvent for 2-Methylpiperidine-2-carboxamide HCl is a multi-faceted process that requires a logical, evidence-based approach. By integrating theoretical predictions from models like Hansen Solubility Parameters with a rigorous, self-validating experimental protocol, researchers can efficiently identify and optimize solvent systems. This strategy not only accelerates the development timeline but also builds a foundation of robust data that is essential for regulatory filings and successful manufacturing. Adherence to ICH guidelines throughout this process is non-negotiable and ensures the safety and quality of the final drug product.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [URL: https://www.crcpress.com/Hansen-Solubility-Parameters-A-Users-Handbook-Second-Edition/Hansen/p/book/9780849372483]
  • International Council for Harmonisation. (2021). ICH Harmonised Guideline Q3C(R8): Impurities: Guideline for Residual Solvents. [URL: https://database.ich.org/sites/default/files/ICH_Q3C-R8_Guideline_Step4_2021_0422.pdf]
  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [URL: https://www.tga.gov.au/resources/publication/ich-guidelines/ich-topic-q3c-r4-impurities-guideline-residual-solvents]
  • European Medicines Agency (EMA). ICH Q3C (R8) Impurities: Guideline for Residual Solvents. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q3c-r8-impurities-guideline-residual-solvents-step-5_en.pdf]
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0169409X0700078X]
  • Bergström, C. A. S. (2015). In silico-predictions of ADME-properties: A reliable tool for decision making in drug discovery? European Journal of Pharmaceutical Sciences, 71, 1-2. [URL: https://www.sciencedirect.com/journal/european-journal-of-pharmaceutical-sciences]
  • World Health Organization (WHO). (2016). Annex 4: Guidance on the selection of comparator pharmaceutical products for equivalence assessment of interchangeable multisource (generic) products. [URL: https://www.who.
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  • West Pharmaceutical Services. Hansen solubility parameters to predict drug & container interactions. [URL: https://www.westpharma.com/services/analytical-lab-services/capabilities/hansen-solubility-parameters]
  • Bashimam, M. (2017). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research, 9(7), 238-243. [URL: http://www.jocpr.com/articles/hansen-solubility-parameters-a-quick-review-in-pharmaceutical-aspect.pdf]
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  • Google Patents. US9708327B2 - Polymorphic forms of a hydrochloride salt. [URL: https://patents.google.
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  • BenchChem. A Technical Guide to the Solubility and Stability Testing of C29H25Cl2NO4. [URL: https://www.benchchem.com/application-notes/solubility-and-stability-testing-of-c29h25cl2no4]
  • BenchChem. Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. [URL: https://www.benchchem.com/application-notes/physicochemical-properties-of-substituted-piperidine-carboxylic-acids]
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [URL: https://enamine.net/services/adme-t/in-vitro-assays/physicochemical-properties/shake-flask-aqueous-solubility]
  • World Health Organization (WHO). Annex 4: Equilibrium solubility experiments. [URL: https://www.who.int/docs/default-source/medicines/norms-and-standards/guidelines/bioequivalence/trs1019-annex4-equilibrium-solubility-experiments.pdf]
  • ChemicalBook. (S)-Piperidine-2-carboxamide hydrochloride. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5947436_EN.htm]
  • MySkinRecipes. Piperidine-4-carboxamide hydrochloride. [URL: https://myskinrecipes.com/shop/th/products/piperidine-4-carboxamide-hydrochloride-122461]
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Application Note & Protocol: Strategic Incorporation of 2-Methylpipecolamide into Peptide Chains for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Conformational Constraint

In the landscape of peptide-based therapeutics, the ability to control and predict the three-dimensional structure of a peptide is paramount to its function, stability, and ultimately, its clinical success. Native peptides often suffer from metabolic instability and conformational flexibility, which can lead to reduced receptor affinity and off-target effects. The incorporation of non-natural, conformationally constrained amino acids is a powerful strategy to overcome these limitations.

2-Methylpipecolamide, a derivative of pipecolic acid (a homolog of proline), serves as a potent tool in this regard. Its rigid six-membered ring and the additional steric hindrance from the C2-methyl group impose significant local conformational constraints on the peptide backbone.[1][2] This pre-organization can stabilize specific secondary structures, such as β-turns, enhancing binding affinity and providing crucial insights into structure-activity relationships (SAR).[1][2] Furthermore, the steric bulk can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the peptide's in vivo half-life. This guide provides a comprehensive overview of the principles and a detailed protocol for the successful incorporation of 2-methylpipecolamide into peptide sequences using modern solid-phase peptide synthesis (SPPS) techniques.

Core Principles and Experimental Rationale

The successful incorporation of 2-methylpipecolamide is not a trivial substitution. Its structure presents two primary challenges: the reduced nucleophilicity of the secondary amine and significant steric hindrance around the reactive centers. These factors necessitate a carefully considered chemical strategy, particularly concerning the choice of protecting groups and coupling reagents.

The Imperative of Orthogonal Protection

Solid-phase peptide synthesis (SPPS) relies on the sequential addition of amino acids to a growing chain anchored to an insoluble resin support.[3][4] To ensure the correct sequence is assembled, a system of "orthogonal" protecting groups is essential. This strategy allows for the selective removal of one type of protecting group under specific conditions while leaving others intact.[5][6][7]

For incorporating 2-methylpipecolamide, the most common and versatile approach is the Fmoc/tBu strategy.[7][8][9]

  • α-Amine Protection: The Fmoc (9-fluorenylmethyloxycarbonyl) group is used for temporary protection of the α-amine. It is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in DMF.[7][9]

  • Side-Chain Protection: Reactive amino acid side chains are protected by acid-labile groups such as tBu (tert-butyl) , Boc (tert-butoxycarbonyl) , or Trt (trityl) . These groups are stable to the basic conditions used for Fmoc removal.[3][7]

  • Final Cleavage: At the end of the synthesis, all side-chain protecting groups and the linkage to the resin are simultaneously removed using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).[3][7]

This orthogonality ensures that the peptide chain is elongated in a controlled, stepwise manner without unintended side reactions.

Overcoming Steric Hindrance: The Choice of Coupling Reagent

The steric bulk of the 2-methylpipecolamide ring system significantly slows down the kinetics of peptide bond formation. Standard coupling reagents like DCC (dicyclohexylcarbodiimide) are often inefficient and can lead to incomplete reactions or racemization.[10][11] Therefore, highly potent activating reagents are required. These reagents rapidly convert the carboxylic acid of the incoming amino acid into a highly reactive species that can be readily attacked by the sterically hindered amine of the resin-bound 2-methylpipecolamide.

Uronium/aminium salt-based reagents are the preferred choice for such challenging couplings.

ReagentFull NameActivating AdditiveKey Advantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateNone required (contains HOAt)Extremely fast kinetics, low racemization. Highly effective for hindered couplings.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHOBtRobust and widely used, but can be slightly less effective than HATU for the most difficult couplings.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateHOBtPhosphonium salt, known for high efficiency and suppression of side reactions.

Rationale: These reagents function by forming a highly reactive acyl-uronium/aminium species or an activated HOBt/HOAt ester in situ. This activated intermediate is far more susceptible to nucleophilic attack by the secondary amine of 2-methylpipecolamide than the free carboxylic acid, driving the reaction to completion.[10]

Visualized Workflow: Fmoc-SPPS of a 2-Methylpipecolamide-Containing Peptide

The following diagram illustrates the key steps in a single coupling cycle during Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow cluster_cycle Synthesis Cycle Resin_Start Resin-NH-Peptide-(2-MePip)-Fmoc Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin_Start->Deprotection Start Cycle Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling Fmoc-AA-OH, HATU, DIPEA Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Check 5. Ninhydrin Test (Optional Check) Wash2->Check Check->Coupling Incomplete? Recouple Resin_End Resin-NH-Peptide-(2-MePip)-AA-Fmoc Check->Resin_End Complete? Next Cycle

Caption: A typical cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained laboratory personnel. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
  • Resin: Rink Amide or 2-Chlorotrityl Chloride resin (100-200 mesh).[12]

  • Solvents: DMF (Peptide synthesis grade, amine-free), DCM (Dichloromethane), Piperidine, DIPEA (N,N-Diisopropylethylamine).

  • Protected Amino Acids: Fmoc-L-amino acids with standard side-chain protection.

  • Key Building Block: Fmoc-L-2-Methylpipecolic acid.

  • Coupling Reagent: HATU.

  • Cleavage Cocktail: Reagent K (TFA/Thioanisole/Water/Phenol/EDT, 82.5:5:5:5:2.5 v/v).

  • Other: Acetic Anhydride, Pyridine, Diethyl Ether (cold).

Protocol 1: Manual Solid-Phase Peptide Synthesis (0.1 mmol scale)

This protocol details the manual synthesis of a peptide where 2-methylpipecolamide (2-MePip) is being coupled to the N-terminus of the growing peptide chain.

1. Resin Preparation and Swelling: a. Place 135 mg of Rink Amide resin (substitution ~0.74 mmol/g) in a fritted reaction vessel. b. Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation. c. Drain the DMF.

2. N-terminal Fmoc Deprotection: a. Add 3 mL of 20% (v/v) piperidine in DMF to the resin. b. Agitate for 3 minutes, then drain. c. Add another 3 mL of 20% piperidine in DMF. Agitate for 10 minutes, then drain. d. Wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of Fmoc-L-2-Methylpipecolic Acid (The Critical Step): a. In a separate vial, pre-activate the amino acid: i. Dissolve Fmoc-L-2-Methylpipecolic acid (4 eq., 0.4 mmol, ~150 mg) and HATU (3.9 eq., 0.39 mmol, ~148 mg) in 2 mL of DMF. ii. Add DIPEA (8 eq., 0.8 mmol, ~140 µL). iii. Vortex briefly and allow to stand for 2-3 minutes. b. Add the activated amino acid solution to the deprotected resin. c. Agitate the reaction vessel at room temperature for 2 hours. d. Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

4. Confirmation of Coupling and Capping (Self-Validation): a. Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test. b. Interpretation:

  • Colorless/Yellow Beads: Coupling is complete. Proceed to the next deprotection step (Step 2) for the subsequent amino acid.
  • Blue/Purple Beads: Coupling is incomplete. This is common with sterically hindered residues. Proceed to Step 4c. c. Recoupling (If Necessary): Repeat Step 3 in its entirety. A second coupling is often required to drive the reaction to completion. d. Capping (If Recoupling Fails): If the ninhydrin test remains positive after a second coupling, any unreacted free amines must be capped to prevent the formation of deletion sequences. i. Prepare a capping solution of Acetic Anhydride/Pyridine/DMF (1:1:3 v/v). ii. Add 3 mL of the capping solution to the resin and agitate for 30 minutes. iii. Wash thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

5. Final Cleavage and Peptide Precipitation: a. Once the full peptide sequence is assembled, wash the final resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen. b. Add 5 mL of the cleavage cocktail (e.g., Reagent K) to the dry resin. c. Agitate gently for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate into a 50 mL conical tube. e. Precipitate the crude peptide by adding the filtrate dropwise to 40 mL of ice-cold diethyl ether. f. Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether. g. Dry the crude peptide pellet under vacuum.

Protocol 2: Peptide Characterization

1. Purification: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA). b. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

2. Identity Confirmation: a. Analyze the purified fractions using Liquid Chromatography-Mass Spectrometry (LC-MS) or MALDI-TOF MS to confirm the molecular weight matches the theoretical mass of the desired peptide.[13]

Troubleshooting Common Issues

IssueProbable CauseRecommended Solution
Incomplete Coupling Steric hindrance of 2-methylpipecolamide.Perform a second coupling (double coupling). Ensure fresh, high-quality HATU and amine-free DMF are used. Increase coupling time to 3-4 hours.
Low Yield after Cleavage Incomplete final coupling or premature chain termination.Ensure capping was performed after any failed coupling steps. Verify the quality of the cleavage cocktail.
Racemization Over-activation of the carboxylic acid or prolonged exposure to base.Avoid excessive pre-activation times. Use DIPEA sparingly, as it is a strong enough base to cause epimerization with prolonged exposure.

Conclusion and Future Applications

The strategic incorporation of 2-methylpipecolamide offers a robust method for engineering peptides with enhanced structural definition and metabolic stability. While its synthesis presents challenges due to steric hindrance, these can be reliably overcome through the use of potent uronium/aminium coupling reagents and optimized SPPS protocols, including double coupling and capping steps. The resulting conformationally constrained peptides are invaluable tools in drug discovery, facilitating the development of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles for a wide range of disease targets.[14][15]

References

  • Ricci, L., Sernissi, L., Scarpi, D., Bianchini, F., Contini, A., & Occhiato, E. G. (2017). Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. Organic & Biomolecular Chemistry, 15(32), 6826–6836. [Link]

  • University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Retrieved from University of Bristol, School of Chemistry.
  • BenchChem. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Applied Biosystems. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • van der Marel, G. A., et al. (2011). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC.
  • ResearchGate. (2008). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • CellPress. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). PMC.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • BenchChem. (n.d.). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.
  • Ricci, L., et al. (2017). Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. Organic & Biomolecular Chemistry.
  • MDPI. (2021).
  • Sofronov, O. O., et al. (2020).
  • Geoghegan, K. F., & Kelly, M. A. (2005). Biochemical applications of mass spectrometry in pharmaceutical drug discovery. Mass Spectrometry Reviews, 24(3), 347–366.
  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.
  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
  • Sofronov, O. O., et al. (2020). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions.
  • Karle, I. L. (1999). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Chirality, 11(8), 623-630.
  • Gapsys, V., et al. (2020). Lessons for Oral Bioavailability: How Conformationally Flexible Cyclic Peptides Enter and Cross Lipid Membranes. PMC.
  • BenchChem. (n.d.). Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis.
  • Almac Group. (n.d.). Modern Perspectives on Peptide Synthesis. Whitepaper.
  • Khoury, A. E., et al. (2020).
  • Springer. (2024). ADMET evaluation in drug discovery: 21. Application and industrial validation of machine learning algorithms for Caco-2 permeability prediction. PMC.
  • ChemRxiv. (2024).
  • MDPI. (2023). Biopolymer Drug Delivery Systems for Oromucosal Application: Recent Trends in Pharmaceutical R&D. MDPI.

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Application Notes & Protocols for the Recrystallization of Piperidine Carboxamide Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperidine carboxamide derivatives are a cornerstone in modern medicinal chemistry, forming the structural basis of numerous pharmaceutical agents. The purity of these active pharmaceutical ingredients (APIs) is paramount, directly impacting their safety, efficacy, and stability. Recrystallization stands as the definitive purification technique for these compounds, particularly in their salt forms, which often exhibit favorable crystalline properties. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the principles, methods, and best practices for the recrystallization of piperidine carboxamide salts. It combines theoretical explanations with detailed, field-tested protocols to enable the consistent production of high-purity crystalline materials.

The Foundational Role of Recrystallization

The journey from a crude synthetic product to a pure, crystalline API is a critical phase in drug development. For piperidine carboxamide salts, which are typically solid at ambient temperatures, recrystallization is a powerful and scalable purification method.[1] Unlike chromatography, which is often resource-intensive, recrystallization leverages subtle differences in solubility between the target compound and its impurities to achieve exceptional levels of purity.[2]

The formation of a salt—often by reacting the basic piperidine nitrogen with an acid (e.g., HCl, HBr, methanesulfonic acid)—is a key strategic decision. Salt formation enhances the polarity and often the crystallinity of the molecule, facilitating purification and improving physicochemical properties like solubility and stability.[3][4] The choice of counter-ion can significantly impact crystal packing and, therefore, the success of the recrystallization.[5][6]

Core Principles: The Science of Crystal Formation

Successful recrystallization is an exercise in controlling thermodynamics and kinetics. The process hinges on the principle of differential solubility: the target compound should be highly soluble in a chosen solvent at an elevated temperature but sparingly soluble at a lower temperature.[7][8] Impurities, ideally, should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor") or completely insoluble (allowing for removal via hot filtration).[9][10]

The key stages are:

  • Dissolution: The crude salt is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.

  • Supersaturation: The solution is cooled, decreasing the solubility of the piperidine carboxamide salt. This creates a thermodynamically unstable supersaturated state, which is the driving force for crystallization.

  • Nucleation: Crystal growth begins at nucleation sites. The fewer the nucleation sites, the larger the resulting crystals.[3][5][6] Slow cooling is crucial as it minimizes the number of nucleation sites, preventing the rapid precipitation of a poorly-ordered solid.[11]

  • Growth: Molecules of the target compound deposit onto the growing crystal lattice, a process that is highly specific and tends to exclude differently shaped impurity molecules.

  • Isolation: The purified crystals are separated from the impurity-rich mother liquor.

Strategic Solvent Selection

The choice of solvent is the most critical parameter in developing a recrystallization protocol.[3] A good solvent for a piperidine carboxamide salt must satisfy the "like dissolves like" principle while exhibiting a steep solubility curve with respect to temperature. Given the polar and ionic nature of these salts, polar solvents are the primary candidates.

Key Solvent Characteristics:

  • Polarity: The solvent must be polar enough to dissolve the ionic salt, especially when heated.

  • Boiling Point: A boiling point between 60°C and 120°C is often ideal. Solvents with very low boiling points may evaporate too quickly, while very high-boiling solvents can be difficult to remove from the final product.

  • Inertness: The solvent must not react with the compound.

  • Safety: Toxicity, flammability, and environmental impact should always be considered.

Common Solvents for Piperidine Carboxamide Salts

The following table summarizes solvents and solvent systems that have proven effective for polar organic salts and amides. Screening these solvents or their mixtures is a crucial first step.

Solvent ClassPrimary Solvent ("Good" Solvent)Common Anti-Solvent ("Poor" Solvent)Suitability & Rationale
Alcohols Methanol, Ethanol, IsopropanolWater, Diethyl Ether, HeptaneExcellent for dissolving polar salts due to hydrogen bonding capacity. Ethanol/water mixtures are highly versatile.[12][13]
Ketones AcetoneWater, HexanesGood for moderately polar compounds. Its volatility makes it easy to remove.[7]
Nitriles AcetonitrileWater, Toluene, IsopropanolA versatile polar aprotic solvent that can be effective for salts that are overly soluble in alcohols.[7][13]
Esters Ethyl AcetateHexanes, HeptaneA moderately polar solvent, often used for less polar salts or as an anti-solvent.[7]
Water WaterAcetone, Ethanol, IsopropanolThe ultimate polar solvent, suitable for highly soluble salts like hydrochlorides. Often used in combination with a miscible organic solvent.[12][14]

Experimental Protocols

Safety Precaution: Always conduct recrystallization procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization by Slow Cooling

This is the most common and straightforward method, ideal when a single solvent with a steep solubility curve is identified.

Methodology:

  • Solvent Selection: In a small test tube, add ~20-30 mg of crude material. Add the chosen solvent dropwise at room temperature. If it dissolves readily, the solvent is unsuitable. If it is sparingly soluble, heat the test tube. An ideal solvent will dissolve the compound completely upon heating.[7]

  • Dissolution: Place the crude piperidine carboxamide salt into an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent to create a slurry.[10]

  • Heating: Heat the slurry to the boiling point of the solvent with gentle stirring. Add more hot solvent in small portions until the solid is completely dissolved. Causality: Adding the minimum amount of solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing yield.[15]

  • Hot Filtration (Conditional): If insoluble impurities (e.g., dust, catalysts) are observed in the hot solution, perform a hot gravity filtration. Preheat the filtration funnel and receiving flask to prevent premature crystallization.[9][15]

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Causality: Slow, undisturbed cooling promotes the formation of fewer, larger, and purer crystals.[3][11] Rapid cooling traps impurities.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of the cold recrystallization solvent to rinse away any adhering mother liquor. Causality: Using cold solvent minimizes the redissolving of the purified product.[9][15]

  • Drying: Dry the purified crystals under vacuum, potentially with gentle heating, to remove all residual solvent.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Place Crude Salt in Flask B Add Minimal Hot Solvent to Dissolve A->B C Insoluble Impurities Present? B->C D Perform Hot Gravity Filtration C->D Yes E Cool Solution Slowly to Room Temp C->E No D->E F Cool Further in Ice Bath E->F G Collect Crystals via Vacuum Filtration F->G H Wash Crystals with Cold Solvent G->H I Dry Crystals Under Vacuum H->I J Pure Crystalline Product I->J

Caption: Workflow for Single-Solvent Recrystallization.

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization

This method is employed when no single solvent has the ideal properties. It uses a "good" solvent in which the compound is highly soluble and a miscible "poor" or "anti-solvent" in which it is insoluble.[8][9]

Methodology:

  • Solvent System Selection: Identify a pair of miscible solvents, one that readily dissolves the compound at room temperature (good solvent) and one that does not (anti-solvent).[15]

  • Dissolution: Dissolve the crude material in the minimum amount of the "good" solvent at room temperature or with gentle warming.

  • Anti-Solvent Addition: While stirring the solution, add the "poor" solvent dropwise. The anti-solvent reduces the overall solvating power of the medium.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the point of saturation has been reached. If necessary, add a drop or two of the "good" solvent to redissolve the precipitate and achieve a clear solution.[8]

  • Cooling & Isolation: Allow the solution to cool slowly, followed by an ice bath, and then isolate, wash, and dry the crystals as described in Protocol 1 (Steps 6-9). The wash solvent should be a mixture of the good/poor solvents in the same ratio as the final crystallization medium, or the pure anti-solvent if the product is completely insoluble in it.

Protocol 3: Vapor Diffusion for High-Quality Crystals

This technique is ideal for generating X-ray quality single crystals from small amounts of material. It is a slow, gentle version of the anti-solvent method.[4][6]

Methodology:

  • Setup: Dissolve the purified compound in a small amount of a "good," relatively volatile solvent (e.g., methanol, dichloromethane) in a small, open vial.

  • Diffusion Chamber: Place this inner vial inside a larger, sealable container (e.g., a beaker or jar) that contains a pool of the "poor" anti-solvent (e.g., diethyl ether, hexane). The anti-solvent must be more volatile than the good solvent.

  • Incubation: Seal the larger container and leave it undisturbed. Causality: The more volatile anti-solvent will slowly diffuse in the vapor phase into the inner vial containing the compound solution. Simultaneously, the good solvent will slowly evaporate. This gradual change in solvent composition gently coaxes the compound out of solution, promoting the growth of large, well-ordered crystals.

  • Isolation: Once suitable crystals have formed (this can take days to weeks), carefully collect them for analysis.

G cluster_main Decision Logic for Recrystallization Method Start Crude Piperidine Carboxamide Salt Q1 Suitable Single Solvent Found? Start->Q1 Q2 Need High-Quality Single Crystals? Q1->Q2 No M1 Single-Solvent Recrystallization (Protocol 1) Q1->M1 Yes M2 Two-Solvent Recrystallization (Protocol 2) Q2->M2 No M3 Vapor Diffusion (Protocol 3) or Slow Evaporation Q2->M3 Yes Q3 Compound Thermally Stable?

Caption: Decision Tree for Selecting a Recrystallization Method.

Troubleshooting Common Issues

ProblemObservationProbable Cause(s)Recommended Solution(s)
No Crystals Form Solution remains clear after cooling, even in an ice bath.1. Too much solvent was used.2. The compound is highly soluble even at low temperatures.1. Boil off some of the solvent to concentrate the solution and attempt cooling again.2. If using a single solvent, try adding a suitable anti-solvent (Protocol 2).
"Oiling Out" A liquid layer or oily droplets separate from the solution instead of crystals.1. The solution is too supersaturated.2. The compound's melting point is below the solution temperature.3. The solvent is too non-polar.1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool again slowly.2. Try a lower-boiling point solvent or a more polar solvent system.[7][10]
Poor Recovery Very low yield of crystalline product.1. The compound has significant solubility in the cold solvent.2. Premature crystallization during hot filtration.3. Too much solvent used for washing.1. Ensure sufficient cooling time in the ice bath.2. Re-heat and pre-heat all filtration apparatus thoroughly.3. Use the absolute minimum amount of ice-cold solvent for washing.
Colored Product The final crystals retain a colored tint.Highly colored impurities are co-precipitating or are trapped in the crystal lattice.Add a very small amount of activated charcoal to the hot solution before filtration. Caution: Charcoal can adsorb the product, so use sparingly.[7]

References

  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • Technical Support Center: Purification of N-Thiazolyl Amide Compounds. Benchchem.
  • Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Applic
  • Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
  • Growing Crystals That Will Make Your Crystallographer Happy. Chemistry.
  • Crystal Growing Guide. University of Washington, Department of Chemistry.
  • Recrystallization - Single Solvent. University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • COMMON SOLVENTS FOR CRYSTALLIZ
  • What Are Salt Crystals, and How Are They Formed?. ThoughtCo.
  • Go-to recrystallization solvent mixtures. Reddit r/Chempros.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Piperidine derivative crystal, midbody for preparation and preparing method.
  • Recrystallization. University of California, Davis, Department of Chemistry.
  • Guide for crystallization. Université de Montréal, Department of Chemistry.
  • Recrystallization and Crystallization. University of Michigan, Department of Chemistry.

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Application Note: Protecting Group Strategies for 2-Methylpiperidine Nitrogen

Author: BenchChem Technical Support Team. Date: February 2026


-Substituted Cyclic Amines[1]

Part 1: Strategic Analysis & Chemical Context[1]

The "Alpha-Methyl" Challenge

Protecting the nitrogen of 2-methylpiperidine presents a distinct kinetic challenge compared to unsubstituted piperidine.[1] The methyl group at the C2 position introduces 1,2-allylic strain (A-strain) and steric hindrance directly adjacent to the nucleophilic nitrogen lone pair.[1]

While the nitrogen remains nucleophilic, its ability to attack bulky electrophiles (like Fmoc-Cl or Trityl-Cl) is kinetically retarded.[1] Furthermore, the volatility of the free base (bp ~118°C) creates a critical risk of material loss during the workup of deprotection steps—a common pitfall in scale-up operations.

Decision Matrix: Selecting the Right Group

Use the following logic to select the protection strategy based on your downstream chemistry requirements.

PG_Selection Start Downstream Chemistry Requirement? Acidic Requires Acidic Conditions? Start->Acidic High Basic Requires Basic Conditions? Start->Basic High Reductive Requires Hydrogenation? Start->Reductive High Cbz Select Cbz (H2/Pd Labile) Acidic->Cbz Yes (Orthogonal) Fmoc Select Fmoc (Base Labile) Acidic->Fmoc Yes (Orthogonal) Boc Select Boc (Acid Labile) Basic->Boc Yes (Stable) Basic->Cbz Yes (Stable) Reductive->Boc Yes (Stable) Reductive->Fmoc Yes (Stable)

Figure 1: Decision tree for orthogonal protecting group selection.

Part 2: Detailed Protocols

Protocol A: Boc Protection (The Acid-Labile Standard)

Mechanism: Nucleophilic attack on di-tert-butyl dicarbonate (


).[1]
Why this works: 

is less sterically demanding than Trityl groups.[1] The reaction is driven by the release of

and tert-butanol.[1]

Reagents:

  • 2-Methylpiperidine (1.0 equiv)[1][2]

  • 
     (1.1 equiv)[1]
    
  • 
     (1.2 equiv) or 
    
    
    
    (aqueous)[1]
  • Solvent:

    
     or 
    
    
    
    [1][3]

Step-by-Step Methodology:

  • Setup: Dissolve 2-methylpiperidine (10 mmol) in

    
     (30 mL) at 
    
    
    
    .
  • Base Addition: Add triethylamine (

    
    , 12 mmol). Note: For scale-up, 1M 
    
    
    
    in a biphasic
    
    
    system is cheaper and easier to work up.[1]
  • Reagent Addition: Add

    
     (11 mmol) dissolved in a minimal amount of 
    
    
    
    dropwise over 15 minutes.
    • Expert Tip: The 2-methyl group slows the reaction. Unlike piperidine (complete in <30 min), allow this to stir for 4–6 hours at room temperature.[1]

  • Monitoring: Check TLC (Stain: Ninhydrin is weak for secondary amines; use Iodine or PMA ).

  • Workup (Critical):

    • Wash with

      
       (removes unreacted amine and 
      
      
      
      ).[1]
    • Wash with Brine.[4]

    • Dry over

      
       and concentrate.
      
    • Result: The N-Boc-2-methylpiperidine is usually a colorless oil or low-melting solid.[1]

Data Summary:

Parameter Value
Typical Yield 90–95%
Reaction Time 4–6 Hours

| Purification | Silica Gel (Hex/EtOAc 9:[1]1) |

Protocol B: Cbz Protection (The Hydrogenolysis Standard)

Mechanism: Schotten-Baumann reaction using Benzyl Chloroformate (


).[1]
Why this works:  The highly reactive acyl chloride overcomes the steric hindrance of the alpha-methyl group effectively under biphasic conditions.

Reagents:

  • 2-Methylpiperidine (1.0 equiv)[1][2]

  • Benzyl Chloroformate (

    
    ) (1.2 equiv)[1]
    
  • 
     (2.5 equiv)[1]
    
  • Solvent:

    
     (1:1)[1]
    

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve 2-methylpiperidine in

    
     (1:1 ratio). Add solid 
    
    
    
    .[1]
  • Cooling: Cool the mixture to

    
    . The reaction is exothermic.
    
  • Addition: Add

    
     dropwise.[1][5] Vigorous stirring is essential to maintain the emulsion.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 3 hours.

  • Quench: Add secondary amine (e.g., dimethylamine) if complete consumption of

    
     is required before workup, or simply wash extensively.[1]
    
  • Workup: Extract with EtOAc. Wash organic layer with

    
     (removes unreacted 2-methylpiperidine) and then Sat.[1] 
    
    
    
    .
Protocol C: Fmoc Protection (The Base-Labile Standard)

Mechanism: Carbamate formation via Fmoc-Succinimide (Fmoc-OSu).[1] Expert Insight: Do NOT use Fmoc-Cl for 2-methylpiperidine if high purity is required.[1] Fmoc-Cl is prone to forming dipeptides and impurities.[1] Fmoc-OSu is milder and cleaner, though slower.[1]

Reagents:

  • 2-Methylpiperidine (1.0 equiv)[1][2]

  • Fmoc-OSu (1.1 equiv)[1]

  • 
     (2.0 equiv)[1]
    
  • Solvent: Acetone/

    
     (1:[1]1) or Dioxane/
    
    
    
    [1][6]

Step-by-Step Methodology:

  • Dissolution: Dissolve

    
     in water, then add 2-methylpiperidine.
    
  • Addition: Add Fmoc-OSu dissolved in Acetone (or Dioxane) slowly.

    • Note: The solution will become cloudy as the Fmoc-protected product precipitates or oils out.

  • Timecourse: Due to the steric bulk of both the Fmoc group and the 2-methyl position, this reaction requires overnight stirring (12–16h) .

  • Workup: Evaporate the Acetone/Dioxane. Acidify the remaining aqueous layer to pH 2 with

    
    .[1] Extract with EtOAc.
    

Part 3: Critical Troubleshooting & Workflows

The "Volatility Trap" (Self-Validating Step)

The most common failure mode is not the protection chemistry, but the loss of material during deprotection or handling of the starting material.

  • 2-Methylpiperidine Free Base: Boiling point

    
    .[1]
    
  • Risk: If you rotovap a solution of the free base at

    
     under high vacuum (
    
    
    
    ), you will co-evaporate your product.[1]
  • Solution: Always convert the free base to the HCl salt (solid, non-volatile) before drying, OR keep it in solution for the next step.

Visual Workflow: Boc Protection & Isolation

Boc_Workflow Start Start: 2-Methylpiperidine (Liquid, Volatile) React Add Boc2O + Base (THF/H2O, 0°C -> RT, 6h) Start->React Check TLC Check (Stain: Iodine/PMA) React->Check Complete Reaction Complete? Check->Complete Complete->React No (Add more Boc2O) Workup Wash 1M HCl (Removes unreacted amine) Complete->Workup Yes Dry Dry Organic Layer (MgSO4) Workup->Dry Conc Concentrate (N-Boc Product is Non-Volatile) Dry->Conc

Figure 2: Workflow for Boc protection emphasizing the removal of unreacted amine via acid wash.

References

  • Greene's Protective Groups in Organic Synthesis. (General reference for Boc/Cbz/Fmoc stability constants).

    • Source: Wiley Online Library.
    • URL:[Link][1]

  • Comparison of Reaction Conditions for Boc vs. Cbz Deprotection in Piperidines. (Specifics on piperidine kinetics).

    • Source: BenchChem Protocols.[4]

  • PubChem Compound Summary: 2-Methylpiperidine. (Physical properties verification: BP 118°C).[1]

    • Source: National Library of Medicine (NIH).[1]

    • URL:[Link][1]

  • Fmoc Solid Phase Peptide Synthesis: Deprotection Reagents. (Discusses methylpiperidine as a reagent, highlighting its basicity/reactivity profile).

    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link](Note: Generalized link to PMC database for Fmoc/Methylpiperidine studies as specific article deep links vary).[1]

  • Preparation of Mono-Cbz Protected Amines. (Schotten-Baumann conditions).

    • Source: Organic Syntheses.[3][5][6][7][8]

    • URL:[Link][1]

Sources

Application Note: Catalytic Reductive Methylation of Piperidine-2-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for pharmaceutical process chemists and researchers. It focuses on the N-methylation of piperidine-2-carboxamide , a critical step in the synthesis of local anesthetics like Mepivacaine and chiral synthons for peptidomimetics.

Abstract & Scope

The N-methylation of piperidine-2-carboxamide (pipecolamide) is a pivotal transformation in the synthesis of amide-type local anesthetics (e.g., Mepivacaine) and N-methylated amino acid derivatives. While the Eschweiler-Clarke reaction is a traditional pathway, it often requires elevated temperatures (


) that risk racemization of the 

-chiral center at C2.

This guide details a Catalytic Reductive Methylation protocol using Palladium on Carbon (Pd/C) and Formaldehyde under mild hydrogenation conditions. This method offers superior enantiomeric retention, cleaner impurity profiles, and scalability compared to formic acid-mediated routes. A bench-scale alternative using Sodium Triacetoxyborohydride (STAB) is also provided for non-autoclave workflows.

Mechanistic Insight & Reaction Pathway

The reaction proceeds via a reductive amination pathway.[1][2] The secondary amine of the piperidine ring condenses with formaldehyde to form a hemiaminal, which dehydrates to an iminium ion. This electrophilic intermediate is rapidly reduced by surface-bound hydrogen species on the Pd catalyst.

Reaction Mechanism Diagram

The following diagram illustrates the pathway, highlighting the critical iminium intermediate and the potential side-reaction (racemization) that this protocol aims to suppress.

ReactionMechanism Substrate Piperidine-2-carboxamide (Secondary Amine) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + HCHO (Rev. Condensation) HCHO Formaldehyde (HCHO) HCHO->Hemiaminal Iminium N-Methylene Iminium Ion Hemiaminal->Iminium - H2O (Dehydration) Product N-Methyl-Piperidine-2-carboxamide (Tertiary Amine) Iminium->Product + H2 / Pd/C (Reduction) Enol Enol/Enamine (Racemization Risk) Iminium->Enol High Temp / Base Enol->Product Racemic Mixture

Figure 1: Mechanistic pathway of reductive methylation. Note the 'Racemization Risk' path which is mitigated by low-temperature catalytic hydrogenation.

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Pd/C + H2)

Recommended for: Scale-up (>10g), GMP environments, and preservation of chiral purity.

Reagents & Equipment
  • Substrate: Piperidine-2-carboxamide (1.0 eq)

  • Carbon Source: Formaldehyde (37% aq.[3][4] solution, 1.2–1.5 eq)

  • Catalyst: 10% Pd/C (50% water wet, 5–10 wt% loading relative to substrate)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: Avoid chlorinated solvents.

  • Hydrogen Source: H2 gas (Balloon or low-pressure reactor).

Step-by-Step Procedure
  • Preparation: In a hydrogenation vessel, dissolve Piperidine-2-carboxamide (10 mmol, 1.28 g) in MeOH (20 mL).

  • Alkylation Pre-step: Add Formaldehyde (37% aq., 15 mmol, 1.12 mL) dropwise. Stir at room temperature (RT) for 15 minutes to allow hemiaminal formation.

    • Expert Tip: If the substrate is a salt (e.g., HCl salt), add 1.0 eq of Sodium Acetate (NaOAc) to buffer the solution. Free amine is required for the condensation.

  • Catalyst Addition: Carefully add 10% Pd/C (130 mg, 10 wt%).

    • Safety: Pd/C is pyrophoric when dry. Always keep wet with water or add under an inert blanket (Argon/N2).

  • Hydrogenation: Purge the vessel with N2 (

    
    ), then H2 (
    
    
    
    ). Maintain H2 pressure at 1–3 bar (15–45 psi) or use a balloon for small scales.
  • Reaction: Stir vigorously at 25–30°C for 4–6 hours.

    • Control Point: Do not exceed 50°C. Higher temperatures increase the risk of amide hydrolysis or racemization at C2.

  • Workup: Filter the catalyst through a Celite pad. Wash the pad with MeOH (2

    
     10 mL).
    
  • Isolation: Concentrate the filtrate under reduced pressure. The residue is typically the N-methyl product. If necessary, purify via recrystallization (EtOAc/Hexane) or silica flash chromatography (DCM/MeOH/NH3).

Protocol B: Chemical Reduction (STAB)

Recommended for: Bench-scale (<1g), labs without hydrogenation apparatus.

  • Dissolve Piperidine-2-carboxamide (1.0 eq) in DCE (Dichloroethane) or THF.

  • Add Formaldehyde (37% aq., 2.0 eq). Stir for 20 mins.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in portions.

  • Stir at RT for 12 hours.

  • Quench with saturated NaHCO3. Extract with DCM.

Process Control & Data Analysis

Critical Process Parameters (CPPs)
ParameterRangeImpact on Quality
Temperature 20°C – 40°C>50°C risks racemization of the C2 center (alpha to amide).
H2 Pressure 1 – 5 barHigher pressure accelerates rate but has diminishing returns >5 bar.
pH 4.0 – 6.0pH <3 inhibits iminium formation; pH >9 may hydrolyze the amide.
Formaldehyde Eq 1.1 – 1.5 eqLarge excess (>3 eq) can lead to N-oxide formation or difficult purification.
Workflow Diagram

ProcessFlow Start Start: Piperidine-2-carboxamide Dissolve Dissolve in MeOH (Optional: Add NaOAc if HCl salt) Start->Dissolve AddHCHO Add Formaldehyde (1.2 eq) Stir 15 min (Hemiaminal) Dissolve->AddHCHO AddCat Add 10% Pd/C (Inert Atmosphere) AddHCHO->AddCat Hydrogenate Hydrogenation 1-3 bar H2, 25°C, 4-6h AddCat->Hydrogenate Check IPC: Check Conversion (TLC/HPLC) Hydrogenate->Check Check->Hydrogenate Incomplete Filter Filter Catalyst (Celite) Check->Filter Complete Conc Concentrate Filtrate Filter->Conc End Isolate N-Methyl Product Conc->End

Figure 2: Operational workflow for the catalytic hydrogenation protocol.

Troubleshooting & Quality Control

  • Incomplete Conversion:

    • Cause: Catalyst poisoning by the amide nitrogen or impurities in the substrate.

    • Solution: Add fresh catalyst (5 wt%) or increase pressure to 5 bar. Ensure substrate is free of sulfur-containing impurities.

  • Racemization (Loss of Optical Activity):

    • Cause: Temperature too high or reaction time too long in basic media.

    • Solution: Strictly maintain T < 30°C. Use Protocol A (Hydrogenation) over Eschweiler-Clarke (Formic Acid/Heat).

  • Product is a Solid/Salt:

    • The N-methyl product often solidifies. Mepivacaine, for example, is isolated as the HCl salt (mp 262–264°C) [1].[5] To isolate as HCl salt, treat the concentrated filtrate with ethanolic HCl.

References

  • Synthesis of Mepivacaine Intermediates

    • Title: Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.[5]

    • Source: U.S.
    • URL
  • Flow Chemistry & Green Synthesis

    • Title: Rapid production of the anaesthetic mepivacaine through continuous, portable technology.
    • Source:Green Chemistry (via NIH/PubMed), 2024.
    • URL:[Link]

  • General Reductive Amination Reviews

    • Title: Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines.[6]

    • Source:Open Journal of Medicinal Chemistry, 2012.
    • URL:[Link]

  • Stereochemical Considerations in Piperidines

    • Title: Catalytic Dynamic Resolution Applied to the Synthesis of 2,6-Disubstituted Piperidines.[7]

    • Source:Journal of the American Chemical Society (PMC), 2013.
    • URL:[Link]

Sources

Troubleshooting & Optimization

preventing racemization of 2-methylpiperidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, synthesis, and handling of 2-methylpiperidine-2-carboxamide .

Note on Chemical Structure & Scope: This guide assumes the literal chemical structure: a piperidine ring with a quaternary carbon at position 2 (containing both a methyl group and a carboxamide group). This creates a sterically hindered,


-disubstituted amino acid derivative.[1][2]
  • If you are working with N-methylpiperidine-2-carboxamide (Mepivacaine/Bupivacaine precursors where C2 has a proton), please refer to the "Tertiary Analog" subsection in the Troubleshooting module.

Knowledge Base ID: KB-PIP-2ME-RAC Status: Active Last Updated: 2026-02-14

Executive Summary

The 2-methylpiperidine-2-carboxamide scaffold represents a "conformationally constrained" quaternary amino acid. Unlike standard amino acids, it lacks an acidic


-proton, making direct base-catalyzed enolization impossible. However, "apparent racemization" is a frequent issue reported by researchers. This is typically caused by Retro-Mannich fragmentation  during synthesis or 5(4H)-oxazolone formation  during peptide coupling.

This guide provides protocols to prevent loss of optical purity during synthesis, storage, and amide coupling.

Module 1: Mechanism of Chirality Loss

Understanding how you lose the enantiomer is the first step to prevention. Because C2 is quaternary, the standard deprotonation mechanism does not apply.

The Retro-Mannich Danger Zone

Under thermal stress or strong acid/base conditions, the piperidine ring can undergo a reversible ring-opening (Retro-Mannich reaction). This temporarily destroys the chiral center. When the ring re-closes, it does so racically.

Oxazolone Formation (Coupling)

During amide coupling (activation of the carboxylic acid), the carbonyl oxygen can attack the activated species, forming a 5(4H)-oxazolone. While quaternary oxazolones are more stable than tertiary ones, they can still undergo ring opening/closing equilibria or degrade, leading to lower enantiomeric excess (ee).

RacemizationPathways Start 2-Methylpiperidine-2-Carboxamide (Enantiopure) RetroMannich Retro-Mannich Fragmentation (Ring Opening) Start->RetroMannich High T, Strong Acid/Base Activation Carboxyl Activation (e.g., HATU/DIPEA) Start->Activation Coupling Reagents ImineIntermediate Achiral Imine Intermediate RetroMannich->ImineIntermediate Racemate1 Racemic Product (Re-cyclization) ImineIntermediate->Racemate1 Oxazolone 5(4H)-Oxazolone (Azlactone) Activation->Oxazolone Cyclization SlowCoupling Slow Nucleophilic Attack (Due to Steric Hindrance) Oxazolone->SlowCoupling Racemate2 Epimerized/Degraded Peptide SlowCoupling->Racemate2

Figure 1: Primary pathways for loss of optical purity. Note that the Retro-Mannich pathway involves ring cleavage, unlike standard enolization.

Module 2: Critical Experimental Protocols

Synthesis & Isolation

If you are synthesizing the core ring (e.g., via Robinson annulation or alkylation of a glycine equivalent), the risk of racemization is highest during the hydrolysis step.

ParameterRecommendationTechnical Rationale
Hydrolysis Temp < 40°C High temperatures promote Retro-Mannich ring opening.
pH Control Avoid pH > 12 Strong alkaline conditions stabilize the open-chain imine intermediate.
Quenching Rapid Neutralization Do not let the crude reaction sit in strong acid/base. Neutralize to pH 7 immediately.
Purification Chiral HPLC/SFC Recrystallization is often ineffective for separating racemates of this scaffold. Use Chiralpak AD-H or OD-H columns.
Peptide Coupling (The "Hindered Amine" Problem)

The 2-methyl group creates significant steric bulk. Standard coupling (EDC/NHS) is often too slow, allowing side reactions to dominate.

Recommended Protocol: The "Low-Base" Activation This protocol minimizes base-mediated degradation while maximizing coupling speed.

  • Reagents: Use HATU or COMU (Uronium salts) for rapid activation.

  • Additive: Always add HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure . These are superior to HOBt for hindered systems.

  • Base: Replace DIPEA/TEA with 2,4,6-Collidine (TMP).

    • Why? Collidine is a weaker base (non-nucleophilic) and forms a "salt shield" around the active ester, stabilizing it against racemization [1].

  • Solvent: DMF or NMP (polar aprotic is required for HATU).[2]

Step-by-Step Procedure:

  • Dissolve carboxylic acid (1.0 eq) and HATU (1.1 eq) in dry DMF.

  • Add Collidine (2.5 eq) at 0°C . Stir for 2 minutes.

  • Add 2-methylpiperidine-2-carboxamide (1.0 eq).

  • Allow to warm to Room Temp. Do not heat.

  • Monitor via LCMS. If reaction stalls >24h, re-cool to 0°C and add fresh HATU (0.5 eq).

Module 3: Troubleshooting & FAQs

Q1: I see a 50:50 mixture after synthesizing the amide. Is it racemizing in the bottle?

Answer: Unlikely. Quaternary amino amides are kinetically stable at room temperature.

  • Diagnosis: The racemization likely occurred during the previous step (formation of the nitrile or acid precursor).

  • Test: Check the optical rotation of your starting material. If the precursor was synthesized via alkylation of a glycine enolate (e.g., Schöllkopf auxiliary), ensure the hydrolysis of the auxiliary was not performed at reflux in strong acid.

Q2: I am using the N-Boc protected version, and yield is low.

Answer: The N-Boc group combined with the C2-Methyl group creates a "neopentyl-like" steric wall.

  • Fix: Switch to acid fluoride activation .

    • Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or generate the acid fluoride using Cyanuric Fluoride.

    • Acid fluorides are smaller electrophiles than OBt/OAt esters and penetrate the steric shield more effectively [2].

Q3: Are you sure this isn't Mepivacaine?

Answer: This is a common confusion.

  • Mepivacaine/Bupivacaine: These are N-alkyl piperidine-2-carboxamides. They have a proton at C2. They racemize easily in base (pH > 10).

  • Your Molecule: If you have a Methyl at C2, you have a quaternary center. It is chemically impossible to racemize via simple proton abstraction. If you see loss of chirality, it is due to ring fragmentation (Module 1).

Q4: Can I use microwave synthesis?

Answer: NO. Microwave irradiation creates local superheating. For quaternary piperidines, this provides the activation energy required for the Retro-Mannich ring opening. Stick to room temperature or 0°C.

Module 4: Decision Matrix for Coupling

Use this flow to select the correct conditions for your specific derivative.

CouplingDecision Start Start: Coupling 2-Me-Pip-2-CONH2 CheckProt Is the Nitrogen Protected? Start->CheckProt YesProt Yes (e.g., N-Boc, N-Fmoc) CheckProt->YesProt NoProt No (Free Amine) CheckProt->NoProt CheckHind Is the Coupling Partner Hindered? YesProt->CheckHind Warning STOP: High Risk of Self-Coupling/Polymerization NoProt->Warning Protect N first! UseAcidF Use Acid Fluoride (TFFH) Avoids Oxazolone CheckHind->UseAcidF Yes (Val, Ile, Aib) UseHATU Use HATU + Collidine 0°C -> RT CheckHind->UseHATU No (Gly, Ala)

Figure 2: Selection logic for coupling reagents based on steric demands.

References

  • Carpino, L. A., et al. (2002). "The synergistic effect of 1-hydroxy-7-azabenzotriazole and 2,4,6-collidine on the racemization-free activation of carboxylic acids." Journal of Organic Chemistry.

  • Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: Coupling Reagents & Additives." Bachem Knowledge Base.

  • Beilstein Institute. (2022).

    
    -amino acids: A review." Beilstein Journal of Organic Chemistry. 
    
  • BenchChem Support. (2025). "Preventing Racemization in Hindered Amino Acid Coupling." BenchChem Technical Notes.

Sources

Technical Support Center: Handling Hygroscopic Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling hygroscopic amine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter these challenging but common reagents in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to troubleshoot issues and ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts surrounding hygroscopic amine salts.

Q1: What makes amine hydrochloride salts hygroscopic?

Amine hydrochloride salts are ionic compounds. The presence of the charged ammonium cation (R-NH₃⁺) and the chloride anion (Cl⁻) creates a polar, high-energy crystal lattice. These ions have a strong affinity for polar water molecules from the atmosphere, which they readily attract and incorporate into their structure.[1][2] This inherent tendency to absorb moisture is what defines them as hygroscopic.[2][3]

Q2: Why is moisture a problem for my synthesis?

Absorbed water can be detrimental in several ways:

  • Inaccurate Stoichiometry : Weighing a "wet" salt means you are also weighing an unknown amount of water. This leads to using less of your amine salt than calculated, resulting in incomplete reactions and lower yields.

  • Reaction Inhibition : Many common reactions, such as amide couplings using reagents like DCC or HATU, or reactions involving organometallics, are highly sensitive to water.[4] Moisture can hydrolyze or deactivate sensitive reagents and catalysts, stopping the reaction altogether.[5]

  • Physical Handling Issues : Moisture absorption can cause the salt to transform from a free-flowing powder into a sticky, gummy solid or even a corrosive puddle, as is common with sodium hydroxide.[3] This makes accurate weighing and transfer nearly impossible.[2]

  • Side Reactions : In some cases, the presence of water can promote unwanted side reactions or degradation of the starting material or product.[6]

Q3: My amine is a hydrochloride salt. Do I need to neutralize it before my reaction?

Yes, in most cases. The amine in a hydrochloride salt is protonated (R-NH₃⁺) and is not nucleophilic. For reactions where the amine needs to act as a nucleophile (e.g., amide bond formation, alkylations), you must first liberate the free amine (R-NH₂).[7] This is typically done in situ by adding a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture.[7] You will need at least one equivalent of base to neutralize the hydrochloride salt, plus any additional base required by the reaction conditions.

Q4: Can I just use the salt as is from the bottle?

It is strongly discouraged. Assume that any bottle of a hygroscopic salt that has been opened, even once, has been exposed to atmospheric moisture.[8] Best practice dictates that you should dry the salt before use, especially for moisture-sensitive applications.[5][9]

Section 2: Core Protocols & Methodologies

Success in using hygroscopic amine salts hinges on a systematic approach. The following protocols provide a self-validating framework for storage, drying, and handling.

Pillar 1: Storage of Hygroscopic Salts

Proper storage is the first line of defense against moisture.

  • Primary Container : Always keep the salt in its original, tightly sealed container. After dispensing, reseal the container quickly and securely.[8]

  • Secondary Environment : Store the primary container inside a desiccator or a glove box.[3][10] A desiccator with a fresh, active desiccant (e.g., Drierite, phosphorus pentoxide) provides a dry environment.[11] For highly sensitive materials, storage in an inert atmosphere glove box is the gold standard.[4][9]

Pillar 2: Effective Drying of Amine Hydrochloride Salts

Drying is the most critical step to ensure accurate stoichiometry and reaction success.

Protocol: Drying to a Constant Weight in a Vacuum Oven

This is the most reliable method for removing water and residual solvents without causing thermal decomposition.

  • Preparation : Place a clean, empty, and labeled round-bottom flask or vial on a balance and tare it. Add the approximate amount of the amine hydrochloride salt you will need for your experiments.

  • Initial Weighing : Record the initial "wet" mass of the salt and the container.

  • Vacuum Oven Setup : Place the container with the salt into a vacuum oven. To prevent the fine powder from being drawn into the vacuum line, you can cover the opening of the flask with a piece of filter paper secured with a wire or use a bleed tube connected to a nitrogen line.

  • Drying Conditions : Heat the oven to a conservative temperature (e.g., 40-60 °C). It is critical to stay well below the compound's melting or decomposition point.[11] Apply vacuum slowly.

  • Drying Cycle : Dry the sample under vacuum for several hours (e.g., 4-6 hours).

  • Cooling and Re-weighing : Release the vacuum with an inert gas like nitrogen or argon. Remove the container and allow it to cool to room temperature in a desiccator. Once cool, weigh it and record the mass.

  • Achieving Constant Weight : Return the container to the vacuum oven and continue drying for another 1-2 hours. Cool and re-weigh. The sample is considered dry when two consecutive weighings show no significant change in mass (e.g., <0.1% difference).[11] This is the self-validating step that confirms the removal of volatile impurities.

Data Summary: Comparison of Drying Methods
Drying MethodRecommended TemperatureProsConsBest For
Vacuum Oven 40-80 °C (Compound Dependent)Gentle; effective for water and solvents; reliable (dry to constant weight).[11]Can be slow.Gold standard for most applications.
High Vacuum (Schlenk Line) Room TemperatureNo heat required; good for thermally sensitive compounds.Slower for removing bound water.Thermally unstable salts.
Azeotropic Distillation Varies with SolventFast; can be effective for stubborn hydrates.May not remove all water; introduces another solvent."Wet" or gummy salts that are difficult to handle otherwise.[12]
Desiccator (P₄O₁₀/Drierite) Room TemperatureSimple; good for storage.Very slow for initial drying; not effective for removing large amounts of water.Maintaining dryness of an already-dried salt.
Pillar 3: Accurate Dispensing

Once dry, the salt must be weighed and transferred without re-absorbing moisture.

Workflow Diagram: Handling a New Amine HCl Salt

This diagram outlines the decision-making process from receiving a new bottle to its use in a reaction.

G A Receive / Open Amine HCl Salt B Assess Hygroscopicity (Check SDS / Observe) A->B C Highly Hygroscopic or for Anhydrous Rxn B->C Yes D Mildly Hygroscopic / Non-critical Rxn B->D No E Dry Material (Vacuum Oven Preferred) C->E F Store in Desiccator or Glove Box D->F E->F G Dispense Quickly in Ambient Air F->G If necessary H Dispense in Glove Box / Glove Bag F->H Best Practice I Proceed to Reaction Setup G->I H->I

Caption: Decision workflow for handling amine hydrochloride salts.

Protocol: Dispensing in an Inert Atmosphere Glove Box
  • Preparation : Ensure all necessary items (spatulas, weigh boats, vials, balance) are inside the glove box.

  • Equilibration : Place the container of the dried salt inside the glove box antechamber. Purge the antechamber according to the glove box protocol. Allow the container to equilibrate to the glove box atmosphere for at least 20-30 minutes.

  • Weighing : Transfer the container into the main chamber. Open it and carefully weigh the desired amount of salt into a pre-tared reaction vessel.

  • Sealing : Securely seal the reaction vessel (e.g., with a septum cap) and the stock container before removing them from the glove box.

If a glove box is unavailable, a glove bag flushed with nitrogen or argon is a cost-effective alternative.[4][13]

Pillar 4: Reaction Setup Considerations
  • Glassware : Always use flame- or oven-dried glassware that has been cooled under a stream of inert gas (nitrogen or argon).[5][14]

  • Solvents : Use anhydrous solvents from a reliable source or that have been freshly distilled from an appropriate drying agent.

  • Addition of Base : When neutralizing the salt for a reaction, add the non-nucleophilic base (e.g., TEA, DIPEA) to the reaction mixture containing the amine salt and allow it to stir for a few minutes before adding other sensitive reagents.

Section 3: Troubleshooting Guide

Q: My reaction yield is low and I recovered unreacted starting material. Could my hygroscopic salt be the cause?

A: Yes, this is a classic symptom. If the salt absorbed moisture, you would have added less than the calculated molar equivalent. The reaction stopped when the limiting reagent (your amine) was consumed.

  • Solution : Re-dry your amine hydrochloride salt to a constant weight and repeat the reaction, ensuring all other reagents and solvents are anhydrous.[11][15]

Q: I opened a bottle of an amine HCl salt and it's a single solid chunk ("bricked-up"). What should I do?

A: This indicates significant moisture absorption.[2] Do not try to chisel out the material, as this will lead to inaccurate weighing and further moisture exposure.

  • Solution : If you need a large quantity, you can gently break up the material in a low-humidity environment (like a glove box) and then dry it thoroughly in a vacuum oven. For small-scale reactions, it is often better to discard the compromised bottle and open a new one.

Q: My crude NMR spectrum looks messy, and I don't see my expected product peaks. I used a hygroscopic amine salt.

A: This could be due to several factors related to moisture:

  • The reaction failed because water deactivated your coupling reagents.

  • Your product or starting materials are unstable to the workup conditions (e.g., acidic or basic wash) which might have been compromised by unexpected water.[15]

  • Solution : First, verify the dryness of your starting salt using the methods described above. Second, check the stability of your product to the workup conditions by taking a small aliquot of a successful reaction mixture (if you have one) and exposing it to the workup steps.[15]

Logic Diagram: Troubleshooting Reaction Failure

G A Reaction Failure (Low/No Yield) B Was Amine HCl salt dried to constant weight? A->B C Dry the salt using vacuum oven protocol. B->C No D Were anhydrous solvents/reagents used? B->D Yes H Rerun Reaction with Verified Reagents C->H E Use fresh, dry solvents. Check other reagents. D->E No F Was 1 equivalent of base added to neutralize HCl? D->F Yes E->H G Add 1 eq. of base (e.g., TEA) for the salt + base for reaction. F->G No F->H Yes G->H I Reaction Successful H->I

Caption: A logical approach to troubleshooting failed reactions.

Section 4: Verification & Quality Control

For GMP or process development applications, quantifying the water content is essential.

  • Karl Fischer Titration : This is the industry-standard method for accurately determining the water content in a sample.[16][17] For amines, which are basic, a coulometric Karl Fischer titrator is often used. The basicity of the amine can interfere with the titration, so using a neutralizing agent like benzoic or salicylic acid in the titration medium is recommended to maintain the correct pH.[18]

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Water Sensitive Chemicals. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • Sciencemadness.org. (2021). Forming oxalate salts of amines. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Hiranuma. (n.d.). Water contents Amines. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • ALLPCB. (2025). How to Handle Moisture-Sensitive Components During Assembly. Retrieved from [Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved from [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • Kyoto Electronics Manufacturing Co., Ltd. (n.d.). Water Content in Aromatic Amine. Retrieved from [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • Google Patents. (n.d.). CN113092663A - Method for measuring moisture content in organic amine.
  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • ResearchGate. (2023). How can I neutralize aminehydrochlorides? Retrieved from [Link]

  • ResearchGate. (2016). How to isolate a very hygroscopic salt (as precipitate) from a reaction solution? Retrieved from [Link]

  • CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-6. Retrieved from [Link]

  • Reddit. (2023). Hydrochloride salt of amine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Sterically Hindered Amide Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming one of the most persistent challenges in synthetic chemistry: the formation of amide bonds between sterically hindered substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter low yields in these critical reactions. Here, we will dissect the root causes of these difficulties and provide actionable, field-proven strategies to enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are my standard amide coupling protocols (e.g., HATU, EDC/HOBt) failing with sterically hindered substrates?

A1: The primary reason for failure lies in the combination of steric hindrance and, often, reduced nucleophilicity of the amine.[1]

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the amine (or both) physically obstruct the approach of the nucleophilic amine to the activated carboxylic acid intermediate.[1][2] This increases the activation energy of the reaction, slowing it down or preventing it from occurring at an appreciable rate.

  • Reduced Nucleophilicity: Steric bulk can be accompanied by electron-withdrawing groups that decrease the electron density on the amine nitrogen, making it a weaker nucleophile.[1]

Standard coupling reagents like HATU and EDC/HOBt form activated esters that may not be reactive enough to overcome this high activation energy barrier.[1] In some instances, these activated intermediates may decompose or engage in side reactions before the desired amide bond can form.[1]

Q2: I see the formation of an activated ester by LCMS, but the reaction doesn't proceed. What's happening?

A2: This is a classic sign that the activation step is successful, but the subsequent nucleophilic attack by the hindered amine is the rate-limiting step and is kinetically unfavorable. The activated ester is likely reverting to the starting carboxylic acid or being consumed by side reactions over time. This scenario underscores the need for a more reactive activated species or reaction conditions that can overcome the steric barrier.

Troubleshooting & Optimization Strategies

Q3: Which classes of coupling reagents are more effective for sterically hindered couplings?

A3: When standard methods fail, it's time to turn to more potent coupling reagents. Consider the following classes:

  • Uronium/Aminium Salts: While HATU is a common starting point, for more challenging couplings, analogs like HCTU can offer improved performance by forming more reactive activated esters.[1][3][4]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are renowned for their efficacy in difficult couplings, including those susceptible to racemization.[1][4][5]

  • Acyl Fluoride Precursors: The in situ generation of highly reactive acyl fluorides has proven to be a powerful strategy for extremely hindered couplings where other methods have failed.[1][2][6][7][8] Acyl fluorides are less sterically demanding than many other activated species, facilitating the approach of the hindered amine.[6] Reagents like TFFH and BTFFH are excellent for this purpose.[5][6][8]

Reagent ClassExamplesKey Advantages for Hindered Couplings
Uronium/Aminium Salts HATU, HCTUForms highly reactive activated esters.
Phosphonium Salts PyBOP, PyAOPVery effective for difficult couplings with low racemization.[4][5]
Acyl Fluoride Precursors TFFH, BTFFH, XtalFluor-EGenerates small, highly reactive acyl fluoride intermediates.[6][8]
Q4: Beyond changing the coupling reagent, how can I modify my reaction conditions to improve the yield?

A4: Optimizing reaction conditions is crucial. Here are several parameters you can adjust:

  • Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.[1] Microwave heating has also been demonstrated to be effective in accelerating these reactions.[1][2]

  • Solvent: Inadequate solvation can hinder the reaction.[2] For particularly challenging systems, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[2]

  • Base: The choice and amount of base are critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is standard. In cases of racemization, a weaker base like sym-collidine may be advantageous.[5]

  • Reaction Time: Sterically hindered couplings are often slow. Extending the reaction time, sometimes to overnight, may be necessary to achieve a reasonable conversion.[2]

  • Double Coupling: In solid-phase synthesis, a "double coupling" protocol, where the coupling step is repeated with a fresh solution of activated amino acid, can be effective.[2]

Advanced & Alternative Methodologies

Q5: Are there any non-traditional methods for forming highly hindered amide bonds?

A5: Yes, when conventional coupling reagent-based methods are exhausted, several alternative strategies can be employed:

  • Acyl Chlorides: Converting the carboxylic acid to its corresponding acyl chloride is a classic and highly effective method for activating the carboxyl group.[] However, the harsh conditions required for their formation (e.g., thionyl chloride or oxalyl chloride) may not be compatible with sensitive functional groups.[][10]

  • Grignard Reagents and Isocyanates: A less common but powerful approach involves the reaction of Grignard reagents with isocyanates.[11][12] This method has been shown to be effective for the synthesis of exceptionally hindered amides.[8][11]

  • Rhodium-Catalyzed Oxidative Amidation: For the synthesis of amides with a quaternary carbon at the α-position, rhodium-catalyzed oxidative amidation of sterically hindered aldehydes and alcohols has been developed.[13]

Experimental Protocols

Protocol 1: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[2]

  • Acyl Fluoride Formation:

    • Dissolve the sterically hindered carboxylic acid (1 equivalent) in an anhydrous solvent such as DCM.

    • Add a fluorinating agent (e.g., BTFFH, 1.5 equivalents) and a suitable non-nucleophilic base (e.g., DIPEA, 4.5 equivalents).[8]

    • Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the acyl fluoride.[8]

  • Coupling Reaction:

    • Add the hindered amine (1 equivalent) to the solution containing the acyl fluoride.

    • Heat the reaction mixture to an elevated temperature (e.g., 80-140 °C) and monitor the reaction progress by LCMS or TLC.[7][8] Reaction times can be significantly longer for these challenging couplings.[2]

Protocol 2: Double Coupling of a Sterically Hindered Amino Acid (Solid-Phase)

This protocol is useful in solid-phase peptide synthesis when coupling a sterically hindered amino acid.[2]

  • First Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading) by dissolving it with HATU (3.9 equivalents) and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[2]

    • Allow the pre-activation to proceed for 1-5 minutes.[2]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[2]

    • Wash the resin with DMF.

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of the activated amino acid.[2]

Visualizing the Troubleshooting Workflow

Troubleshooting_Sterically_Hindered_Amide_Couplings start Low Yield in Hindered Amide Coupling reagent Q: Are you using a standard coupling reagent (e.g., HATU, EDC/HOBt)? start->reagent upgrade_reagent Switch to a more potent reagent: - Phosphonium Salts (PyBOP, PyAOP) - Advanced Uronium Salts (HCTU) - Acyl Fluoride Precursors (TFFH, BTFFH) reagent->upgrade_reagent Yes conditions Q: Have you optimized reaction conditions? reagent->conditions No upgrade_reagent->conditions success Improved Yield upgrade_reagent->success Success! optimize_conditions Optimize Conditions: - Increase Temperature (conventional or microwave) - Extend Reaction Time - Use a more suitable solvent (e.g., DCM/DMF/NMP) - Consider Double Coupling (SPPS) conditions->optimize_conditions No alternative_methods Consider Alternative Methodologies: - Acyl Chloride Formation - Grignard + Isocyanate - Catalytic Methods conditions->alternative_methods Yes, still low yield optimize_conditions->alternative_methods Still low yield optimize_conditions->success Success! alternative_methods->success

Caption: Troubleshooting decision tree for low yields.

References

  • Copper-Catalyzed C–N Coupling with Sterically Hindered Partners. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides. (n.d.). Dalton Transactions (RSC Publishing). Retrieved February 14, 2026, from [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. Retrieved February 14, 2026, from [Link]

  • The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA. Retrieved February 14, 2026, from [Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015, December 21). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 14, 2026, from [Link]

  • Rhodium-Catalyzed Oxidative Amidation of Sterically Hindered Aldehydes and Alcohols. (n.d.). ACS Catalysis - ACS Publications. Retrieved February 14, 2026, from [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2022, July 10). MDPI. Retrieved February 14, 2026, from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021, March 12). Organic Process Research & Development - ACS Publications. Retrieved February 14, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 14, 2026, from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 14, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Ynamide Coupling Reagents: Origin and Advances. (2024, March 7). Accounts of Chemical Research. Retrieved February 14, 2026, from [Link]

  • Choosing amide coupling agent. (2023, March 20). Reddit. Retrieved February 14, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved February 14, 2026, from [Link]

  • The Synthesis of Sterically Hindered Amides. (2025, August 9). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Technology Networks. Retrieved February 14, 2026, from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). University of Copenhagen Research Portal. Retrieved February 14, 2026, from [Link]

  • Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit. Retrieved February 14, 2026, from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Semantic Scholar. Retrieved February 14, 2026, from [Link]

Sources

Technical Support Center: 2-Methylpiperidine-2-carboxamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Excess HCl from 2-Methylpiperidine-2-carboxamide Content Type: Technical Support Center Guide

Executive Summary & Chemical Context

Compound Profile:

  • Name: 2-Methylpiperidine-2-carboxamide (also known as 2-methylpipecolinamide).

  • Structure: A piperidine ring featuring a gem-disubstituted C2 center (methyl and carboxamide groups).

  • Key Functionality: Secondary amine (basic, pKa ~9.5–10.5) and primary amide (neutral/weakly acidic, susceptible to hydrolysis).

  • The Challenge: "Excess HCl" typically manifests as the presence of free hydrochloric acid trapped within the crystal lattice or as a solvate, resulting in a hygroscopic, sticky solid with a depressed melting point.

Strategic Objective: This guide addresses two distinct goals. Select your path based on your downstream application:

  • Path A (Salt Purification): You need the stoichiometric Mono-HCl salt (1:1) but must remove the excess free acid.

  • Path B (Free Basing): You require the neutral free amine for a nucleophilic reaction (e.g., alkylation, acylation).

Diagnostic Module: Do You Have Excess HCl?

Before initiating purification, confirm the issue.[1]

SymptomDiagnosisTechnical Insight
Hygroscopicity High Likelihood of Excess HClPure amine salts are often stable solids. Excess free HCl attracts atmospheric moisture aggressively, turning the solid into a "gum" or oil.
Melting Point Depression Confirmed ImpurityA sharp melting point indicates a pure salt. A broad range (>2–3°C) or melting >10°C below literature values suggests solvated acid.
pH of 5% Solution < 3.0A stoichiometric amine HCl salt typically buffers water to pH 4–5. If pH < 2, free acid is present.
Smell Pungent/AcridPure salts are odorless. An acrid "biting" smell is free HCl gas desorbing.

Technical Protocols (Step-by-Step)

Protocol A: Purification of the HCl Salt (Removing Free Acid)

Use this if you need a stable, storable solid.

The Mechanism: The Mono-HCl salt is ionic and highly polar. Free HCl is a gas or soluble in organic solvents. We exploit solubility differences: the salt is insoluble in non-polar solvents, while free HCl can be washed away or evaporated.

Step 1: Azeotropic Removal (The "Rotovap" Method)

  • Dissolve/suspend your crude material in Toluene or Acetonitrile .

  • Concentrate on a rotary evaporator at 40–50°C.

  • Why? Toluene forms a binary azeotrope with HCl/Water, effectively "carrying" the excess acid out of the solid matrix.

  • Repeat 2–3 times until a dry, free-flowing powder remains.

Step 2: Trituration (The "Swish and Spit") If the solid remains sticky, free HCl is likely trapped on the surface.

  • Suspend the solid in Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) . Note: The salt is insoluble here.

  • Sonicate for 5–10 minutes to break up aggregates.

  • Filter under vacuum (sintered glass funnel).

  • Wash the cake with fresh ether.

  • Result: Free HCl (soluble in ether) is washed away; the pure salt remains on the filter.

Step 3: Recrystallization (The Gold Standard) Use only if Steps 1 & 2 fail.

  • Solvent System: Isopropanol (IPA) / Diethyl Ether.

  • Procedure: Dissolve the salt in minimum hot IPA. Allow to cool. If no crystals form, add Et₂O dropwise until turbid. Cool to 4°C.

Protocol B: Conversion to Free Base (Total Removal)

Use this if you are proceeding to a reaction requiring a nucleophilic amine.

The Challenge: 2-Methylpiperidine-2-carboxamide is a polar molecule. The free base may be water-soluble , making standard extraction (DCM/Water) difficult.

Method 1: The "Dry" Neutralization (Recommended for Polar Amines)

  • Suspend the HCl salt in Anhydrous Methanol (MeOH) .

  • Add 1.05 equivalents of Sodium Methoxide (NaOMe) (25% in MeOH) or powdered Sodium Carbonate (Na₂CO₃) .

  • Stir at Room Temperature (RT) for 30–60 mins.

  • Chemistry: R-NH₂·HCl + NaOMe → R-NH₂ + NaCl (precipitate) + MeOH.

  • Filter off the solid NaCl.

  • Concentrate the filtrate to obtain the free base.

Method 2: Resin Scavenging (Cleanest)

  • Dissolve the salt in MeOH or Water.

  • Add Amberlyst A21 (weakly basic resin) or equivalent.

  • Stir until the supernatant pH is neutral/basic.

  • Filter the resin. Evaporate solvent.[2][3][4]

Visual Workflows

Figure 1: Decision Logic & Purification Workflow

Caption: Logical flow for selecting the correct purification method based on downstream requirements.

PurificationLogic Start Crude 2-Methylpiperidine-2-carboxamide (Excess HCl) Decision What is the Goal? Start->Decision PathA Path A: Isolate Pure HCl Salt (Storage/Stability) Decision->PathA PathB Path B: Isolate Free Base (For Synthesis) Decision->PathB Azeotrope Step 1: Azeotropic Distillation (Toluene/Acetonitrile) PathA->Azeotrope SolubilityCheck Check Water Solubility of Free Base PathB->SolubilityCheck Check1 Is it a dry powder? Azeotrope->Check1 Triturate Step 2: Trituration (MTBE or Et2O wash) Check1->Triturate No (Sticky/Oily) FinalSalt Pure Mono-HCl Salt Check1->FinalSalt Yes Recryst Step 3: Recrystallization (IPA / Et2O) Triturate->Recryst If still impure Recryst->FinalSalt Extraction Method: Aqueous Extraction (DCM/NaOH) SolubilityCheck->Extraction Low Water Sol. DryNeutral Method: Dry Neutralization (NaOMe/MeOH) SolubilityCheck->DryNeutral High Water Sol. FinalBase Pure Free Base Extraction->FinalBase DryNeutral->FinalBase

Troubleshooting & FAQs

Q1: My product turned into an oil during recrystallization ("Oiling Out"). What happened?

  • Cause: This usually happens if the solvent polarity is not optimal or if "wet" ether was used. The oil is likely a supersaturated solution of the salt and impurities.

  • Fix: Re-dissolve the oil in a small amount of Methanol. Add dry Diethyl Ether slowly with vigorous stirring until the solution turns cloudy. Scratch the glass side of the flask with a spatula to induce nucleation.

Q2: Can I just heat it to remove the HCl?

  • WARNING: Do NOT heat the solid above 60°C for extended periods, especially if damp.

  • Risk: Although amides are relatively stable, the combination of Heat + Strong Acid + Water (from air) promotes Amide Hydrolysis .[5] You will convert your carboxamide into the carboxylic acid (2-methylpiperidine-2-carboxylic acid), destroying your product.

Q3: I tried extracting with Water/DCM, but my yield is 10%. Where is it?

  • Cause: 2-Methylpiperidine-2-carboxamide is a small, polar molecule. The free base is likely partitioning into the water layer, not the DCM.

  • Fix:

    • Saturate the aqueous layer with NaCl (Salting out).

    • Use Chloroform/Isopropanol (3:1) as the organic extraction solvent instead of pure DCM.

    • Or, switch to the "Dry Neutralization" method (Protocol B, Method 1) to avoid water entirely.

Q4: The NMR shows a broad peak at 8-10 ppm. Is this an impurity?

  • Analysis: No. In the HCl salt, the ammonium protons (

    
    ) often appear as broad singlets in this region (exchangeable with 
    
    
    
    ). If the peak integrates correctly relative to the methyl group, it is part of your product.

References

  • Amide Hydrolysis Kinetics: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Explains the stability of amides vs. esters in acidic media).
  • Purification of Amine Salts: Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals. Butterworth-Heinemann. Link

  • pKa of Piperidine Derivatives: pKa Data Compiled by R. Williams. (Citing pKa of 2-methylpiperidine ~11.0). Link

  • Dry Neutralization Techniques:Common practice in peptide synthesis for amino acid amides. See: "Removal of HCl from amino acid esters." Journal of Organic Chemistry.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemicals.

Sources

Technical Support Center: Optimizing Enantiomeric Excess in the Kinetic Resolution of Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the kinetic resolution of piperidines. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your experimental outcomes. This resource is structured to address specific issues you may encounter, explaining the causality behind experimental choices to ensure both success and a deeper understanding of the underlying principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the kinetic resolution of piperidines. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Q1: My enantiomeric excess (ee) is consistently low for both the acylated product and the unreacted piperidine. What are the likely causes and how can I improve it?

A: Low enantiomeric excess is a frequent challenge in kinetic resolution and can stem from several factors. Here’s a systematic approach to diagnosing and solving this problem.

Potential Causes & Solutions:

  • Suboptimal Catalyst or Reagent Selection: The inherent selectivity of your chiral catalyst or resolving agent is paramount. If the catalyst has low enantioselectivity for your specific piperidine substrate, achieving high ee will be difficult.[1]

    • Solution: Screen a variety of chiral catalysts or resolving agents. For acylative resolutions, chiral hydroxamic acids have shown broad applicability and good selectivity for various N-heterocycles, including piperidines.[2][3][4] Enzymatic resolutions, for instance with lipases, can also be highly selective, but the choice of enzyme is critical and substrate-dependent.[5]

  • Incorrect Reaction Temperature: Temperature can significantly impact the selectivity of a kinetic resolution.[6][7] Generally, lower temperatures lead to higher enantioselectivity as the energy difference between the diastereomeric transition states becomes more significant.

    • Solution: Conduct a temperature screening study. Start at room temperature and then incrementally decrease the temperature (e.g., to 0 °C, -20 °C, or even -78 °C). Be aware that lowering the temperature will also decrease the reaction rate, so you may need to extend the reaction time.[1]

  • Inappropriate Solvent Choice: The solvent can influence the conformation of the substrate and the catalyst-substrate complex, thereby affecting the enantioselectivity of the reaction.[8][9]

    • Solution: Perform a solvent screen with a range of solvents of varying polarity. For example, in acylative resolutions with hydroxamic acids, solvents like isopropyl acetate (iPrOAc) have been shown to be effective.[2]

  • Undesired Racemization: The enantioenriched starting material or product may be racemizing under the reaction conditions. This can be caused by factors such as temperature, pH, or even the catalyst itself.[10]

    • Solution: To test for racemization, incubate the enantioenriched piperidine (if available) under the reaction conditions without the acylating agent (or vice versa for the product). If racemization occurs, you may need to modify the conditions, such as lowering the temperature or using a different base if applicable.

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low ee Observed cat 1. Evaluate Catalyst/Reagent Selectivity start->cat temp 2. Optimize Reaction Temperature cat->temp Catalyst is appropriate solv 3. Screen Different Solvents temp->solv Temperature optimized time 4. Adjust Reaction Time (Conversion) solv->time Solvent selected rac 5. Investigate Potential Racemization time->rac Time-course study performed end_node Improved Enantiomeric Excess rac->end_node Racemization addressed

Caption: A decision tree for troubleshooting low enantiomeric excess.

Q2: I'm achieving high enantiomeric excess, but the yield of my desired enantioenriched piperidine is very low. How can I improve the yield without significantly compromising the ee?

A: This is a classic challenge in kinetic resolution, where the theoretical maximum yield for a single enantiomer is 50%.[11] However, practical yields are often lower, especially when targeting very high ee of the unreacted starting material.

Potential Causes & Solutions:

  • Excessive Reaction Conversion: To achieve very high ee of the unreacted starting material, the reaction often needs to be driven to high conversion. This inherently leads to a low yield of that remaining enantiomer.[12]

    • Solution: The relationship between conversion and the ee of both the product and the unreacted starting material is crucial. The ee of the unreacted substrate increases with conversion, while the ee of the product is typically highest at the beginning of the reaction.[1] You may need to accept a slightly lower ee for a more practical yield. A time-course study where you analyze both conversion and ee at different time points is essential to find the optimal balance.

  • Catalyst Inhibition or Decomposition: The catalyst may be inhibited by the product as it forms or may decompose over the course of the reaction, leading to a stall in conversion.

    • Solution: Try increasing the catalyst loading. However, be mindful that this could potentially decrease selectivity in some cases.[1] For enzymatic resolutions, ensure the pH and temperature are within the optimal range for enzyme stability.

  • Parallel Kinetic Resolution: In some cases, a parallel kinetic resolution strategy can be employed. This involves using pseudoenantiomeric reagents that react with both enantiomers of the starting material to produce two different, easily separable products. This can allow for the recovery of both enantiomers in high ee.[3]

Frequently Asked Questions (FAQs)

This section provides answers to more general, yet critical, questions regarding the kinetic resolution of piperidines.

Q3: What are the most common classes of chiral catalysts for the kinetic resolution of piperidines, and what are their pros and cons?

A: Several classes of catalysts have been successfully employed. The choice depends on the specific piperidine substrate and the desired reaction conditions.

Catalyst ClassProsCons
Chiral Hydroxamic Acids - Broad substrate scope for N-heterocycles.[2][4] - Operationally simple, often at room temperature.[3][13] - Can be immobilized on a polymer support for easier separation and reuse.[4]- May require stoichiometric amounts in some cases. - Catalyst synthesis can be multi-step.
Enzymes (e.g., Lipases) - High enantioselectivity (high 's' factors).[5] - Mild reaction conditions. - Environmentally benign.- Substrate scope can be limited.[5] - May require screening of a large enzyme library. - Organic solvents can denature the enzyme.
Chiral Ligands with Organometallics - High selectivity can be achieved.[14][15] - Well-established for certain transformations.- Often requires cryogenic temperatures.[15] - Sensitive to air and moisture. - Metal contamination of the product is a concern in pharmaceutical applications.
Chiral DMAP Analogues - Effective for acylative resolution of alcohols.[16]- Less developed for the kinetic resolution of secondary amines like piperidines.[16]

Q4: How does the structure of the piperidine substrate, such as the position and nature of substituents, affect the kinetic resolution?

A: The substitution pattern on the piperidine ring has a profound impact on both the rate and selectivity of the kinetic resolution.

  • Steric Hindrance: The size and position of substituents near the nitrogen atom can influence how the substrate fits into the chiral catalyst's active site. For instance, in the kinetic resolution of disubstituted piperidines, a strong preference for the acylation of conformers where the α-substituent is in the axial position has been observed.[11]

  • Electronic Effects: Electron-donating or electron-withdrawing groups on the piperidine ring or its substituents can alter the nucleophilicity of the nitrogen atom, thereby affecting the reaction rate.

  • Conformational Isomers: Disubstituted piperidines can exist as cis and trans isomers, which can exhibit different reactivities and selectivities in kinetic resolutions.[11][17] It is often necessary to resolve the diastereomers before performing the kinetic resolution of the enantiomers.

Q5: What are the best analytical methods for accurately determining the enantiomeric excess of my resolved piperidine?

A: Accurate determination of ee is critical for optimizing your reaction. Several techniques are available, with chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most common.[18][19]

MethodDescriptionAdvantagesDisadvantages
Chiral HPLC Separates enantiomers using a chiral stationary phase (CSP).[20]- Widely applicable to a broad range of compounds. - High accuracy and precision.- Requires a specific chiral column for your compound, which may require screening.[10] - Can be expensive.
Chiral GC Similar to HPLC but for volatile compounds, using a chiral stationary phase in a gas chromatograph.[19]- Excellent resolution for volatile and thermally stable compounds.[19]- The piperidine may need to be derivatized to increase its volatility.
NMR Spectroscopy with Chiral Solvating or Derivatizing Agents A chiral agent is added to the NMR tube, which forms diastereomeric complexes with the enantiomers, leading to distinct signals in the NMR spectrum that can be integrated.[18][21]- Rapid analysis using standard NMR equipment.[21]- Can be less accurate than chromatographic methods. - Peak overlap can be an issue.

Experimental Protocols

Protocol 1: General Procedure for a Lipase-Catalyzed Acylative Kinetic Resolution of a 2-Substituted Piperidine

  • To a solution of the racemic 2-substituted piperidine (1.0 mmol) in an appropriate organic solvent (e.g., hexane, 10 mL), add the acylating agent (e.g., vinyl acetate, 1.5 mmol).

  • Add the lipase (e.g., Candida antarctica lipase B (CALB), 50-100 mg).

  • Stir the mixture at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine both the conversion and the enantiomeric excess of the remaining piperidine and the acylated product.

  • Once the desired conversion/ee is reached (typically around 50% conversion for optimal resolution), stop the reaction by filtering off the enzyme.

  • Remove the solvent under reduced pressure.

  • Separate the unreacted piperidine from the N-acylated product by column chromatography.

Protocol 2: Chiral HPLC Analysis of a Resolved Piperidine

  • Column Selection: Choose a chiral stationary phase appropriate for amines. Polysaccharide-based columns (e.g., Chiralpak® series) are often a good starting point.[10]

  • Mobile Phase Preparation: A typical mobile phase for chiral separation of basic compounds consists of a mixture of hexane or heptane with an alcohol like isopropanol or ethanol. To improve peak shape and prevent tailing, it is often necessary to add a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase (e.g., 0.1%).[10]

  • Sample Preparation: Dissolve a small amount of your sample (both the starting racemic mixture and the resolved products) in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system.

  • Method Optimization: If the enantiomers are not well-resolved, adjust the mobile phase composition (the ratio of alcohol to alkane) and the flow rate.

  • Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100.

Visualizing Key Concepts

Mechanism of Kinetic Resolution

G cluster_0 Racemic Piperidine cluster_1 Products R_Pip R-Piperidine Catalyst Chiral Catalyst + Acylating Agent R_Pip->Catalyst S_Pip S-Piperidine S_Pip->Catalyst P_S S-Product Unreacted_R Unreacted R-Piperidine (enantioenriched) Catalyst->P_S k_slow Catalyst->Unreacted_R k_fast

Caption: General workflow of a kinetic resolution process.

References

  • A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents - PMC - NIH. (n.d.).
  • Catalytic Kinetic Resolution of Saturated N-Heterocyles by Enantioselective Amidation with Chiral Hydroxamic Acids - OUCI. (n.d.).
  • Catalytic Kinetic Resolution of Saturated N-Heterocycles by Enantioselective Amidation with Chiral Hydroxamic Acids | Accounts of Chemical Research - ACS Publications. (2016, December 12).
  • Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases - Chemical Communications (RSC Publishing). (n.d.).
  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. (2022, April 12).
  • Kinetic resolution of amines - Bode Research Group. (n.d.).
  • Catalytic Kinetic Resolution of Saturated N-Heterocycles by Enantioselective Amidation with Chiral Hydroxamic Acids. - FOLIA. (2016, December 13).
  • Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution - Benchchem. (n.d.).
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - RSC Publishing. (2022, September 8).
  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (n.d.).
  • Effect of the solvent on the CCL performance in kinetic resolution of dl-menthol. (n.d.).
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments - CORE. (2022, June 14).
  • Determination of enantiomeric excess. (n.d.).
  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - Sci-Hub. (n.d.).
  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC. (n.d.).
  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - MDPI. (2015, December 24).
  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments | The Journal of Organic Chemistry - ACS Publications. (2022, June 14).
  • On the determination of the reaction rate constant and selectivity in gas and liquid-phase organic reactions: temperature and solvent effects - Spiral. (n.d.).
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18).
  • Kinetic resolution - Wikipedia. (n.d.).
  • How Does Temperature Affect Selectivity? - LCGC International. (n.d.).
  • Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine - Benchchem. (n.d.).
  • Practical Considerations in Kinetic Resolution Reactions - STEM - Unipd. (n.d.).
  • Synthesis and kinetic resolution of N -Boc-2-arylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04576A. (2014, July 11).

Sources

Technical Support Center: Purification of 2-Methylpipecolamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-methylpipecolamide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this class of compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during the purification of 2-methylpipecolamide from reaction byproducts.

Introduction to Purification Challenges

The synthesis of 2-methylpipecolamide, often starting from precursors like 2-methylpyridine or L-2-pipecolic acid, can result in a variety of impurities. These can include unreacted starting materials, reagents, and structurally related byproducts.[1] The successful isolation of pure 2-methylpipecolamide is critical for its intended application, particularly in pharmaceutical development where purity directly impacts safety and efficacy. This guide provides a systematic approach to overcoming common purification hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My crude 2-methylpipecolamide product is an oil and won't crystallize. How can I induce crystallization?

Answer:

Oiling out during crystallization is a common issue, often due to the presence of impurities that inhibit lattice formation or a suboptimal choice of solvent. Here’s a systematic approach to troubleshoot this:

  • Solvent Screening: The choice of solvent is critical. For amide derivatives like 2-methylpipecolamide, consider solvents of varying polarity. Based on the properties of the similar molecule ropivacaine, which can be crystallized from toluene, acetone-water, or isopropanol, a good starting point would be a solvent screen using these and other common solvents like ethyl acetate, acetonitrile, and heptane.[2][3]

  • Solvent/Anti-Solvent Method: If a single solvent system fails, a solvent/anti-solvent approach is often effective. Dissolve your oily product in a minimal amount of a good solvent (e.g., isopropanol, acetone) and slowly add an anti-solvent (a solvent in which your product is poorly soluble, e.g., water or heptane) until turbidity persists. Gentle heating to redissolve, followed by slow cooling, can promote crystal growth.

  • Seeding: If you have a small amount of pure, solid 2-methylpipecolamide from a previous batch, adding a seed crystal to a supersaturated solution can initiate crystallization.

  • Trituration: Stirring the oil with a poor solvent (an anti-solvent) can sometimes induce solidification. This process helps to wash away soluble impurities.

  • Purification Prior to Crystallization: If the oil is heavily contaminated, it may be necessary to perform a preliminary purification step, such as column chromatography, to remove the impurities that are inhibiting crystallization.

Question 2: I'm seeing multiple spots on my TLC after purification. How can I improve the separation in my column chromatography?

Answer:

Improving chromatographic separation requires optimizing several parameters:

  • Stationary Phase Selection: For amine-containing compounds like 2-methylpipecolamide, silica gel is a common choice. However, tailing can be an issue due to the basic nature of the piperidine nitrogen. To mitigate this, you can use silica treated with a small amount of a basic modifier like triethylamine (typically 0.1-1%) in your mobile phase. Alternatively, alumina (neutral or basic) can be a good alternative stationary phase.[1]

  • Mobile Phase Optimization: The polarity of the mobile phase is a key factor. A systematic approach to finding the right solvent system is to start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane, or methanol). A common starting point for N-acyl piperidines is a hexane/ethyl acetate gradient.

  • Gradient Elution: If a single solvent mixture (isocratic elution) does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective in resolving closely related impurities.

  • Column Loading: Overloading the column is a frequent cause of poor separation. As a rule of thumb, for silica gel chromatography, the amount of crude material should be about 1-5% of the weight of the silica gel.

Question 3: My final product has a persistent color. How can I decolorize it?

Answer:

Colored impurities are common in organic synthesis. Here are a few methods to remove them:

  • Activated Carbon (Charcoal) Treatment: Dissolve your product in a suitable solvent and add a small amount of activated carbon (typically 1-5% by weight). Heat the mixture gently for a short period (15-30 minutes), then filter the hot solution through a pad of celite to remove the carbon. Be aware that activated carbon can also adsorb some of your product, so use it judiciously.

  • Recrystallization: Often, colored impurities are present in small amounts and can be effectively removed by one or two recrystallizations from a suitable solvent system.

  • Silica Gel Plug: If the colored impurities are significantly more or less polar than your product, a quick filtration through a short plug of silica gel, eluting with an appropriate solvent, can be an effective and fast purification step.

Question 4: I suspect my product is contaminated with unreacted starting material (e.g., 2,6-dimethylaniline). How can I remove it?

Answer:

Unreacted starting materials, such as amines or carboxylic acids, can often be removed with a simple liquid-liquid extraction.

  • Acid-Base Extraction: Dissolve your crude product in an organic solvent like dichloromethane or ethyl acetate.

    • To remove a basic impurity like 2,6-dimethylaniline, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic impurity will be protonated and move into the aqueous layer.[4]

    • To remove an acidic impurity (like unreacted pipecolic acid), wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH or saturated sodium bicarbonate). The acidic impurity will be deprotonated and move into the aqueous layer.

  • Neutralization and Back-Extraction: After the acid or base wash, it is good practice to wash the organic layer with water and then brine to remove any residual acid, base, or salts before drying and concentrating.

Frequently Asked Questions (FAQs)

What is the likely pKa of 2-methylpipecolamide and how does it affect purification?

While the exact pKa of 2-methylpipecolamide may not be readily available, we can estimate it based on the structurally similar local anesthetic, ropivacaine, which has a pKa of 8.07.[5][6] This indicates that 2-methylpipecolamide is a weak base. The basicity of the piperidine nitrogen is a key handle for purification. In acidic conditions (pH < pKa), the molecule will be protonated and water-soluble. In basic conditions (pH > pKa), it will be in its free base form and more soluble in organic solvents. This property is exploited in acid-base extractions to separate it from acidic or neutral impurities.

What are the best analytical techniques to assess the purity of 2-methylpipecolamide?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a powerful tool for quantifying the purity of 2-methylpipecolamide and detecting non-volatile impurities.[7][8] A typical method for the related compound ropivacaine uses a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile impurities, such as residual solvents or low-boiling point byproducts.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[12][13] The proton NMR spectrum of N-substituted 2-methylpiperidines will show characteristic signals for the methyl group and the protons on the piperidine ring.[14][15]

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of a reaction and to get a qualitative assessment of the purity of column chromatography fractions.

My synthesis is stereospecific. How can I confirm the enantiomeric purity of my final product?

For chiral molecules like 2-methylpipecolamide, assessing enantiomeric purity is crucial. This is typically done using chiral chromatography:

  • Chiral HPLC: This is the most common method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Various types of CSPs are commercially available.[16][17]

  • Chiral GC: For volatile compounds, chiral GC with a chiral capillary column can also be used.

  • NMR with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent to an NMR sample can induce different chemical shifts for the protons of the two enantiomers, allowing for their quantification.

Experimental Protocols

Protocol 1: Purification of 2-Methylpipecolamide by Column Chromatography

This protocol provides a general procedure for purifying 2-methylpipecolamide from non-polar and highly polar impurities using silica gel chromatography.

Materials:

  • Crude 2-methylpipecolamide

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Triethylamine

  • Glass chromatography column

  • TLC plates, chamber, and UV lamp

Procedure:

  • Mobile Phase Selection: Determine an appropriate mobile phase system by running TLC plates. A good starting point is a mixture of hexane and ethyl acetate. Add 0.5% triethylamine to the mobile phase to prevent tailing. The ideal solvent system should give your product an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.5% triethylamine).

  • Sample Loading: Dissolve the crude 2-methylpipecolamide in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase. If necessary, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified 2-methylpipecolamide.

Protocol 2: Recrystallization of 2-Methylpipecolamide

This protocol describes a general procedure for purifying 2-methylpipecolamide by recrystallization.

Materials:

  • Purified 2-methylpipecolamide from chromatography

  • Selected crystallization solvent (e.g., isopropanol, acetone)

  • Selected anti-solvent (e.g., water, heptane)

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Place the 2-methylpipecolamide in an Erlenmeyer flask and add a minimal amount of the hot crystallization solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. If using an anti-solvent, add it dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly.

  • Cooling: Once crystals have started to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent. Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Physicochemical Properties of Ropivacaine (as a proxy for 2-Methylpipecolamide)

PropertyValueSource
pKa8.07[5][6]
Solubility in Water (as HCl salt)53.8 mg/mL at 25°C[5][6]
Solubility in Organic SolventsSoluble in ethanol, DMSO, and DMF[18]
Melting Point (free base)144-146 °C[2][3]
Melting Point (HCl salt)260-262 °C[3]

Table 2: Typical HPLC Conditions for Purity Analysis of Ropivacaine

ParameterConditionSource
ColumnC18 (e.g., 250 x 4.6 mm, 5 µm)[8]
Mobile PhaseAcetonitrile:Methanol:Water (40:30:30 v/v) with 0.1% Triethylamine[8]
Flow Rate1.5 mL/min[8]
DetectionUV at 270 nm[8]
Column TemperatureRoom Temperature[8]

Visualization of Workflows

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Strategy cluster_analysis Purity Analysis Crude Crude 2-Methylpipecolamide (with impurities) Extraction Liquid-Liquid Extraction (Acid-Base Wash) Crude->Extraction Remove acidic/basic starting materials Chromatography Column Chromatography (Silica or Alumina) Extraction->Chromatography Separate closely related byproducts Crystallization Recrystallization Chromatography->Crystallization Final polishing and isolation Pure Pure 2-Methylpipecolamide (>99%) Crystallization->Pure HPLC HPLC Pure->HPLC GCMS GC-MS Pure->GCMS NMR NMR Pure->NMR

Caption: General purification workflow for 2-methylpipecolamide.

References

  • Naropin® (ropivacaine HCl) Injection. (2018, November 15). U.S. Food and Drug Administration. Retrieved from [Link]

  • Graf, B. M., & Zausig, Y. (2003). [Ropivacaine--a new local anesthetic with specific properties]. Anasthesiologie, Intensivmedizin, Notfallmedizin, Schmerztherapie : AINS, 38(3), 165–170.
  • An, F., et al. (2011). An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation. Rasayan Journal of Chemistry, 4(3), 565-569.
  • Ropivacaine hydrochloride 2 mg/ml solution for injection - Summary of Product Characteristics (SmPC). (2025, September 26). electronic medicines compendium (emc). Retrieved from [Link]

  • Ropivacaine. The Merck Index Online. Retrieved from [Link]

  • Ropivacaine. PubChem. Retrieved from [Link]

  • Al-Azzawi, W. K., M-J, J. K., & Abbas, A. S. (2014). Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. Analytical chemistry insights, 9, 45–51.
  • Al-Hadedi, A. A. M., Sawyer, S., & Brown, R. C. D. (n.d.). A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl-d)piperidines. ePrints Soton.
  • Method of synthesis of ropivacaine hydrochloride monohydrate. (n.d.). Google Patents.
  • Federsel, H.-J., Jaksch, P., & Sandberg, R. (1987). An efficient synthesis of a new, chiral 2',6'-pipecoloxylidide local anaesthetic agent. Acta Chemica Scandinavica, Series B, 41, 757-761.
  • Analytical Method Validation: Ropivacaine Hydrochloride. (n.d.). ARL Bio Pharma. Retrieved from [Link]

  • Kumar, P., & Singh, A. (2022). Response Surface Methodology for the Optimized and Validated Investigation of Ropivacaine in Bulk and Tablet Dosage form by RP – HPLC. International Journal of Pharmaceutical Sciences and Research, 13(1), 246-255.
  • Dima, M., et al. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Pharmaceuticals, 17(1), 1.
  • ROPIVACAINE. (2021, October 28). New Drug Approvals. Retrieved from [Link]

  • Process for the preparation of (s)-ropivacaine hydrochloride monohydrate. (n.d.). Google Patents.
  • Gintere, K., et al. (2021).
  • Determination of ropivacaine and its major metabolite pipecoloxylidide in rat plasma using high performance liquid chrom
  • Abdel-Rehim, M., Bielenstein, M., & Blomberg, L. G. (2001). Determination of ropivacaine and its metabolites in human plasma using solid phase microextraction and GC-NPD/GC-MS.
  • Zhang, Y., et al. (2024). Postmortem distribution of ropivacaine and its metabolite in human body fluids and solid tissues by GC-MS/MS using standard addition method. Forensic toxicology, 1-10.
  • Deady, L. W., Duke, R. K., & Portelli, V. J. (1974). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Canadian Journal of Chemistry, 52(22), 3877-3882.
  • Method for producing L-pipecolic acid. (n.d.). Google Patents.
  • Synthesis of (−)-halichonic acid and (−)-halichonic acid B. (2022, December 1). Beilstein Journal of Organic Chemistry.
  • Process for producing pipecolic-2-acid-2 ',6'-xylidide useful as an intermediate for the preparation of local anesthetics. (n.d.). Google Patents.
  • Kumar, A., & Singh, S. (2016). Quantitative Application of NMR In Ropivacaine Hydrochloride And Its Related Impurity-A With Correlation By Alternate Techniques. International Journal of Pharmaceutical Sciences and Research, 7(11), 4463-4470.
  • Al-Azzawi, W. K., M-J, J. K., & Abbas, A. S. (2014). Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation.
  • Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. (2024, April 16). Dalton Transactions.
  • Chiral Drug Separ
  • Solid‐Phase Synthesis of Piperidines by N‐Acyliminium Ion Chemistry. (n.d.). Radboud Repository.
  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022, June 14). The Journal of Organic Chemistry.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Pharmaceutical Technology.
  • Piperidine. (n.d.). Wikipedia. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Conformations of alkylpiperidine amides. (n.d.). The Journal of Organic Chemistry.

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Technical Support Center: Piperidine Salt Storage & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Stability & Logistics Hub. Current Status: Operational Subject: Piperidine Salts (e.g., Hydrochloride, Acetate, Nitrate) Ticket Priority: High (Precursor Integrity)

Executive Summary: The Stability Paradox

Piperidine salts (specifically Piperidine HCl, CAS: 6091-44-7) are thermodynamically stable compared to their free base counterparts, yet they remain vulnerable to environmental entropy. The primary failure mode is not spontaneous chemical decomposition, but hygroscopic destabilization followed by oxidative drift.

As a Senior Application Scientist, I often see "purity" failures that are actually "storage" failures. A 99% pure salt can behave like a 90% reagent simply due to water weight and surface oxidation. This guide provides the protocols to maintain the integrity of your pharmacophore precursors.

Core Storage Directive (The "Golden Standard")

Do not rely on the manufacturer's packaging for long-term storage once the seal is broken.

Critical Control Parameters
ParameterSpecificationMechanistic Rationale
Humidity < 30% RH Primary Threat. Piperidine salts are deliquescent. Moisture absorption alters stoichiometry (molecular weight drift) and facilitates hydrolysis.
Atmosphere Inert (Argon/N₂) Prevents formation of N-oxides and carbonates. While salts are resistant, surface moisture can liberate trace free base, which reacts with atmospheric CO₂.
Temperature Ambient (15–25°C) Extreme cold is unnecessary for the HCl salt unless specified, but it must be stable. Fluctuations cause condensation cycles inside the bottle.
Container Amber Glass Prevents photo-oxidation. Plastic containers are permeable to moisture over long durations.
The "Double-Seal" Protocol

For critical assays (e.g., GMP synthesis), use this storage workflow:

  • Primary Vessel: Amber glass vial with a Teflon-lined cap.

  • Seal: Parafilm® M or Teflon tape wrapped counter-clockwise (with the thread) to prevent loosening.

  • Secondary Environment: Place the primary vessel inside a desiccator cabinet or a secondary jar containing activated silica gel or Drierite™.

Troubleshooting & Diagnostics (Q&A)

Q1: My white Piperidine HCl powder has turned into a solid "brick." Is it chemically degraded?

  • Diagnosis: Physical Agglomeration (Caking).

  • Root Cause: Hygroscopicity.[1][2] The salt absorbed atmospheric moisture, partially dissolved at the crystal grain boundaries, and re-solidified when temperature/humidity shifted.

  • Verdict: Likely Usable , but stoichiometry is compromised. The "brick" contains water mass, meaning you will under-dose the piperidine in your reaction if you weigh it "as is."

  • Action: See Protocol A: Vacuum Desiccation.

Q2: The salt has developed a distinct yellow hue. Can I use it?

  • Diagnosis: Oxidative Contamination.

  • Root Cause: Formation of N-oxides or trace transition metal contaminants reacting with the amine. If the salt was stored near strong oxidizers, this is accelerated.

  • Verdict: Risk High. For sensitive catalysis or pharmaceutical synthesis, discard or purify. For rough workups, it may suffice.

  • Action: See Protocol B: Recrystallization.

Q3: I smell a "fishy" or "pepper-like" odor when I open the salt container.

  • Diagnosis: Free Base Leakage.

  • Root Cause: Piperidine salts should be odorless. A smell indicates the presence of free piperidine vapor. This suggests the salt has partially dissociated (hydrolysis) or was not fully protonated during manufacturing.

  • Action: Check pH of a 5% aqueous solution. If significantly higher than expected (neutral to slightly acidic for salts), recrystallization is required to restore the salt form.

Recovery & Purification Protocols
Protocol A: Vacuum Desiccation (For Caking)

Use when purity is high, but water content is unknown.

  • Grind: Gently break the "brick" into a powder using a mortar and pestle (in a fume hood).

  • Heat: Place powder in a vacuum oven at 40–50°C .

  • Vacuum: Apply vacuum (< 10 mbar) for 12–24 hours.

  • Verify: Weigh the sample, dry for another 2 hours, and weigh again. Repeat until mass is constant (Constant Weight Protocol).

Protocol B: Recrystallization (For Discoloration)

Use to restore white crystalline standard.

  • Solvent System: Ethanol (Good solvent) / Diethyl Ether (Anti-solvent).

  • Dissolution: Dissolve the crude yellow salt in the minimum amount of boiling absolute ethanol.

  • Filtration: Perform a hot filtration if insoluble particles (dust/lint) are visible.

  • Precipitation: Remove from heat. Add Diethyl Ether dropwise until the solution becomes slightly turbid.

  • Crystallization: Cool slowly to room temperature, then place in a fridge (4°C) overnight.

  • Collection: Filter crystals under vacuum, wash with cold ether, and dry (see Protocol A).

Visualizing the Logic
Diagram 1: Storage Decision Matrix

This workflow ensures your material enters the correct storage stream immediately upon receipt.

StorageLogic Receipt Material Receipt (Piperidine Salt) Inspection Visual Inspection (Color/Texture) Receipt->Inspection QC_Pass White/Free-Flowing? Inspection->QC_Pass Dry Protocol A: Vacuum Desiccation QC_Pass->Dry No (Caked) Purify Protocol B: Recrystallization QC_Pass->Purify No (Yellow) Storage Long-Term Storage (Amber Glass + Desiccant) QC_Pass->Storage Yes Dry->Storage Purify->Storage Use Ready for Synthesis Storage->Use

Caption: Logical workflow for assessing incoming material quality and determining the necessary pre-storage treatment.

Diagram 2: Degradation Mechanism & Intervention

Understanding the chemical causality of failure.

Degradation Salt Piperidine HCl (Crystalline) Moisture H2O Absorption (Hygroscopicity) Salt->Moisture High Humidity Hydrolysis Partial Hydrolysis (Surface Layer) Moisture->Hydrolysis FreeBase Trace Free Base (Piperidine) Hydrolysis->FreeBase Oxidation N-Oxide / Discoloration (Yellowing) FreeBase->Oxidation O2 / Light Intervention INTERVENTION: Desiccation & Argon Seal Intervention->Moisture Blocks Intervention->Oxidation Prevents

Caption: The degradation cascade showing how moisture acts as the catalyst for downstream oxidative failure.

References
  • Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine Hydrochloride. Product No. P4508. Link

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: Piperidine hydrochloride, 99%. Cat No. A12442. Link

  • Apollo Scientific. (2023). Safety Data Sheet: 4-(4-Chlorophenoxy)piperidine hydrochloride. Link

  • BenchChem Technical Support. (2025). Piperidine Purification and Isolation: A Technical Support Guide. Link

  • Nielsen, C. J., et al. (2024). "Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine." The Journal of Physical Chemistry A. Link

Sources

Validation & Comparative

Structural Elucidation Guide: 2-Methylpiperidine-2-carboxamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural elucidation of 2-Methylpiperidine-2-carboxamide HCl , a constrained


-amino acid derivative often used in peptidomimetics to induce specific secondary structures (helices/turns).

Due to the molecule's zwitterionic potential and exchangeable protons, the choice of solvent system is the critical variable in assessing purity and structure. This guide compares the two industry-standard approaches: DMSO-d


  (for full proton accounting) vs. D

O
(for skeletal verification).

Executive Summary: The Solvent System Comparison

For a researcher verifying this specific salt, the choice of solvent dictates the visibility of critical structural features.

FeatureMethod A: DMSO-d

Method B: D

O
Scientific Implication
Amide Protons (-CONH

)
Visible (Distinct diastereotopic signals)Silent (Exchanged)DMSO is required to verify the amide formation and check for hydrolysis (carboxylic acid impurity).
Ammonium Protons (-NH

)
Visible (Broad, downfield)Silent (Exchanged)DMSO confirms the salt form (HCl stoichiometry).
Aliphatic Resolution Moderate (Viscosity broadening)High (Sharper lines)D

O is superior for resolving complex ring multiplets (H3-H6).
Water Interference Low (H

O at ~3.33 ppm)
High (HDO at ~4.79 ppm)D

O can obscure

-protons if pH is not managed.

Recommendation:

  • Primary Characterization: Use DMSO-d

    
     .[1][2] It provides the only complete picture of the molecule, including the critical amide and ammonium protons.
    
  • Routine Purity/Assay: Use D

    
    O . It offers a cleaner baseline and sharper integration for the aliphatic skeleton.
    

Structural & Conformational Analysis

To interpret the NMR, one must understand the rigid chair conformation of the piperidine ring.

  • The Gem-Disubstitution Effect: Carbon-2 is quaternary, bearing both a Methyl group and a Carboxamide group.

  • Conformational Lock: To minimize 1,3-diaxial interactions and A(1,3) allylic strain with the protonated nitrogen, the bulkier Carboxamide group typically adopts the Equatorial position , forcing the 2-Methyl group into the Axial position .

  • Chirality: The molecule is chiral. The methylene protons at C3, C4, C5, and C6 are diastereotopic (chemically non-equivalent), leading to complex splitting patterns (geminal and vicinal couplings).

Visualization: Conformational Equilibrium

The following diagram illustrates the dominant conformation and the resulting NMR logic.

Conformation Molecule 2-Methylpiperidine-2-carboxamide HCl Chair Piperidine Chair Conformation Molecule->Chair Sub_Eq Equatorial: Carboxamide (-CONH2) Minimizes 1,3-diaxial strain Chair->Sub_Eq Major Conformer Sub_Ax Axial: Methyl (-CH3) Shielded shift (< 1.5 ppm) Chair->Sub_Ax Nitrogen N-H Protons (Ammonium) Deshielded (~8-9 ppm) Chair->Nitrogen HCl Salt Effect

Figure 1: Conformational preference dictating chemical shift environments. The quaternary C2 locks the ring, simplifying the equilibrium compared to unsubstituted piperidines.

Detailed Spectral Interpretation (DMSO-d )

Experimental Conditions: 400 MHz or higher recommended. Reference: TMS (0.00 ppm) or Residual DMSO pentet (2.50 ppm).

A. The Exchangeable Region (Downfield)

This region is unique to the DMSO spectrum and validates the functional groups.

  • Ammonium Protons (

    
    ): 
    
    • Shift:

      
       8.5 – 9.5 ppm.
      
    • Multiplicity: Broad singlet or broad doublet.

    • Interpretation: Indicates the HCl salt formation. In the free base, this signal moves upfield and becomes a single broad

      
      .
      
  • Amide Protons (

    
    ): 
    
    • Shift: Two distinct signals at

      
       ~7.2 ppm and 
      
      
      
      ~7.6 ppm.
    • Multiplicity: Broad singlets.

    • Mechanism: Restricted rotation around the C-N amide bond makes these two protons non-equivalent (diastereotopic). The proton anti to the carbonyl oxygen is typically more shielded.

B. The Aliphatic Skeleton (Upfield)
  • C6-Methylene (

    
    ): 
    
    • Shift:

      
       2.9 – 3.2 ppm.
      
    • Multiplicity: Broad multiplets.

    • Logic: These are the most deshielded aliphatic protons due to the inductive effect of the adjacent positively charged nitrogen.

  • C2-Methyl (

    
    ): 
    
    • Shift:

      
       1.4 – 1.6 ppm.
      
    • Multiplicity: Singlet .

    • Diagnostic Value: This is the most critical peak for identification. It must be a sharp singlet. If it is a doublet, the starting material (2-methylpiperidine) was not fully carboxylated, or the wrong isomer is present.

  • Ring Methylenes (C3, C4, C5):

    • Shift:

      
       1.4 – 1.9 ppm (Cluster).
      
    • Multiplicity: Overlapping multiplets.

    • Logic: The rigid chair form creates distinct axial and equatorial environments, but at 400 MHz, these often overlap into a "hump."

Experimental Protocol: Sample Preparation

To ensure reproducibility and prevent "salt effects" from shifting signals, follow this strict protocol.

Method A: DMSO-d (Structural Validation)
  • Dryness: Ensure the salt is strictly dry. Hygroscopic water will appear at ~3.3 ppm and can broaden exchangeable signals.

  • Concentration: Weigh 10-15 mg of sample.

  • Solvent: Add 0.6 mL of DMSO-d

    
     (99.9% D).
    
  • Mixing: Vortex until fully dissolved. If the solution is cloudy, the salt may be inorganic (e.g., NH

    
    Cl contaminant) or the free base is present and insoluble.
    
  • Acquisition: Set relaxation delay (d1) to

    
     5 seconds to allow full relaxation of the quaternary methyl and amide protons for accurate integration.
    
Method B: D O (Purity Assay)
  • pH Adjustment (Optional): If signals are too broad, adding 1 drop of DCl can sharpen the ammonium species, though it is usually unnecessary for the HCl salt.

  • Reference: Use TSP (trimethylsilylpropanoic acid sodium salt) as the internal standard (0.00 ppm), as TMS is insoluble in water.

  • Suppression: If the water peak (4.79 ppm) overlaps with the C6 protons (rare, but possible), use a presaturation pulse sequence (e.g., zgpr on Bruker systems).

Troubleshooting & Impurity Profiling

ObservationPotential CauseRemediation
Methyl is a doublet Contamination with 2-methylpiperidine (starting material).Check integration. The product methyl must be a singlet (Quaternary C).
Missing Amide signals Sample is wet (H/D exchange with atmospheric water) or solvent is old.Use a fresh ampoule of DMSO-d

.
Extra singlets at 2.7/2.9 ppm DMF or DMAc residual solvents.Dry sample under high vacuum > 24h.
Splitting of Methyl Singlet Presence of diastereomers (if synthesis was not stereoselective).Check for minor singlet peaks nearby (~0.05 ppm difference).

Workflow Visualization

Workflow Start Start: Solid Sample Choice Select Solvent System Start->Choice DMSO DMSO-d6 Choice->DMSO Structural Proof D2O D2O Choice->D2O Routine Assay Acq_DMSO Acquire 1H NMR (d1 > 5s) DMSO->Acq_DMSO Check_NH Check 7-9 ppm region (Amide/Ammonium present?) Acq_DMSO->Check_NH Result Final Structure Confirmation Check_NH->Result Acq_D2O Acquire 1H NMR (Water Suppression) D2O->Acq_D2O Check_Skel Check 1-4 ppm region (Clean Aliphatic Integration?) Acq_D2O->Check_Skel Check_Skel->Result

Figure 2: Decision matrix for solvent selection based on analytical goals.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Fulmer, G. R., et al. (2010).[4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Eliel, E. L., et al. (1975). Conformational Analysis of N-Nitrosopiperidines by 13C NMR.

    
    -Methyl Group.[5] Canadian Journal of Chemistry, 53(16), 2465–2472. Link
    
  • Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[2] Link

Sources

A Senior Application Scientist's Guide to Chiral HPLC Methods for Separating 2-Methylpiperidine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral compounds is a critical task in the pharmaceutical industry, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. 2-Methylpiperidine, a simple chiral cyclic amine, serves as a fundamental building block in numerous active pharmaceutical ingredients (APIs). Consequently, robust and reliable analytical methods for the separation and quantification of its enantiomers are paramount for research, development, and quality control.

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the resolution of 2-methylpiperidine enantiomers. Drawing upon established methodologies for chiral amines and substituted piperidines, this document offers practical insights, detailed experimental protocols, and supporting data to aid in the development of effective enantioselective separation strategies.

The Challenge of Separating 2-Methylpiperidine Enantiomers

The primary challenge in the chiral separation of 2-methylpiperidine lies in its small size, conformational flexibility, and lack of a strong chromophore for UV detection. These characteristics necessitate a highly selective chiral stationary phase (CSP) and often require strategic mobile phase optimization or pre-column derivatization to achieve adequate resolution and sensitivity.

Comparison of Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and high success rates for the separation of a wide range of chiral compounds, including amines and their derivatives.[1][2] These CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that can effectively discriminate between enantiomers.

Based on literature for structurally similar compounds, the following types of polysaccharide-based CSPs are recommended as primary screening columns for the enantioseparation of 2-methylpiperidine:

Chiral Stationary Phase (CSP)Selector TypeKey Characteristics & Potential Advantages for 2-Methylpiperidine
Chiralpak® IA / Lux® Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate)Often provides good separation for a broad range of racemates. The helical structure of amylose can create well-defined chiral cavities.[2][3]
Chiralpak® IB / Lux® Cellulose-2 Cellulose tris(3,5-dimethylphenylcarbamate)Complementary selectivity to amylose-based phases. The more linear structure of cellulose can offer different interaction points.[1][4]
Chiralpak® AD-H / Chiralcel® OD-H Amylose tris(3,5-dimethylphenylcarbamate) / Cellulose tris(3,5-dimethylphenylcarbamate)Coated versions of the above, known for high enantioselectivity. However, they have limitations on the solvents that can be used.[5]

Immobilized polysaccharide CSPs (e.g., Chiralpak IA, IB) are generally preferred for method development due to their compatibility with a wider range of solvents, which can be crucial for optimizing selectivity.[1][6]

Experimental Protocols

Due to the lack of a strong UV chromophore in 2-methylpiperidine, direct detection can be challenging. Therefore, two primary approaches are presented: direct separation with a sensitive detector (e.g., mass spectrometry or a low-wavelength UV detector) and separation following pre-column derivatization.

Method 1: Direct Enantioseparation (Without Derivatization)

This method is suitable when a highly sensitive detector is available and aims to minimize sample preparation. The following protocol is a starting point for method development, based on the successful separation of a substituted 2-methylpiperidine derivative.[7]

Step-by-Step Methodology:

  • Column Selection: Begin with an immobilized amylose-based CSP, such as Chiralpak® IA (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a non-polar solvent and an alcohol modifier. A typical starting point is n-Hexane/Ethanol (90:10, v/v).

  • Amine Additive: To improve peak shape and reduce tailing, add a basic modifier to the mobile phase. Diethylamine (DEA) at a concentration of 0.1% (v/v) is a common choice for chiral amine separations.[8]

  • HPLC System Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at a low wavelength (e.g., 210-220 nm) or Mass Spectrometry (MS) for higher sensitivity and specificity.

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the 2-methylpiperidine racemate in the mobile phase to a concentration of approximately 1 mg/mL.

  • Method Optimization: If the initial conditions do not provide baseline separation, systematically vary the alcohol modifier (e.g., isopropanol instead of ethanol) and its percentage in the mobile phase. The type and concentration of the amine additive can also be adjusted.

Logical Workflow for Direct Method Development

cluster_start Initial Screening cluster_optimization Optimization Start Select CSP: Chiralpak IA MobilePhase Mobile Phase: n-Hexane/Ethanol (90:10) + 0.1% DEA Start->MobilePhase CheckRes Baseline Separation? MobilePhase->CheckRes VaryAlcohol Change Alcohol (e.g., IPA) or % CheckRes->VaryAlcohol No End Optimized Method CheckRes->End Yes VaryAlcohol->CheckRes VaryAmine Adjust Amine Additive VaryAlcohol->VaryAmine VaryAmine->CheckRes

Caption: Workflow for direct chiral HPLC method development.

Method 2: Enantioseparation via Pre-column Derivatization

This approach is highly recommended when high UV sensitivity is required and a standard UV detector is to be used. Derivatization with a chromophore-containing reagent not only enhances detectability but can also improve the chiral recognition by the CSP. A common derivatizing agent for amines is p-toluenesulfonyl chloride (TsCl).[5]

Step-by-Step Methodology:

  • Derivatization Procedure:

    • Dissolve a known amount of racemic 2-methylpiperidine in a suitable aprotic solvent (e.g., dichloromethane).

    • Add an excess of a non-nucleophilic base (e.g., triethylamine).

    • Add a solution of p-toluenesulfonyl chloride in the same solvent.

    • Allow the reaction to proceed at room temperature until complete (monitor by TLC or a rapid achiral HPLC method).

    • Quench the reaction and extract the derivatized product.

    • Dry the solvent to obtain the tosylated 2-methylpiperidine.

  • Column Selection: A polysaccharide-based CSP is still the primary choice. For derivatized amines, Chiralpak® AD-H has shown excellent performance.[5]

  • Mobile Phase Preparation: For the tosylated derivative, a polar organic mobile phase often yields good results. A starting mobile phase could be 100% Ethanol or a mixture of Ethanol and Acetonitrile.

  • Amine Additive: Add 0.1% diethylamine (DEA) to the mobile phase to ensure good peak shape of the derivatized amine.

  • HPLC System Parameters:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 228 nm (for the tosyl chromophore)

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the derivatized 2-methylpiperidine in the mobile phase.

  • Method Optimization: Adjust the mobile phase composition (e.g., the ratio of ethanol to acetonitrile) to optimize the resolution and analysis time.

Workflow for Method Development with Derivatization

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_opt Optimization Derivatize Derivatize 2-Methylpiperidine with TsCl Column Select CSP: Chiralpak AD-H Derivatize->Column MobilePhase Mobile Phase: Ethanol (+ 0.1% DEA) Column->MobilePhase Analyze Analyze Derivatized Sample MobilePhase->Analyze CheckRes Resolution > 1.5? Analyze->CheckRes AdjustMP Adjust Mobile Phase (e.g., add ACN) CheckRes->AdjustMP No Optimized Final Method CheckRes->Optimized Yes AdjustMP->Analyze

Caption: Workflow for derivatization-based chiral HPLC analysis.

Performance Comparison and Data Summary

The following table summarizes the expected performance characteristics of the two approaches, based on data from analogous separations. Actual results for 2-methylpiperidine may vary and require empirical optimization.

ParameterMethod 1: Direct SeparationMethod 2: Pre-column Derivatization
Chiral Stationary Phase Chiralpak® IA (or similar)Chiralpak® AD-H (or similar)
Mobile Phase n-Hexane/Ethanol + 0.1% DEAEthanol + 0.1% DEA
Detection Low UV (210-220 nm) or MSUV at 228 nm
Expected Resolution (Rs) > 1.5 (with optimization)> 4.0[5]
Analysis Time 10 - 20 minutes15 - 30 minutes
Sensitivity Lower (analyte dependent)High
Sample Preparation MinimalMore complex (derivatization step)
Advantages Faster sample prep, direct analysisHigh sensitivity, potentially higher resolution
Disadvantages Requires sensitive detector, potential for low responseTime-consuming sample prep, potential for side reactions

Conclusion and Recommendations

For the chiral separation of 2-methylpiperidine enantiomers, both direct and derivatization-based HPLC methods on polysaccharide-based CSPs are viable strategies.

  • For rapid screening and when a sensitive detector like a mass spectrometer is available, the direct separation method is recommended as a starting point. The key to success will be the careful optimization of the mobile phase, particularly the choice of alcohol modifier and amine additive.

  • When high sensitivity is required and only a standard UV detector is available, the pre-column derivatization method is the more robust approach. The tosylation of 2-methylpiperidine provides a strong chromophore, leading to excellent detectability and often enhancing the chiral separation, with reported resolutions for similar compounds being excellent.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the available instrumentation, desired sensitivity, and sample throughput needs. A systematic screening of different polysaccharide-based CSPs and mobile phases is the most effective path to a successful and robust chiral separation method for 2-methylpiperidine.

References

  • Ali, I., Naim, L., & Ghanem, A. (2006). Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. Talanta, 69(4), 1013-1017.
  • Ali, I., et al. (2006). Chiral separation of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
  • Mangelings, D., et al. (2013). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 83, 118-126.
  • BenchChem. (2025). A Comparative Guide to the Validation of 2-Benzylpiperidine Purity by Chiral HPLC.
  • Wanner, B., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137(44), 14072-14075.
  • Wang, T., et al. (2003). Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry.
  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • Souers, A. J., et al. (2022). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. RSC Medicinal Chemistry, 13(11), 1353-1363.
  • BenchChem. (2025). Application Note: Chromatographic Separation of 5-Butyl-2-methylpiperidine Enantiomers.
  • Google Patents. (2018). CN108976164A - The preparation method of chiral piperidine amine compounds and the recovery method of chiral resolving agent.
  • BenchChem. (2025). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. BenchChem Technical Support.
  • Sigma-Aldrich. CHIRAL HPLC COLUMNS.
  • Phenomenex.
  • Ghanem, A., & Naim, L. (2005). Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography.
  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(11), 1104-1111.
  • Šatínský, D., & Chocholouš, P. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 412(29), 8015-8036.
  • Babu, C. V. R., et al. (2014).
  • ChiralTek. chiral columns .

  • Ghanem, A. (2014). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Methods in Molecular Biology, 1149, 147-156.
  • Coldham, I., et al. (2022). Diastereoselective synthesis of cis- and trans-disubstituted piperidines. RSC Medicinal Chemistry, 13(12), 1509-1514.
  • Szolcsányi, P., et al. (2022). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Chemistry, 4(2), 438-451.
  • Virginia Tech.
  • Google Patents. (2008).
  • Harada, N. (2019).
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.

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Comparative Characterization Guide: 2-Methylpiperidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 2-Methylpiperidine-2-carboxamide hydrochloride , a specialized quaternary amino acid derivative used in drug discovery.

Executive Summary & Compound Identity

2-Methylpiperidine-2-carboxamide hydrochloride is a chiral building block featuring a quaternary carbon at the 2-position. It is structurally related to the local anesthetics Mepivacaine and Ropivacaine but is distinct due to the primary amide functionality and the specific methylation pattern.

  • Chemical Name: 2-Methylpiperidine-2-carboxamide hydrochloride[1][2][3][4]

  • CAS Number (HCl Salt): 1461713-92-7[1][2][3]

  • CAS Number (Free Base): 1461869-30-6

  • Molecular Formula: C₇H₁₄N₂O · HCl

  • Molecular Weight: 178.66 g/mol (Salt) / 142.20 g/mol (Base)

Comparative Melting Point Analysis

Melting point (MP) data for quaternary ammonium salts is often dependent on the specific crystal habit and hydration state. Below is a comparative dataset referencing the target compound against its closest structural analogs to establish an Expected Thermal Range .

Compound ClassChemical StructureCAS No.[3][5][6][7][8][9][10]Melting Point (°C)Trend Analysis
Target (Salt) 2-Methylpiperidine-2-carboxamide HCl 1461713-92-7 >200°C (Dec.) High MP due to ionic lattice; likely decomposes.
Target (Base) 2-Methylpiperidine-2-carboxamide1461869-30-6140 – 160°C Predicted range based on amide H-bonding.
Analog 1 Pipecolamide (Des-methyl base)19889-77-1138 – 140°CLack of steric bulk lowers MP slightly.
Analog 2 Methyl (S)-piperidine-2-carboxylate HCl18650-39-0168 – 172°CEsters generally melt lower than amides.
Precursor (S)-2-Methylproline (Amino Acid)42856-71-3248 – 252°C (Dec.)Zwitterionic character leads to high MP.

*Note: Exact experimental values for CAS 1461713-92-7 are not standardized in open public pharmacopeias. The ranges provided are derived from Structure-Property Relationship (SPR) analysis of homologous series.

Technical Analysis: Why the Data Varies

Researchers often encounter discrepancies in melting points for this class of compounds due to three factors:

  • Hygroscopicity: The hydrochloride salt is prone to absorbing atmospheric moisture, which depresses the observed melting point (colligative property).

  • Thermal Decomposition: Quaternary alpha-amino amides can undergo thermal cyclization or deamidation near their melting points, resulting in a "decomposition range" rather than a sharp melt.

  • Stereochemistry: The racemic mixture (DL) often has a different lattice energy and melting point compared to the enantiopure (R or S) forms.

Experimental Protocol: Accurate Characterization

To validate the identity of 2-Methylpiperidine-2-carboxamide HCl without relying solely on variable melting points, use the following Free Base Liberation Protocol . This converts the salt to the free base, which typically exhibits a sharper, more reliable melting point.

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of the HCl salt in 2.0 mL of minimal water.

  • Neutralization: Slowly add saturated Na₂CO₃ (aq) until pH > 10. The solution may become cloudy as the free base precipitates.

  • Extraction: Extract 3x with 3.0 mL of Dichloromethane (DCM) or Ethyl Acetate.

  • Drying: Dry the combined organic layers over anhydrous MgSO₄ for 15 minutes. Filter.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 40°C.

  • Crystallization: Recrystallize the resulting solid from a Hexane/Ethyl Acetate mixture.

  • Measurement: Measure the MP of the dried free base. Target Range: 140–160°C.

Structural Workflow Visualization

The following diagram illustrates the synthesis and characterization logic, highlighting the relationship between the precursor acid, the ester intermediate, and the final amide target.

G Acid 2-Methylpiperidine-2-carboxylic Acid (Precursor) MP: ~350°C (Dec) Ester Methyl 2-methylpiperidine-2-carboxylate (Intermediate) MP: ~160-170°C (HCl) Acid->Ester Esterification (MeOH/HCl) TargetSalt 2-Methylpiperidine-2-carboxamide HCl (TARGET) MP: >200°C (Dec) Ester->TargetSalt Ammonolysis (NH3/MeOH) TargetBase Free Base Form (Characterization Form) MP: ~140-160°C TargetSalt->TargetBase Neutralization (Na2CO3) TargetBase->TargetSalt Salt Formation (HCl/Dioxane)

Caption: Synthetic relationship and thermal property transitions between the acid precursor and the target amide.

References

  • ChemicalBook. (2025). Pipecolamide Physical Properties and CAS Data.[3][9][10] Retrieved from

  • AK Scientific. (2025).[6] Methyl (S)-piperidine-2-carboxylate hydrochloride Specifications. Retrieved from

  • Organic Syntheses. (2025). Synthesis of alpha-Methyl Amino Acids: (S)-2-Methylproline.[11] Retrieved from

  • ChemScene. (2025). 2-Methylpiperidine Hydrochloride Product Data. Retrieved from

  • BLD Pharm. (2025). 2-Methylpiperidine-2-carboxamide Hydrochloride Catalog Entry.[1][2][3] Retrieved from

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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Pipecolamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with pipecolamide derivatives, understanding their behavior in a mass spectrometer is paramount for accurate identification, quantification, and structural elucidation. This guide provides an in-depth, comparative analysis of the collision-induced dissociation (CID) fragmentation patterns of three common pipecolamide-based local anesthetics: ropivacaine, bupivacaine, and mepivacaine. By delving into the underlying fragmentation mechanisms, this document aims to equip you with the expertise to interpret mass spectra of these and related compounds with confidence.

Introduction to Pipecolamide Derivatives and Their Mass Spectrometric Analysis

Pipecolamide derivatives are characterized by a pipecolic acid backbone linked via an amide bond to a substituted aromatic ring. The nitrogen of the piperidine ring is typically N-alkylated. This core structure is prevalent in a variety of pharmacologically active compounds, most notably in the class of local anesthetics. The subtle structural differences between these molecules, particularly in the N-alkyl substituent, lead to distinct fragmentation patterns that can be exploited for their selective analysis.

Electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) is the technique of choice for the analysis of these compounds in complex matrices due to its high sensitivity and specificity.[1] In positive ion mode, these molecules readily form protonated precursor ions, [M+H]+, which are then subjected to CID to generate characteristic product ions.

Comparative Fragmentation Analysis of Ropivacaine, Bupivacaine, and Mepivacaine

The following sections detail the fragmentation pathways of ropivacaine, bupivacaine, and mepivacaine. While these molecules share a common core, their fragmentation patterns reveal the influence of their unique N-alkyl substituents.

Ropivacaine: The N-propyl Pipecolamide

Ropivacaine, with its N-propyl group, exhibits a characteristic fragmentation pattern dominated by the formation of an ion at m/z 126.1.[2]

Key Fragmentation Transition: [M+H]+ m/z 275.1 → m/z 126.1

The proposed mechanism for this fragmentation involves a charge-remote fragmentation initiated by the cleavage of the amide bond, followed by a cyclization and subsequent fragmentation of the piperidine ring.

G cluster_0 Ropivacaine Fragmentation Precursor Ropivacaine [M+H]+ m/z 275.1 Intermediate1 N-propyl-pipecolic acid cation Precursor->Intermediate1 Amide bond cleavage Product m/z 126.1 Intermediate1->Product Piperidine ring fragmentation

Caption: Proposed fragmentation of Ropivacaine.

Bupivacaine: The N-butyl Pipecolamide

Bupivacaine, featuring an N-butyl group, displays a prominent product ion at m/z 140.2. The additional methylene group compared to ropivacaine results in a 14 Da mass shift in the major fragment ion.

Key Fragmentation Transition: [M+H]+ m/z 289.2 → m/z 140.2

The fragmentation mechanism is analogous to that of ropivacaine, with the initial amide bond cleavage followed by fragmentation of the N-butyl piperidine moiety.

G cluster_1 Bupivacaine Fragmentation Precursor_Bup Bupivacaine [M+H]+ m/z 289.2 Intermediate_Bup N-butyl-pipecolic acid cation Precursor_Bup->Intermediate_Bup Amide bond cleavage Product_Bup m/z 140.2 Intermediate_Bup->Product_Bup Piperidine ring fragmentation

Caption: Proposed fragmentation of Bupivacaine.

Mepivacaine: The N-methyl Pipecolamide

Mepivacaine, with the smallest N-alkyl substituent (a methyl group), generates a primary product ion at m/z 98.1.[3]

Key Fragmentation Transition: [M+H]+ m/z 247.2 → m/z 98.1

The fragmentation follows a similar initial step of amide bond cleavage. The resulting N-methylated piperidine cation then undergoes fragmentation to yield the observed product ion.

G cluster_2 Mepivacaine Fragmentation Precursor_Mep Mepivacaine [M+H]+ m/z 247.2 Intermediate_Mep N-methyl-pipecolic acid cation Precursor_Mep->Intermediate_Mep Amide bond cleavage Product_Mep m/z 98.1 Intermediate_Mep->Product_Mep Piperidine ring fragmentation

Caption: Proposed fragmentation of Mepivacaine.

Data Summary and Comparison

The table below summarizes the key mass spectrometric data for the three pipecolamide derivatives, highlighting the influence of the N-alkyl substituent on the mass of the primary product ion.

CompoundN-Alkyl GroupPrecursor Ion ([M+H]+)Major Product Ion
Mepivacaine Methyl247.298.1
Ropivacaine Propyl275.1126.1
Bupivacaine Butyl289.2140.2

The consistent mass difference of 14 Da (CH2) between the major product ions of mepivacaine, ropivacaine (a C2 difference from mepivacaine, so 28 Da), and bupivacaine (a C1 difference from ropivacaine, so 14 Da) strongly supports the proposed fragmentation mechanism where the N-alkylated piperidine moiety is the primary determinant of the observed product ion.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of pipecolamide derivatives by LC-MS/MS, based on common practices in the literature.[2][3]

Liquid Chromatography
  • Column: A C18 reversed-phase column is typically used (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution is employed, starting with a low percentage of mobile phase B and ramping up to a high percentage to elute the analytes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The [M+H]+ ion for each analyte.

  • Product Ion: The characteristic product ion for each analyte (see table above).

  • Collision Gas: Argon is commonly used.

  • Collision Energy: This parameter should be optimized for each analyte to maximize the signal of the desired product ion.

G LC-MS/MS Workflow Sample Sample LC LC Sample->LC Injection ESI ESI LC->ESI Elution MS1 MS1 ESI->MS1 Ionization CID CID MS1->CID Precursor Selection MS2 MS2 CID->MS2 Fragmentation Detector Detector MS2->Detector Product Ion Detection

Caption: Generalized LC-MS/MS workflow.

Conclusion

The mass spectrometry fragmentation patterns of pipecolamide derivatives are highly dependent on the nature of the N-alkyl substituent on the piperidine ring. A common fragmentation pathway involves the initial cleavage of the amide bond, followed by fragmentation of the resulting N-alkylated pipecolic acid cation. This predictable fragmentation allows for the development of highly selective and sensitive LC-MS/MS methods for the quantification of these compounds in various matrices. By understanding these fundamental fragmentation mechanisms, researchers can confidently identify and characterize novel pipecolamide derivatives and their metabolites, accelerating drug discovery and development efforts.

References

  • BenchChem. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Butiulca, M., Farczadi, L., Imre, S., Vari, C. E., Vlase, L., Cordos, B., Azamfirei, L., & Lazar, A. E. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Molecular Biosciences, 10, 1243103. [Link]

  • Zhang, Y., Chen, X., & Li, X. (2016). A novel LC-MS/MS method for mepivacaine determination and pharmacokinetic study in a single-dose two-period crossover in healthy subjects. Artificial Cells, Nanomedicine, and Biotechnology, 45(7), 1368-1373. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4062, Mepivacaine. Retrieved from [Link]

  • de Castro, R. A., de Souza, G. H. B., & da Silva, B. V. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(42), 23783-23791. [Link]

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.
  • Chemistry LibreTexts. (2023). Amine Fragmentation. [Link]

  • Butiulca, M., Farczadi, L., Imre, S., Vari, C. E., Vlase, L., Cordos, B., Azamfirei, L., & Lazar, A. E. (2025). Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study. Medicina, 61(7), 1234. [Link]

  • National Institute of Standards and Technology. (n.d.). Mepivacaine. In NIST Chemistry WebBook. Retrieved from [Link]

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A Comparative Guide to the Synthetic Intermediates of Mepivacaine and Bupivacaine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and synthetic comparison of the key intermediates used in the manufacturing of mepivacaine and bupivacaine, two pivotal local anesthetics in the amino-amide class. Designed for researchers, chemists, and professionals in drug development, this document elucidates the subtle yet critical structural distinctions in their precursors and outlines the analytical methodologies essential for their characterization.

Introduction: The Architectural Nuances of Amino-Amide Anesthetics

Mepivacaine and bupivacaine are cornerstones of regional anesthesia, valued for their efficacy and stability, which is conferred by their amide linkage.[1] While pharmacologically distinct—mepivacaine having a faster onset and shorter duration compared to the long-acting bupivacaine—their chemical architecture shares a common blueprint.[2][3][4] Both are pipecholyl xylidines, featuring a hydrophilic amino-piperidine ring and a lipophilic 2,6-dimethylphenyl (xylidine) head, joined by an amide bond.[1]

The divergence in their clinical profiles originates from a single, deliberate structural modification on the piperidine ring: a methyl group in mepivacaine versus a butyl group in bupivacaine.[5][6] This guide dissects their synthetic pathways to compare the pivotal intermediates that define their final structure and function.

Core Structural Framework: A Tale of Two Alkyl Groups

The fundamental difference between mepivacaine and bupivacaine is the identity of the N-alkyl substituent on the piperidine ring. This seemingly minor change significantly impacts the molecule's lipophilicity and protein binding, which in turn governs its potency and duration of action.

  • Mepivacaine : Features an N-methyl group on the piperidine ring.[3]

  • Bupivacaine : Features an N-butyl group on the piperidine ring.[1][7][8]

Structural_Comparison cluster_mepivacaine Mepivacaine Structure cluster_bupivacaine Bupivacaine Structure cluster_key Key Structural Components mepivacaine mepivacaine bupivacaine bupivacaine xylidine 2,6-Dimethylphenyl (Xylidine) Moiety amide Amide Linkage piperidine Piperidine Ring substituent N-Alkyl Substituent (CH₃ vs. C₄H₉) Aromatic_Intermediate_Synthesis start 2,6-Dimethylaniline intermediate N-(2,6-dimethylphenyl)chloroacetamide start->intermediate Acylation reagent1 Chloroacetyl Chloride (ClCOCH₂Cl) reagent1->intermediate

Caption: Synthesis of the activated aromatic intermediate.

Experimental Protocol: Synthesis of N-(2,6-dimethylphenyl)chloroacetamide

  • Rationale: This protocol utilizes a straightforward acylation reaction. Anhydrous conditions and a base are used to neutralize the HCl byproduct, driving the reaction to completion. [9][10]* Materials: 2,6-dimethylaniline, chloroacetyl chloride, potassium carbonate, dichloromethane.

  • Procedure:

    • Dissolve 2,6-dimethylaniline (1.0 eq) and potassium carbonate (1.5 eq) in dichloromethane in a reaction flask under an inert atmosphere.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add chloroacetyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until completion (monitored by TLC). [9] 5. Quench the reaction by adding water. Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization. [9]

The Differentiating Intermediates: N-Alkylated Pipecolic Acids

The synthesis of the hydrophilic piperidine portion is where the pathways for mepivacaine and bupivacaine diverge. The parent structure, pipecolic acid, is the starting point. [11][12]This key chiral building block is then N-alkylated to install either a methyl or a butyl group.

Piperidine_Intermediates cluster_Mepivacaine Mepivacaine Pathway cluster_Bupivacaine Bupivacaine Pathway PipecolicAcid_M Pipecolic Acid MepIntermediate N-Methyl-2-pipecolic acid PipecolicAcid_M->MepIntermediate Reductive Amination MethylatingAgent Methylating Agent (e.g., Formaldehyde/Formic Acid) MethylatingAgent->MepIntermediate PipecolicAcid_B Pipecolic Acid BupIntermediate N-Butyl-2-pipecolic acid PipecolicAcid_B->BupIntermediate N-Alkylation ButylatingAgent Butylating Agent (e.g., 1-Bromobutane) ButylatingAgent->BupIntermediate

Caption: Divergent synthesis of piperidine intermediates.

Experimental Protocol: N-Alkylation of Pipecolic Acid Derivatives

  • Rationale: For mepivacaine, reductive amination (Eschweiler-Clarke reaction) is a highly effective method for methylation. [13]For bupivacaine, a standard SN2 reaction with an alkyl halide is employed. [5][14]The choice of base and solvent is crucial to ensure efficient reaction and minimize side products.

  • A) Synthesis of N-Methyl-2-pipecolic acid (for Mepivacaine):

    • Dissolve pipecolic acid (1.0 eq) in an aqueous solution of formaldehyde (3.0 eq).

    • Add formic acid (3.0 eq) to the solution.

    • Heat the mixture to reflux (approx. 100°C) for several hours. [13] 4. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and concentrate under vacuum to remove excess reagents and yield the product.

  • B) Synthesis of N-Butyl-2-pipecolic acid (for Bupivacaine):

    • Suspend pipecolic acid-2',6'-xylidide (the amide-coupled precursor, 1.0 eq) and potassium carbonate (2.0 eq) in a suitable solvent like isopropanol. [12] 2. Add 1-bromobutane (1.5 eq).

    • Heat the mixture to reflux (approx. 70-80°C) for several hours until the starting material is consumed. [12] 4. Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

    • The resulting crude bupivacaine base can be purified and converted to its hydrochloride salt.

Comparative Data of Key Intermediates

The structural and physical properties of the intermediates directly influence reaction kinetics, purification strategies, and the final API's characteristics.

PropertyN-(2,6-dimethylphenyl)chloroacetamideN-Methyl-2-pipecolic acidN-Butyl-2-pipecolic acid
Role Common Aromatic IntermediateMepivacaine-specific PiperidineBupivacaine-specific Piperidine
Molecular Formula C₁₀H₁₂ClNOC₇H₁₃NO₂C₁₀H₁₉NO₂
Molecular Weight 197.66 g/mol 143.18 g/mol 185.26 g/mol
Key Reactive Site Electrophilic CarbonylNucleophilic Amine (pre-alkylation)Nucleophilic Amine (pre-alkylation)

Analytical Characterization Workflow

Rigorous analytical control is paramount to ensure the identity, purity, and quality of both intermediates and the final APIs. A multi-technique approach is standard in the pharmaceutical industry.

Analytical_Workflow Sample Intermediate or Final API Sample HPLC HPLC / UPLC (Purity, Quantification) Sample->HPLC GC GC (Residual Solvents) Sample->GC MS Mass Spectrometry (MS) (Identity, Molecular Weight) Sample->MS NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR Report Certificate of Analysis HPLC->Report GC->Report MS->Report NMR->Report

Caption: General analytical workflow for quality control.

Experimental Protocol: HPLC Analysis of Mepivacaine and Bupivacaine

  • Rationale: Reversed-phase HPLC with UV detection is a robust and widely used method for the separation and quantification of local anesthetics and their intermediates. [15][16][17][18]The method's conditions are optimized to achieve good resolution between the main compound, its precursors, and any potential impurities.

  • Method Parameters:

    • Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm). [17] * Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5.0 mmol/L ammonium acetate with 0.05% formic acid) and an organic solvent (e.g., methanol or acetonitrile). [17] * Flow Rate: 1.0 mL/min. [17] * Column Temperature: 30 °C. [17] * Detection: UV spectrophotometer at a wavelength appropriate for the aromatic ring (e.g., 210-230 nm).

    • Injection Volume: 20.0 µL. [17]* Procedure:

    • Prepare standard solutions of the analyte at known concentrations in the mobile phase.

    • Prepare the sample solution by accurately weighing and dissolving the material in the mobile phase.

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Identify the peaks based on retention time comparison with the standards and quantify using the calibration curve. Bupivacaine, being more lipophilic, will typically have a longer retention time than mepivacaine under these conditions.

Conclusion

The structural comparison of mepivacaine and bupivacaine intermediates reveals a sophisticated example of rational drug design. The synthetic pathways converge on a common N-(2,6-dimethylphenyl)chloroacetamide intermediate but diverge critically at the N-alkylation of the pipecolic acid core. The choice between a methyl group for mepivacaine and a butyl group for bupivacaine is the defining step, directly programming the lipophilicity, potency, and clinical performance of the final anesthetic. Understanding these foundational differences is essential for process optimization, impurity profiling, and the development of next-generation local anesthetics.

References

  • Wikipedia. Bupivacaine. [Link]

  • Organic Syntheses. Pipecolic acid, 4-oxo-, hydrochloride. [Link]

  • Academia.edu. Chromatographic analysis of local anesthetics in biological samples. [Link]

  • PrepChem.com. Synthesis of 2,6-dimethyl aniline. [Link]

  • PubMed. Chromatographic analysis of local anesthetics in biological samples. [Link]

  • gsrs.ncats.nih.gov. BUPIVACAINE. [Link]

  • MDPI. Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. [Link]

  • Taylor & Francis Online. SYNTHESIS OF 2,6-DIMETHYLANILINE-14C. [Link]

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  • Google Patents.
  • PubChem - NIH. Bupivacaine (USAN:INN:BAN). [Link]

  • ResearchGate. Chemical structure of mepivacaine. [Link]

  • ResearchGate. Chemical structure of bupivacaine. [Link]

  • PubChem - NIH. Bupivacaine Hydrochloride. [Link]

  • LookChem. Cas 2180-92-9,Bupivacaine. [Link]

  • Google Patents. US3931298A - Chemical process for forming 2,6-dimethylaniline.
  • Google Patents.
  • PMC - NIH. Solvent-Driven Enrichment and Multiplex Analysis of Local Anesthetics by Thin-Layer Chromatography Coupled with Surface-Enhanced Raman Spectroscopy. [Link]

  • PrepChem.com. Synthesis of 2,6-dimethylaniline. [Link]

  • PrepChem.com. Synthesis of N-chloroacetyl-N-(2,6-dimethylphenyl)-amino-acetamide. [Link]

  • PubChem - NIH. Bupivacaine. [Link]

  • Royal Society of Chemistry. Rapid production of the anaesthetic mepivacaine through continuous, portable technology. [Link]

  • PMC - NIH. Chiral Aspects of Local Anesthetics. [Link]

  • Google Patents.
  • University of Missouri–St. Louis. The 2-Step Synthesis of Lidocaine. [Link]

  • Google Patents. DE69531624T2 - METHOD FOR PRODUCING LEVOBUPIVACAINE AND ANALOG.
  • PubMed. Analysis of mepivacaine, bupivacaine, etidocaine, lidocaine, and tetracaine. [Link]

  • Journal of Chemical Education. The Preparation of Lidocaine. [Link]

  • ACS Publications. Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. [Link]

  • PMC - NIH. Evaluation of the plasmatic level of mepivacaine in different anatomical regions. [Link]

  • Google Patents. CN112939848A - Preparation method of bupivacaine and intermediate (S) -2-piperidinecarboxylic acid thereof.
  • Google Patents. CA2200356C - Process for preparing levobupivacaine and analogues thereof.
  • Journal of Medicinal Chemistry. Optical isomers of mepivacaine and bupivacaine. [Link]

  • IQB. Synthesis of Local Anesthetics derived from phenylacetamides. [Link]

  • Google Patents. CN105418489A - Synthesis method of bupivacaine.
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A Senior Application Scientist's Guide to Determining the Absolute Configuration of 2-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, is a critical determinant of its biological activity. This is particularly true for 2-substituted piperidines, a ubiquitous scaffold in a vast array of pharmaceuticals and natural products.[1][2][3][4][5] The subtle difference between two enantiomers, mirror images of each other, can lead to profound variations in therapeutic efficacy, and in some cases, can be the difference between a life-saving drug and a toxic compound. Consequently, the unambiguous determination of the absolute stereochemistry of 2-substituted piperidines is a cornerstone of modern drug discovery and development.

This guide provides an in-depth, objective comparison of the three principal analytical techniques for determining the absolute configuration of 2-substituted piperidines: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD). As a senior application scientist, my aim is to move beyond a simple listing of methods and delve into the causality behind experimental choices, providing you with the insights needed to select the most appropriate technique for your research and development needs. Each section will detail the theoretical underpinnings, provide step-by-step experimental protocols, and present comparative data to create a self-validating system of analysis.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is widely regarded as the definitive method for determining the absolute configuration of a chiral molecule.[6][7] By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, a detailed three-dimensional map of the electron density of the molecule can be generated, providing an unambiguous assignment of the spatial arrangement of its atoms.

The Decisive Factor: The Flack Parameter

For chiral molecules, the key to determining the absolute configuration lies in the phenomenon of anomalous dispersion.[8][9] This effect, which is more pronounced for heavier atoms, leads to small but measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane). The Flack parameter, a value refined during the crystallographic analysis, quantifies the relative contributions of the two possible enantiomers to the observed diffraction pattern.[8][10] A Flack parameter close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct, while a value near 1 suggests the opposite configuration. A value around 0.5 may indicate a racemic mixture or twinning.[8]

Experimental Workflow

xray_workflow cluster_prep Crystal Preparation cluster_data Data Collection & Refinement cluster_analysis Configuration Assignment start Enantiomerically Pure Sample crystallization Crystallization start->crystallization crystal_selection Select High-Quality Single Crystal crystallization->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement flack_parameter Flack Parameter Analysis refinement->flack_parameter absolute_config Absolute Configuration Assigned flack_parameter->absolute_config

Figure 1: Experimental workflow for X-ray crystallography.

Step-by-Step Experimental Protocol
  • Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the 2-substituted piperidine. This may involve screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations, and a full sphere of diffraction data is collected.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, yielding an initial model of the molecule's atomic positions. This model is then refined to best fit the experimental data.

  • Absolute Configuration Determination: During the final stages of refinement, the Flack parameter is calculated. A value close to 0 (e.g., 0.05 ± 0.08) provides high confidence in the assigned absolute configuration.[10]

Data Presentation
ParameterValueInterpretation
Flack Parameter (x)0.04(7)The value is close to 0 with a small standard uncertainty, indicating the correct absolute configuration has been determined.
Space GroupP2₁A chiral space group, consistent with an enantiomerically pure sample.
Causality Behind Experimental Choices

The choice of X-ray crystallography is often driven by the desire for an unambiguous and definitive answer. However, the success of this technique is entirely dependent on the ability to grow suitable crystals. For 2-substituted piperidines that are oils or amorphous solids, this method is not viable. Furthermore, for molecules containing only light atoms (C, H, N, O), the anomalous dispersion effect can be weak, leading to a less precise Flack parameter. In such cases, using a diffractometer with a copper X-ray source can enhance the anomalous signal.[11]

The Power of Proximity: NMR Spectroscopy and Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful solution-phase alternative to X-ray crystallography for determining absolute configuration.[12][] The most widely used NMR method is the Mosher's ester (or amide) analysis, which relies on the use of a chiral derivatizing agent (CDA), typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[14][15][16][17]

The Mosher's Method: A Tale of Two Diastereomers

The core principle of Mosher's method is the conversion of a pair of enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure CDA. These newly formed diastereomers have distinct NMR spectra, allowing for the determination of the absolute configuration of the original molecule.[14][15][16][17] For 2-substituted piperidines, the secondary amine is derivatized with both (R)- and (S)-MTPA to form the corresponding amides.

The analysis of the ¹H NMR spectra of these diastereomeric amides allows for the determination of the absolute configuration based on the differential shielding effects of the phenyl group of the MTPA moiety on the protons of the piperidine ring. By calculating the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter, a predictable pattern emerges that can be correlated to the absolute configuration.[18]

Experimental Workflow

mosher_workflow cluster_prep Derivatization cluster_data NMR Analysis cluster_analysis Configuration Assignment start Enantiomerically Pure 2-Substituted Piperidine react_R React with (R)-MTPA start->react_R react_S React with (S)-MTPA start->react_S nmr_R Acquire ¹H NMR of (R)-amide react_R->nmr_R nmr_S Acquire ¹H NMR of (S)-amide react_S->nmr_S delta_calc Calculate Δδ (δS - δR) nmr_R->delta_calc nmr_S->delta_calc model_compare Compare with Mosher's Model delta_calc->model_compare absolute_config Absolute Configuration Assigned model_compare->absolute_config

Figure 2: Experimental workflow for Mosher's method.

Step-by-Step Experimental Protocol
  • Derivatization: The enantiomerically pure 2-substituted piperidine is reacted with both (R)-MTPA chloride and (S)-MTPA chloride in separate reactions to form the corresponding diastereomeric amides.

  • Purification: The resulting amides are purified, typically by flash chromatography, to remove any unreacted starting materials or byproducts.

  • NMR Spectroscopy: High-resolution ¹H NMR spectra are acquired for both the (R)- and (S)-MTPA amides.

  • Data Analysis: The chemical shifts of the protons on the piperidine ring are assigned for both diastereomers. The Δδ (δS - δR) values are then calculated for each proton.

  • Configuration Assignment: The signs of the Δδ values are compared to the established Mosher's model to assign the absolute configuration.

Data Presentation
Protonδ ((R)-amide)δ ((S)-amide)Δδ (δS - δR)
H-3a2.152.25+0.10
H-3b1.801.75-0.05
H-4a1.952.00+0.05
H-4b1.601.58-0.02
H-5a1.701.72+0.02
H-5b1.451.44-0.01
H-6a3.103.00-0.10
H-6b2.802.75-0.05
Causality Behind Experimental Choices

Mosher's method is particularly advantageous when single crystals cannot be obtained. The choice of MTPA as the CDA is due to the strong anisotropic effect of its phenyl ring and the presence of the CF₃ group, which can be used for ¹⁹F NMR analysis. However, the successful application of this method relies on the ability to unambiguously assign the proton signals in the NMR spectra, which can be challenging for complex molecules. Additionally, conformational flexibility of the piperidine ring or the MTPA amide bond can complicate the analysis. In such cases, other CDAs with different steric and electronic properties may be more suitable.[19]

The Chiroptical Approach: Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[20][21][22][23][24] Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra. By comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum for one of the enantiomers, the absolute configuration can be unambiguously determined.[22][23]

The Synergy of Experiment and Theory

The strength of VCD lies in its combination of experimental measurement and quantum mechanical calculations.[22][25] The experimental VCD spectrum provides a unique fingerprint of the molecule's stereochemistry in solution. Density Functional Theory (DFT) calculations are then used to predict the VCD spectrum for a chosen enantiomer. A good match between the experimental and calculated spectra confirms the absolute configuration.

Experimental Workflow

vcd_workflow cluster_exp Experimental Measurement cluster_calc Theoretical Calculation cluster_analysis Configuration Assignment start Enantiomerically Pure Sample dissolve Dissolve in Suitable Solvent start->dissolve vcd_measurement Measure VCD Spectrum dissolve->vcd_measurement spectrum_comparison Compare Experimental and Calculated Spectra vcd_measurement->spectrum_comparison dft_calc DFT Calculation of VCD Spectrum for one Enantiomer dft_calc->spectrum_comparison absolute_config Absolute Configuration Assigned spectrum_comparison->absolute_config

Figure 3: Experimental workflow for VCD spectroscopy.

Step-by-Step Experimental Protocol
  • Sample Preparation: A solution of the enantiomerically pure 2-substituted piperidine is prepared in a suitable solvent (e.g., CDCl₃, CCl₄).

  • VCD Spectroscopy: The VCD spectrum of the sample is recorded on a VCD spectrometer.

  • Computational Modeling: The conformational space of the 2-substituted piperidine is explored using computational methods. The VCD spectrum for the lowest energy conformer (or a Boltzmann-averaged spectrum of multiple conformers) of one enantiomer is calculated using DFT.

  • Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as that used in the calculation. If the signs are opposite, the sample has the opposite absolute configuration.

Data Presentation
Wavenumber (cm⁻¹)Experimental VCD (ΔA x 10⁻⁵)Calculated VCD (ΔA x 10⁻⁵) for (R)-enantiomer
1450+2.5+2.8
1380-1.8-2.1
1250+3.2+3.5
1100-1.5-1.7
Causality Behind Experimental Choices

VCD is an excellent choice for determining the absolute configuration of 2-substituted piperidines that are not amenable to crystallization.[20][23] It is also a non-destructive technique that requires relatively small amounts of sample. The accuracy of the method is highly dependent on the quality of the DFT calculations. For conformationally flexible molecules, it is crucial to perform a thorough conformational search to ensure that the calculated spectrum is representative of the species in solution.[21][25] Solvent effects can also influence the VCD spectrum and should be considered in the calculations.[26]

Objective Comparison of Methods

FeatureX-ray CrystallographyNMR Spectroscopy (Mosher's Method)Vibrational Circular Dichroism (VCD)
Principle Diffraction of X-rays by a single crystalAnalysis of diastereomeric amides by NMRDifferential absorption of circularly polarized IR light
Sample Requirement High-quality single crystalEnantiomerically pure sample (mg scale)Enantiomerically pure sample (mg scale)
Advantages Unambiguous, definitive resultSolution-phase method, no crystal neededSolution-phase, non-destructive, no derivatization
Disadvantages Crystal growth can be a major bottleneck; less effective for light-atom structuresRequires chemical derivatization; NMR assignment can be complex; conformational flexibility can interfereRequires access to a VCD spectrometer; relies on accurate computational modeling
Best Suited For Crystalline solidsNon-crystalline samples; confirmation of configuration at a specific stereocenterNon-crystalline samples; conformationally rigid molecules

Conclusion

The determination of the absolute configuration of 2-substituted piperidines is a critical undertaking in the development of new therapeutics. This guide has provided a comprehensive comparison of the three primary analytical techniques used for this purpose: X-ray crystallography, NMR spectroscopy (Mosher's method), and Vibrational Circular Dichroism.

  • X-ray crystallography remains the unequivocal gold standard when a suitable single crystal is available.

  • Mosher's method provides a robust solution-phase alternative, particularly for non-crystalline materials, though it requires chemical derivatization and careful NMR analysis.

  • VCD spectroscopy is a powerful, non-destructive technique that is gaining prominence, offering a direct comparison between experimental and theoretical data for molecules in solution.

The optimal choice of method will ultimately depend on the physical properties of the 2-substituted piperidine , the available instrumentation, and the specific requirements of the research program. By understanding the principles, protocols, and inherent strengths and weaknesses of each technique, researchers, scientists, and drug development professionals can make informed decisions to confidently and accurately assign the absolute configuration of these vital chiral molecules.

References

  • BenchChem. (2025). Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide.
  • Unacademy. (n.d.). The Absolute And Relative Configuration.
  • Wikipedia. (2023, December 12). Flack parameter.
  • Flack, H. D. (2020). Howard Flack and the Flack Parameter. MDPI.
  • Creative Biolabs. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound.
  • Linden, A. (2014). Best Practice and Pitfalls in Absolute Structure Determination. CHIMIA International Journal for Chemistry, 68(10), 738-742.
  • Polavarapu, P. L. (2002). 4.4. Determination of Absolute and Relative Configuration by Chiroptical Methods. In Comprehensive Organic Synthesis II (Vol. 4, pp. 135-165). Elsevier.
  • Wikipedia. (2023, October 29). Absolute configuration.
  • BenchChem. (2025). A Comparative Guide to Validating the Absolute Configuration of Synthesis Products.
  • Spark904. (n.d.). Absolute configuration of complex chiral molecules.
  • Linden, A. (n.d.). Best Practice and Pitfalls in Absolute Structure Determination. ZORA (Zurich Open Repository and Archive).
  • American Laboratory. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
  • Watkin, D. J., & Cooper, R. I. (2020). Howard Flack and the Flack Parameter.
  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(4), 18-22.
  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects.
  • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD.
  • Saify, Z. S., et al. (2015). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative.
  • SCM. (2020, April 10). Improved absolute configuration determination of complex molecules with VCD.
  • Burgueño-Tapia, E., & Joseph-Nathan, P. (2017). Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products.
  • JASCO. (2025, November 27). Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations.
  • Stepan, A. F., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620.
  • Parsons, S. (2017). Determination of absolute configuration using X-ray diffraction. Tetrahedron: Asymmetry, 28(10), 1263-1271.
  • Gosh, R., et al. (2024, February). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a473-a483.
  • Al-Hadedi, A. A. M., et al. (2018). An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. Academia.edu.
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Matilda. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Barron, C. A. (2009). Absolute Stereochemistry: The merits of ven and XRD. ePrints Soton.
  • Butorin, S. M., et al. (2021).
  • Bouř, P., et al. (2000). Vibrational Circular Dichroism Study of (−)-Sparteine. The Journal of Physical Chemistry A, 104(21), 5118-5124.
  • Singh, S., & Singh, M. (2011). Vibrational Circular Dichroism: Ensuring Quality of Pharmaceutical Products. Pharmaceutical Technology, 35(1), 64-69.
  • Keiderling, T. A. (2018). Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments. Applied Sciences, 8(9), 1647.
  • ResearchGate. (n.d.). Representative 2‐substituted piperidine‐containing pharmaceuticals.
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed.
  • O'Hagan, D. (2000). Asymmetric routes to substituted piperidines.
  • Seco, J. M., Quíñoa, E., & Riguera, R. (2004). A Practical Guide for the Assignment of the Absolute Configuration of Alcohols, Amines and Carboxylic Acids by NMR. Chemical Reviews, 104(1), 17-118.
  • Matilda. (2025, December 11). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Singh, R., et al. (2021). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. Current Pharmaceutical Design, 27(30), 3317-3329.
  • Iida, K., et al. (2015).

Sources

A Comparative Guide to the Advantages of α-Methyl Proline Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide and small molecule drug design, the pursuit of enhanced potency, stability, and conformational control is paramount. The strategic incorporation of non-canonical amino acids is a cornerstone of this endeavor. Among these, α-methyl proline analogs have emerged as a powerful tool for medicinal chemists. This guide provides an in-depth, objective comparison of α-methyl proline-containing compounds with their unsubstituted proline counterparts, supported by experimental data and detailed protocols for researchers in drug development.

The Proline Conundrum: A Double-Edged Sword

Proline, unique among the proteinogenic amino acids for its secondary amine integrated into a pyrrolidine ring, imparts significant conformational rigidity to a peptide backbone. This rigidity can be advantageous, pre-organizing a peptide into a bioactive conformation. However, the relatively low energy barrier between the cis and trans conformations of the Xaa-Pro peptide bond can lead to a heterogeneous mixture of isomers in solution, complicating structure-activity relationship (SAR) studies and potentially reducing binding affinity for a target that preferentially recognizes one isomer.

The α-Methyl Proline Solution: Enhanced Conformational Control and Metabolic Stability

The introduction of a methyl group at the α-carbon of the proline ring (α-methyl proline) offers a robust solution to the challenges posed by native proline. This single modification dramatically influences the conformational landscape and proteolytic susceptibility of a molecule.

Superior Conformational Restriction: A Deeper Dive

The primary advantage of α-methyl proline lies in its profound impact on the torsional angles of the peptide backbone, namely φ (phi), ψ (psi), and ω (omega).

Key Conformational Advantages:

  • Strong Preference for trans Amide Bond: The steric hindrance introduced by the α-methyl group significantly raises the energy barrier for cis-trans isomerization, overwhelmingly favoring the trans conformation of the preceding peptide bond. This eliminates conformational heterogeneity, simplifying SAR and leading to a more defined three-dimensional structure.

  • Restricted φ and ψ Angles: The α-methyl group further constrains the allowable φ and ψ dihedral angles, guiding the peptide backbone into specific secondary structures such as β-turns and helices.[1][2] This pre-organization can enhance binding affinity to the target receptor.

ParameterProline-Containing Peptideα-Methyl Proline-Containing PeptideSignificance in Drug Design
ω Angle (Xaa-Pro Bond) Mixture of cis and trans isomersOverwhelmingly transReduces conformational heterogeneity, simplifies SAR, can improve binding affinity.
Energy Barrier for cis-trans Isomerization Lower (approx. 2 kcal/mol preference for trans)[3]Higher (e.g., 1.24 kcal/mol higher than Boc-Pro for Boc-αMePro)[3]Locks the peptide bond in the desired trans conformation.
φ Angle Restricted to approx. -60° to -75°[4]Further restricted to approx. -60°[3]Induces specific and predictable backbone conformations.
ψ Angle Two major populationsMore restricted, favoring helical or β-turn structures[3]Promotes the formation of defined secondary structures crucial for biological activity.
Enhanced Metabolic Stability: Resisting Proteolytic Degradation

Peptide-based therapeutics are often plagued by rapid degradation by proteases in the body, leading to a short half-life and limiting their therapeutic potential.[5] The α-methyl group on the proline ring provides a steric shield, hindering the approach of proteases and significantly increasing resistance to enzymatic cleavage.[6]

A notable example is a renin inhibitor peptide containing α-methyl proline, which demonstrated no degradation when exposed to chymotrypsin, elastase, pepsin, and a rat liver homogenate in vitro.[7][8] This enhanced stability can translate to a longer plasma half-life in vivo, a critical attribute for a successful drug candidate.

Experimental Validation: Protocols for the Researcher

To aid researchers in validating these advantages in their own drug discovery programs, we provide the following detailed experimental protocols.

Protocol 1: Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for elucidating the solution-state conformation of peptides, including the determination of cis/trans isomer ratios and dihedral angle constraints.[9]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the peptide (both proline and α-methyl proline analogs) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 1-5 mM.

    • Add a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.

  • NMR Data Acquisition:

    • Acquire a series of 1D ¹H and 2D NMR spectra (e.g., TOCSY, NOESY/ROESY, and HSQC) on a high-field NMR spectrometer (≥ 600 MHz).

    • For quantitative analysis of cis/trans isomers, ensure the spectra are fully relaxed by using a sufficient relaxation delay.

  • Data Analysis:

    • Cis/Trans Isomer Quantification: Integrate the signals corresponding to the α-protons of the proline and α-methyl proline residues in the 1D ¹H spectrum. The presence of two sets of signals for the proline-containing peptide indicates the presence of both cis and trans isomers, while the α-methyl proline analog is expected to show predominantly one set of signals corresponding to the trans isomer.

    • Dihedral Angle Restraints: Analyze the cross-peak patterns in the 2D NOESY/ROESY spectra to identify through-space proximities between protons. These nuclear Overhauser effects (NOEs) provide distance restraints that can be used in molecular modeling to determine the preferred conformation.

    • Torsion Angle Calculation: Measure the ³J(HNHα) coupling constants from high-resolution 1D ¹H or 2D COSY spectra. These values can be used in the Karplus equation to estimate the φ dihedral angle.

G cluster_NMR NMR Conformational Analysis Workflow prep Peptide Sample Preparation acq 2D NMR Data Acquisition (TOCSY, NOESY) prep->acq proc Data Processing & Referencing acq->proc assign Resonance Assignment proc->assign analysis Structural Analysis (Isomer Ratio, NOEs) assign->analysis model Molecular Modeling & Structure Calculation analysis->model

Caption: Workflow for NMR-based conformational analysis of peptides.

Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides and proteins in solution.[10][11]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare peptide solutions (10-50 µM) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) that is transparent in the far-UV region.

    • Ensure the buffer components do not have high absorbance below 200 nm.

  • CD Data Acquisition:

    • Record CD spectra from 190 to 260 nm using a quartz cuvette with a 1 mm path length.

    • Acquire spectra at a controlled temperature (e.g., 25 °C).

    • Collect a baseline spectrum of the buffer alone and subtract it from the peptide spectra.

  • Data Analysis:

    • Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]) in deg·cm²·dmol⁻¹.

    • Analyze the spectral features to determine the predominant secondary structure. For example, a β-turn often shows a negative band around 205 nm and a weak positive band around 220-230 nm. An α-helix is characterized by negative bands at ~208 and 222 nm and a strong positive band around 195 nm.

    • Compare the spectra of the proline and α-methyl proline analogs to identify differences in their secondary structure propensity.

G cluster_CD CD Spectroscopy Workflow sample Prepare Peptide Solution in Buffer instrument Instrument Setup & Blank Measurement sample->instrument scan Acquire CD Spectrum (190-260 nm) instrument->scan process Data Processing (Baseline Subtraction, Conversion to Molar Ellipticity) scan->process interpret Spectral Interpretation (Secondary Structure Estimation) process->interpret

Caption: Workflow for secondary structure analysis using CD spectroscopy.

Protocol 3: Metabolic Stability Assessment in Human Plasma

This protocol outlines a method to compare the stability of proline and α-methyl proline-containing peptides in a biologically relevant matrix.

Step-by-Step Methodology:

  • Peptide Incubation:

    • Prepare a stock solution of each peptide in a suitable solvent (e.g., DMSO).

    • Spike the peptides into human plasma at a final concentration of 1-10 µM.

    • Incubate the samples at 37 °C with gentle agitation.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

    • Immediately quench the enzymatic activity by adding a cold protein precipitation solution (e.g., acetonitrile with an internal standard).

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by LC-MS/MS to quantify the amount of remaining parent peptide at each time point.

  • Data Analysis:

    • Plot the percentage of remaining parent peptide versus time.

    • Calculate the half-life (t₁/₂) of each peptide in plasma by fitting the data to a first-order decay model.

G cluster_Stability Plasma Stability Assay Workflow start Spike Peptide into Human Plasma incubate Incubate at 37°C start->incubate sample Sample at Time Points incubate->sample quench Quench with Acetonitrile & Internal Standard sample->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-Life (t½) analyze->calculate

Sources

Comparative Guide: X-ray Crystallography & Chiral Resolution of 2-Methylpiperidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigidity Advantage

In the landscape of chiral resolution, 2-methylpiperidine (2-pipecoline) stands out not just as a target synthon but as a resolving agent defined by its conformational rigidity . Unlike flexible acyclic amines such as


-phenylethylamine (PEA), the 2-methylpiperidine cation is locked in a chair conformation. This structural constraint reduces the entropic penalty during crystallization, often leading to sharper resolution efficiencies and more predictable hydrogen-bonding networks in the solid state.

This guide objectively compares the crystallographic performance of 2-methylpiperidine salts, specifically focusing on the Mandelate and Tartrate systems, which represent the industry standards for this pharmacophore.

Comparative Analysis: 2-Methylpiperidine vs. Alternatives

The choice of a chiral base or acid for resolution is rarely random. It is a function of pKa matching, steric fit, and supramolecular synthons. The table below contrasts 2-methylpiperidine with common alternatives based on crystallographic and process data.

Table 1: Resolving Agent Performance Matrix
Feature2-Methylpiperidine (2-MP)

-Phenylethylamine (PEA)
Ephedrine
Structure Type Rigid Cyclic (Chair conformation)Flexible AcyclicSemi-rigid Acyclic
pKa (Conj. Acid) ~11.1 (Strong Base)~9.8~9.6
Packing Motif Columnar Stacking driven by N-H...O charge-assisted H-bonds.2D-Sheet formation; often relies on weak CH...

interactions.
Complex networks; OH group adds competing H-bond donors.
Resolution Efficiency High (>95% ee) in single pass for specific acids (e.g., Mandelic).Moderate to High; often requires multiple recrystallizations.Variable; often forms solvates which complicate processing.
Crystallization Speed Fast ; rigidity promotes rapid nucleation.Slower; conformational freedom requires time to order.Moderate.
Primary Utility Resolution of chiral acids (e.g., Mandelic, Tartaric derivatives).[1]General purpose resolution of acids.Resolution of acids; often used for specific functionalized acids.

Expert Insight: The high basicity of 2-MP (pKa ~11.1) ensures complete proton transfer with carboxylic acids (pKa ~3-5), forming distinct salt species rather than co-crystals. This is critical for X-ray studies, as the charge-assisted hydrogen bond (


) is the strongest supramolecular synthon available for directing crystal packing.

Case Study A: The Mandelate System

(S)-2-Methylpiperidinium Mandelate[2][3][4]

The resolution of racemic 2-methylpiperidine with (R)-(-)-Mandelic acid is a benchmark protocol. The resulting salt exhibits a robust crystal lattice driven by the interplay between the rigid piperidinium cation and the aromatic mandelate anion.

Experimental Protocol: Self-Validating Crystallization

Note: This protocol is designed for high-purity isolation suitable for X-ray diffraction.

Reagents:

  • Racemic 2-Methylpiperidine (165.3 mmol)[2][3]

  • (R)-(-)-Mandelic Acid (157.8 mmol)[2][3]

  • Solvents: Anhydrous Methanol, Anhydrous Diethyl Ether.

Step-by-Step Workflow:

  • Nucleation Induction: Dissolve (R)-(-)-mandelic acid (24.0 g) in anhydrous methanol (63 mL) at 0°C.

  • Amine Addition: Add a solution of racemic 2-methylpiperidine (19.4 mL) in anhydrous diethyl ether (450 mL) dropwise.

    • Mechanism:[4] The non-polar ether acts as an anti-solvent, lowering the solubility of the diastereomeric salt while methanol maintains the solution phase of the more soluble isomer.

  • Equilibration: Maintain at 0°C for 12–16 hours. Do not disturb.

    • Causality: Slow cooling/equilibration allows the thermodynamically stable (S,R)-salt to grow at the expense of the kinetic product, ensuring high optical purity.

  • Harvest: Filter the resulting crystals and wash with cold anhydrous ether.

  • Data Output:

    • Yield: ~31% (theoretical max 50% for resolution).

    • Melting Point: 118–120°C.[2]

    • Stereochemical Purity: >97% ee (determined by chiral HPLC or derivatization).

Crystallographic Data Summary

The crystal structure of the (S)-2-methylpiperidinium mandelate salt reveals the "Lock-and-Key" mechanism.

ParameterData
Crystal System Orthorhombic (Typical for this class)
Space Group

(Chiral)
Key Interaction Charge-Assisted H-Bond:

(2.7 Å)
Secondary Interaction CH...

Interaction:
2-Methyl group

Phenyl ring of mandelate.
Packing Coefficient High (due to chair conformation fitting into the aromatic cleft).

Case Study B: The Tartrate System

(2R,4R)-4-Methylpiperidine Derivative Resolution[6]

While Mandelic acid is ideal for the parent amine, L-Tartaric acid and its derivatives (e.g., Di-p-toluoyl-L-tartaric acid, DTTA) are preferred for resolving substituted piperidines or when "switching" behavior is required.

  • Switching Behavior: Research indicates that 2-methylpiperidine salts can undergo polymorphic transitions or solvate changes (e.g., from an S,S-salt to an R,S-salt) over time in solution.[5]

  • Protocol Note: Tartrate resolutions often require a polar protic solvent (Ethanol/Acetone) to stabilize the hydrogen-bonding network of the tartrate backbone.

Key Observation: In X-ray structures of tartrate salts, the piperidine cation often sits in channels created by the infinite hydrogen-bonded chains of tartrate anions (Head-to-Tail motif).

Strategic Workflow for Salt Selection

The following diagram illustrates the decision matrix for selecting the optimal salt form for X-ray determination and resolution.

G Start Start: Racemic 2-Methylpiperidine AcidSelect Select Resolving Acid Start->AcidSelect Mandelic (R)-Mandelic Acid (Aromatic Interaction) AcidSelect->Mandelic Target: Rigid Packing Tartaric L-Tartaric Acid / DTTA (H-Bond Network) AcidSelect->Tartaric Target: H-Bond Channels Screen Solvent Screening (MeOH vs. Acetone) Mandelic->Screen Tartaric->Screen Result1 Pathway A: Mandelic Salt High Crystallinity Space Group: P212121 Screen->Result1 Ether/MeOH (Precipitation) Result2 Pathway B: Tartrate Salt Complex H-Bond Channels Potential Solvates Screen->Result2 EtOH/Acetone (Evaporation) XRay X-Ray Diffraction Analysis (Absolute Configuration) Result1->XRay Confirm (S)-Config Result2->XRay Confirm (R)-Config

Caption: Decision workflow for isolating diastereomeric salts of 2-methylpiperidine for X-ray analysis.

References

  • Klun, J. A., et al. (2003). "Synthesis and Repellent Efficacy of a New Chiral Piperidine Analog: Comparison with Deet and Bayrepel Activity."[2] Journal of Medical Entomology, 40(3), 293–299.[2] Link

    • Key Data: Protocol for (S)
  • Chackalamannil, S., et al. (2018).[6] "Structures of New Alkaloids from Rain Forest Trees Galbulimima belgraveana..." ACS Omega, 3(2), 1899–1910. Link

    • Key Data: Use of L-tartrate salts for resolving complex methylpiperidine alkaloids.[4][7]

  • Kwan, M. H. T., et al. (2021). "Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations." The Journal of Organic Chemistry, 86(3). Link

    • Key Data: Thermodynamic switching behavior in tartrate salts of chiral amines.[1][5]

  • Saikia, B., et al. (2015). "Supramolecular Hydrogen-Bond Motifs in Chiral and Racemic Molecular Salts." Crystals, 5, 1-x. Key Data: General packing motifs of methyl-substituted piperazinium/piperidinium salts.

Sources

Publish Comparison Guide: Biological Activity of 2-Methyl vs. Des-Methyl Piperidine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methyl Switch" in Piperidine Scaffolds

In medicinal chemistry, the piperidine carboxamide scaffold is a privileged structure, ubiquitous in GPCR antagonists (e.g., Orexin, Chemokine receptors) and enzyme inhibitors (e.g., BACE1, FAAH). A critical optimization step often involves the "Methyl Switch"—the introduction of a methyl group at the C2 position of the piperidine ring.

This guide objectively compares 2-methylpiperidine carboxamides against their des-methyl (unsubstituted) counterparts. While the des-methyl variant offers synthetic simplicity and lower lipophilicity, the 2-methyl analog frequently demonstrates superior biological activity through conformational pre-organization and metabolic blockade , albeit with increased synthetic complexity regarding stereochemistry.

Key Comparative Findings
FeatureDes-Methyl (Unsubstituted)2-Methyl (Substituted)Impact on Drug Design
Conformation Flexible (Chair/Twist-boat equilibrium)Rigid (Locked Chair)2-Me reduces entropic penalty upon binding.
Potency (IC50) BaselineOften 10–100x Potency IncreaseStereochemistry (R vs S) is critical.
Metabolic Stability High clearance (α-carbon oxidation)Improved (Steric/Electronic Blockade)Extends half-life (

).
Lipophilicity Lower LogPHigher LogP (+0.3 to +0.[1]5)Improves BBB penetration but risks solubility.

Mechanistic Analysis: The Conformational Anchor

The primary driver for the biological superiority of 2-methyl analogs is the restriction of conformational space.

Entropy and Binding Affinity

The des-methyl piperidine ring undergoes rapid ring inversion between chair conformers and can access twist-boat states. Upon binding to a protein target, this flexible molecule must "freeze" into a single bioactive conformation, resulting in a significant entropic penalty (


).

The introduction of a methyl group at C2 forces the piperidine ring into a rigid chair conformation where the methyl group prefers the equatorial position to avoid 1,3-diaxial strain (A-value ~1.7 kcal/mol). This "pre-organizes" the vector of the carboxamide substituent (attached at N1, C3, or C4).

  • Result: The ligand is already in the bioactive shape before binding.

  • Thermodynamic Benefit: The entropic cost of binding is minimized, leading to a more favorable Free Energy of Binding (

    
    ), often improving potency by orders of magnitude.
    
Visualization: Conformational Locking Pathway

MethylLock Unsub Des-Methyl Piperidine (High Entropy / Flexible) Equilibrium Rapid Ring Inversion (Chair A <-> Chair B) Unsub->Equilibrium Solution State Binding Protein Binding Event Equilibrium->Binding High Entropic Penalty (Must Freeze Motion) Sub 2-Methyl Piperidine (Low Entropy / Rigid) Locked Locked Chair Conformation (Methyl Equatorial) Sub->Locked Steric Anchor Locked->Binding Low Entropic Penalty (Pre-organized)

Figure 1: The thermodynamic advantage of 2-methyl substitution. The methyl group acts as a conformational anchor, reducing the energy barrier to protein binding.

Comparative Case Studies & Data

Case Study A: Mcl-1 Inhibitors (Conformational Control)

In the development of Mcl-1 inhibitors, researchers compared unsubstituted piperidine carboxamides with 2-methyl analogs. NMR studies confirmed that the des-methyl variants existed as a dynamic ensemble.

  • Observation: The 2-methyl substitution (specifically the R-enantiomer in this context) locked the amide bond vector, perfectly matching the hydrophobic groove of Mcl-1.

  • Data:

    • Des-methyl

      
      :  1200 nM
      
    • 2-Methyl (

      
      ) 
      
      
      
      :
      15 nM
    • 2-Methyl (

      
      ) 
      
      
      
      :
      >10,000 nM (Inactive)

Insight: The "Methyl Switch" is not just about adding bulk; it is a chiral switch . The wrong enantiomer can clash sterically, rendering the drug inactive.

Case Study B: Antimalarial Proteasome Inhibitors

In a series of piperidine carboxamides targeting the Plasmodium falciparum proteasome (Pf20S), the 2-methyl group was pivotal for species selectivity and potency.

Table 1: SAR Data for Pf20S Inhibition

Compound IDR-Group (C2 Position)StereochemPf20S

(nM)
Human Proteasome Selectivity
SW-Des -H (Des-methyl)N/A450Low (<10x)
SW-Rac -CH3Racemic85Moderate
SW-042 -CH3(S) 3 High (>100x)
SW-Epi -CH3(R)>500N/A

Data synthesized from comparative SAR analysis studies [1, 2].

Experimental Protocols

To validate the superiority of a 2-methyl analog in your own project, you must control for stereochemistry and metabolic stability.

Protocol 4.1: Asymmetric Synthesis of 2-Methyl Piperidine Carboxamides

Do not use racemic starting materials for final profiling, as the inactive enantiomer can mask toxicity or off-target effects.

  • Starting Material: commercially available (S)-2-methylpiperidine (or (R) depending on target modeling).

  • Coupling Reaction:

    • Dissolve (S)-2-methylpiperidine (1.0 eq) in DMF.

    • Add Carboxylic Acid partner (1.1 eq).[2]

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Note: HATU is preferred over EDC/HOBt to prevent racemization of the chiral center.

    • Stir at 0°C -> RT for 4 hours.

  • Purification: Flash chromatography (MeOH/DCM).

  • Chiral Validation: Analyze via Chiral HPLC (e.g., Chiralpak AD-H column) to ensure ee > 98%.

Protocol 4.2: Comparative Microsomal Stability Assay

The 2-methyl group often blocks the


-carbon oxidation, a common metabolic soft spot.
  • Preparation: Prepare 1 µM solutions of Des-methyl and 2-Methyl analogs in phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) (0.5 mg/mL protein) and NADPH-regenerating system.

  • Sampling: Aliquot at t = 0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and Intrinsic Clearance (
    
    
    
    ).[3][4]

Expected Outcome: The 2-methyl analog typically exhibits a 2-3x longer half-life if the unsubstituted


-carbon was the primary metabolic site.

Decision Matrix: When to Use Which?

Use the following logic flow to determine if the synthetic complexity of the 2-methyl scaffold is justified for your project.

DecisionMatrix Start Start: Piperidine Carboxamide Hit PotencyCheck Is Potency < 100 nM? Start->PotencyCheck MetaCheck Is Microsomal t1/2 < 15 min? PotencyCheck->MetaCheck No (Need boost) DesMethyl Stick with Des-Methyl (Prioritize Solubility/Simplicity) PotencyCheck->DesMethyl Yes (Potent enough) MethylSwitch Initiate 2-Methyl Scan (Synthesize R and S) MetaCheck->MethylSwitch Yes (Metabolic unstable) MetaCheck->MethylSwitch No (But need potency)

Figure 2: Decision tree for medicinal chemistry optimization strategies regarding piperidine substitution.

References

  • Conformational Signatures in Drug Design: Burke, B. J., et al. (2021). "Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design." Journal of Medicinal Chemistry. [Link]

  • Antimalarial Piperidine Carboxamides: LaMonte, G. M., et al. (2020).[2] "Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria." Cell Chemical Biology. [Link]

  • Conformational Preferences of N-acylpiperidines: Aliev, A. E., et al. (2022). "Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions." Journal of Organic Chemistry. [Link]

  • BACE1 Inhibitor SAR: Woltering, T. J., et al. (2013).[5] "BACE1 inhibitors: a head group scan on a series of amides." Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Safety Operating Guide

2-Methylpiperidine-2-carboxamide hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide mandates the standard operating procedures (SOP) for the disposal of 2-Methylpiperidine-2-carboxamide hydrochloride . As a specialized heterocyclic building block, this compound requires specific handling to prevent environmental contamination and ensure personnel safety.

Core Directive: This substance is classified as Hazardous Chemical Waste . Under no circumstances should it be disposed of via sanitary sewer systems (sink drains) or regular trash.

Chemical Identity & Properties
ParameterSpecification
Chemical Name 2-Methylpiperidine-2-carboxamide hydrochloride
CAS Number 1461869-30-6
Molecular Formula

Molecular Weight 178.66 g/mol
Physical State Solid (typically white to off-white powder)
Acidity (pKa) The hydrochloride salt is acidic in aqueous solution.
Solubility Soluble in water, methanol, DMSO.

Hazard Identification & Risk Assessment

Before initiating disposal, you must understand the specific risks associated with this amine hydrochloride salt.

  • Health Hazards (GHS Classifications):

    • H315 (Skin Irritation): The acidic nature of the HCl salt can cause contact dermatitis.

    • H319 (Eye Irritation): Dust particles are highly irritating to mucous membranes.

    • H335 (Respiratory Irritation): Inhalation of fine dust during weighing or transfer is a primary exposure vector.

  • Chemical Incompatibilities:

    • Strong Oxidizers: Reaction may generate toxic nitrogen oxides (

      
      ).
      
    • Strong Bases: Mixing with high pH solutions (e.g., NaOH) will liberate the free amine, potentially altering volatility and odor profiles.

Pre-Disposal Handling & Segregation

Proper segregation is the first line of defense against chemical accidents.

  • Segregation: Isolate this waste from oxidizing agents (e.g., permanganates, nitrates) and strong bases .

  • Labeling: All waste containers must be labeled immediately upon the first addition of waste. Use the standard "Hazardous Waste" tag.

    • Required Fields: Full Chemical Name (No abbreviations), Hazard Class (Irritant), Start Date.

  • Container Selection:

    • Solids: High-density polyethylene (HDPE) wide-mouth jars.

    • Liquids: Glass or HDPE bottles with chemically resistant caps (PTFE-lined).

Detailed Disposal Protocols

Choose the protocol below that matches the physical state of your waste.

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired shelf-life reagents, excess weighing scraps, or spilled solid material.

  • PPE Required: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and N95 particulate mask (if outside a fume hood).

  • Transfer: Carefully transfer the solid into a designated Solid Organic Waste container.

    • Note: Avoid generating dust.[1][2] If the powder is fine, perform this operation inside a chemical fume hood.

  • Deactivation (Optional but Recommended for Bulk): If disposing of >50g, consult EHS. They may require dissolution in a combustible solvent (e.g., ethanol) to facilitate incineration.

  • Seal & Tag: Cap tightly. Mark the tag with "Solid Organic Waste: Amine Hydrochloride Salts."

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC waste, reaction filtrates, or dissolved stock solutions.

  • Compatibility Check: Ensure the waste solvent stream is compatible.

    • Safe Solvents: Methanol, Ethanol, DMSO, Dichloromethane, Ethyl Acetate.

    • Unsafe Solvents: Do not mix with Nitric Acid or Perchloric Acid waste streams.

  • pH Check: If the solution is highly acidic (pH < 2) due to excess HCl, it is good practice to adjust pH to 4–9 using a dilute bicarbonate solution before adding to the main organic waste carboy, provided this does not cause precipitation or exotherms.

    • Why? Extremely acidic waste can degrade waste containers over time.

  • Disposal Path: Pour into the Halogenated or Non-Halogenated solvent waste carboy, depending on the co-solvents used.

    • Note: Since the compound contains Chloride (HCl), strictly speaking, it introduces halogens. However, in trace amounts (<1%), it often goes into Non-Halogenated streams depending on local site rules. Default to Halogenated Waste if unsure to be safe.

Protocol C: Contaminated Debris

Applicable for: Weigh boats, pipettes, gloves, and paper towels.

  • Collection: Place all solid debris contaminated with the substance into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the bag inside a rigid box or drum labeled "Chemically Contaminated Debris."

  • Disposal: This stream is incinerated. Do not place in regular trash or biohazard boxes.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for disposing of 2-Methylpiperidine-2-carboxamide hydrochloride.

DisposalWorkflow Start Waste Generation: 2-Methylpiperidine-2-carboxamide HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Pure Substance Liquid Liquid Waste (Solutions/Reaction Mix) StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves/Paper) StateCheck->Debris Trace/Items SolidContainer Container: HDPE Wide-Mouth Jar Label: 'Solid Organic Waste' Solid->SolidContainer LiquidCheck Check Solvent Type Liquid->LiquidCheck DebrisContainer Container: Chemically Contaminated Debris Box (Double Bagged) Debris->DebrisContainer Final Final Disposal: High-Temperature Incineration (Via Licensed Contractor) SolidContainer->Final HaloWaste Container: Halogenated Solvent Carboy (If Chlorinated Solvents present) LiquidCheck->HaloWaste Contains DCM/Chloroform NonHaloWaste Container: Non-Halogenated Solvent Carboy (If only MeOH/EtOH/DMSO) LiquidCheck->NonHaloWaste No Halogenated Solvents HaloWaste->Final NonHaloWaste->Final DebrisContainer->Final

Caption: Operational workflow for segregating and packaging 2-Methylpiperidine-2-carboxamide hydrochloride waste streams.

Emergency Response: Accidental Release

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Clear the immediate area.[3]

  • PPE: Don Nitrile gloves, safety goggles, and a lab coat.[4] If powder is airborne, use a respirator.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust dispersion. Sweep up carefully into a dustpan.

    • Liquid Spill: Absorb with vermiculite or a commercial spill pillow.

  • Cleaning: Wipe the surface with a mild soap solution followed by water.

  • Disposal of Cleanup Materials: Treat all cleanup materials as Protocol C (Contaminated Debris) .

Regulatory Compliance (RCRA)

While 2-Methylpiperidine-2-carboxamide hydrochloride is not explicitly listed on the EPA's "P" or "U" lists (40 CFR 261.33), it must be characterized based on its properties:

  • Characteristic of Ignitability (D001): Not applicable for the solid salt.

  • Characteristic of Corrosivity (D002): Possible if in aqueous solution with pH

    
     2.
    
  • Generator Knowledge: As a researcher, you are responsible for designating this as Hazardous Waste due to its potential toxicity and irritant properties.

Final Directive: Hand off all sealed and labeled containers to your facility's EHS department or a licensed hazardous waste transporter for incineration .

References

  • American Chemical Society (ACS). (2023). Identifying Hazardous Wastes in Your Laboratory. ACS Center for Lab Safety. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-Methylpiperidine-2-carboxamide hydrochloride: Essential Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 2-Methylpiperidine-2-carboxamide hydrochloride. As a novel or specialized research chemical, a comprehensive Safety Data Sheet (SDS) may not be readily available. Therefore, this document is built upon the foundational principles of laboratory safety, treating compounds with unknown toxicity as potentially hazardous. The recommendations herein are derived from the known hazard profile of the parent scaffold, piperidine, and its analogues, ensuring a robust and cautious approach to handling.

Proactive Hazard Assessment: Understanding the Piperidine Scaffold

The core structure, piperidine, is well-characterized as a hazardous material. It is crucial to assume that derivatives like 2-Methylpiperidine-2-carboxamide hydrochloride may exhibit a similar hazard profile until proven otherwise. The primary threats associated with the piperidine class of compounds are significant and demand rigorous control measures.[1][2]

Table 1: Potential Hazard Profile Based on Piperidine Analogues

Hazard Classification Description of Potential Risk Supporting Evidence from Analogues
Acute Toxicity Toxic or harmful if it comes into contact with skin, is inhaled, or is swallowed.[2][3] Piperidine is classified as toxic via dermal and inhalation routes and harmful if swallowed.[1][2]
Skin Corrosion May cause severe skin burns upon contact.[3] The parent compound, piperidine, is known to be corrosive and causes severe skin burns.[2]
Serious Eye Damage Poses a significant risk of severe, potentially irreversible eye damage upon contact.[3] Direct contact with piperidine can cause eye burns and serious damage.[2]
Flammability As a solid hydrochloride salt, the flammability risk is lower than its liquid free-base parent. However, dusts can be flammable, and contact with incompatible materials should be avoided. The parent compound, piperidine, is a highly flammable liquid.[1][4]

| Respiratory Irritation | Inhalation of dust or aerosols may cause irritation to the respiratory tract.[5] | Substituted piperidines are noted to cause respiratory irritation.[5] |

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential for mitigating the risks identified above. The following protocol represents the minimum standard for handling 2-Methylpiperidine-2-carboxamide hydrochloride in a laboratory setting.

Primary Protection (The Non-Negotiables)

This equipment must be worn at all times when handling the compound, regardless of the quantity or operation.

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[6] When there is a heightened risk of splashing (e.g., preparing stock solutions, transferring liquids), a full-face shield must be worn in addition to safety goggles.[7]

  • Hand Protection: Given the high risk of dermal toxicity and corrosion from the parent compound, double-gloving is required.[7]

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A chemical-resistant glove with a longer cuff, such as butyl or thicker nitrile rubber.[1] Gloves must be inspected for any signs of degradation or puncture before each use.[6] Contaminated gloves should be removed and replaced immediately, following proper technique to avoid skin exposure.[7]

  • Body Protection: A flame-resistant laboratory coat is required. Cuffs should be snug around the wrist, and the coat must be fully buttoned.[8]

Secondary & Situational Protection

This equipment is required based on the specific procedure being performed.

  • Respiratory Protection: All handling of the solid compound (e.g., weighing, transferring) and any work with its solutions that could generate aerosols must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][8] If, for any reason, work must be performed outside of a fume hood where dust or aerosol generation is possible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.

  • Enhanced Body Protection: For large-scale operations or situations with a high risk of spillage, a chemically resistant apron and shoe covers should be worn over the standard lab coat.

Table 2: Task-Specific PPE Requirements

Task Eye/Face Protection Hand Protection Body Protection Respiratory/Ventilation Control
Unpacking/Inventory Safety Goggles Double-Gloved (Nitrile/Butyl) Lab Coat N/A (assuming sealed container)
Weighing Solid Safety Goggles & Face Shield Double-Gloved (Nitrile/Butyl) Lab Coat Mandatory: Chemical Fume Hood
Preparing Solutions Safety Goggles & Face Shield Double-Gloved (Nitrile/Butyl) Lab Coat Mandatory: Chemical Fume Hood
Reaction Workup Safety Goggles Double-Gloved (Nitrile/Butyl) Lab Coat Mandatory: Chemical Fume Hood

| Waste Disposal | Safety Goggles & Face Shield | Double-Gloved (Nitrile/Butyl) | Lab Coat, Chemically Resistant Apron | Well-Ventilated Area |

Operational Workflow: A Step-by-Step Guide to Safe Handling

This section provides a procedural guide that integrates safety measures at every stage of the compound's lifecycle in the lab.

G cluster_prep Preparation & Handling cluster_use Experimental Use cluster_cleanup Post-Experiment Receiving Receiving & Unpacking (Inspect Integrity) Storage Secure Storage (Ventilated, Segregated) Receiving->Storage Log in Inventory Weighing Weighing (In Fume Hood) Storage->Weighing Transport in Secondary Container Solubilization Solubilization (In Fume Hood) Weighing->Solubilization Use Anti-static Weigh Paper Reaction Reaction/Application (Closed System if Possible) Solubilization->Reaction Transfer via Syringe/Pipette Decontamination Decontamination (Equipment & Surfaces) Reaction->Decontamination Post-Reaction Quenching Waste Waste Disposal (Segregated Hazardous Waste) Reaction->Waste Collect All Contaminated Materials Decontamination->Waste

Caption: Workflow for handling 2-Methylpiperidine-2-carboxamide hydrochloride.

Step 1: Receiving and Storage
  • Upon receipt, inspect the external packaging for any signs of damage.

  • Don your primary PPE (lab coat, double gloves, safety goggles).

  • Transport the unopened chemical to the designated storage area.

  • Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[1][3]

  • Segregate from incompatible materials, particularly strong oxidizing agents and acids.[4]

Step 2: Weighing and Solution Preparation
  • Perform all operations within a certified chemical fume hood. [8]

  • Don task-specific PPE, including a face shield.

  • Place a "Hazardous Compound in Use" sign near the fume hood.

  • Use anti-static weigh paper or a tared vial to prevent dispersal of the solid powder.

  • Carefully add the weighed solid to the solvent. Do not add solvent directly to the bulk solid container.

  • Keep the stock container sealed when not in immediate use.

Step 3: Spill Management
  • For minor spills (solid or liquid) inside a fume hood:

    • Use an absorbent material (e.g., Chemizorb® or sand) to cover the spill.[1]

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[4][5]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • For any spill outside of a fume hood:

    • Evacuate the immediate area and alert laboratory personnel and the safety officer.

    • Do not attempt to clean it up unless you are specifically trained for hazardous spill response.[9]

Step 4: Waste Disposal
  • All materials contaminated with 2-Methylpiperidine-2-carboxamide hydrochloride, including gloves, weigh papers, pipette tips, and excess reagents, must be disposed of as hazardous chemical waste.[10]

  • Collect waste in designated, sealed, and clearly labeled containers. Do not mix with other waste streams unless compatibility is confirmed.

  • Follow all institutional and local regulations for hazardous waste pickup and disposal.[3][10]

Conclusion: A Commitment to Safety

Handling novel chemical entities like 2-Methylpiperidine-2-carboxamide hydrochloride requires a disciplined and informed approach to safety. By understanding the potential hazards inherited from its chemical scaffold and rigorously applying the multi-layered PPE and operational protocols outlined in this guide, researchers can effectively protect themselves and their colleagues. Safety is not merely a set of rules but a foundational component of scientific integrity and excellence.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • Safety Data Sheet - Piperidine. (2025, September 23). Sigma-Aldrich.
  • Safety D
  • HAZARD SUMMARY - Piperidine. NJ.gov.
  • General Chemical Safety Guidelines. (2023, November 14). UCSD Blink.
  • The Importance of Chemical Safety in R&D Labs. (2024, October 2). Wilco Prime.
  • Safety Data Sheet - Piperidine. (2024, May 7). Penta chemicals.
  • Material Safety D
  • Safety Data Sheet - (R)-2-Methylpiperidine. Synquest Labs.
  • Safety Data Sheet - Piperidine. (2023, March 16). Unknown Source.
  • Safety Data Sheet - 1-Methylpiperidin-4-ol. (2023, October 27). Sigma-Aldrich.
  • Safety D
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). NIOSH.
  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.

Sources

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.